N-Isopropylpyridazin-3-amine
Description
Properties
IUPAC Name |
N-propan-2-ylpyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6(2)9-7-4-3-5-8-10-7/h3-6H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOUERBETVRQKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-Isopropylpyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis pathway for N-Isopropylpyridazin-3-amine, a valuable building block in medicinal chemistry and drug development. The synthesis route detailed herein is based on established principles of nucleophilic aromatic substitution, a fundamental reaction in heterocyclic chemistry. This document offers detailed experimental protocols, quantitative data representation, and a visual workflow to facilitate understanding and replication in a laboratory setting.
Core Synthesis Pathway: Nucleophilic Aromatic Substitution
The most direct and industrially scalable synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable 3-halopyridazine with isopropylamine. 3-Chloropyridazine is a common and commercially available starting material for this reaction. The electron-deficient nature of the pyridazine ring facilitates the attack of a nucleophile, such as isopropylamine, leading to the displacement of the halide.
The general reaction is as follows:
3-Chloropyridazine + Isopropylamine → this compound + HCl
The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct, which can otherwise protonate the isopropylamine, rendering it non-nucleophilic. Alternatively, an excess of isopropylamine can serve as both the nucleophile and the base. The reaction can be performed with or without a solvent, and heating is often employed to increase the reaction rate.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound via nucleophilic aromatic substitution. This protocol is a representative procedure compiled from general methods for the amination of chloroazines.
Materials:
-
3-Chloropyridazine
-
Isopropylamine
-
Anhydrous solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), or Dioxane)
-
Base (e.g., Triethylamine, Potassium Carbonate, or excess Isopropylamine)
-
Drying agent (e.g., Anhydrous Sodium Sulfate or Magnesium Sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloropyridazine (1.0 equivalent) in a suitable anhydrous solvent (e.g., ethanol, 10 mL per gram of 3-chloropyridazine).
-
Addition of Reagents: To the stirred solution, add isopropylamine (2.0 to 3.0 equivalents). If not using excess isopropylamine as the base, add a non-nucleophilic base such as triethylamine (1.5 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain the temperature for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine to remove any inorganic salts and excess amine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.
-
Characterization: Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound. The values provided are representative and may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Notes |
| Starting Materials | ||
| 3-Chloropyridazine | 1.0 eq | Commercially available. |
| Isopropylamine | 2.0 - 3.0 eq | Acts as both nucleophile and base. |
| Reaction Conditions | ||
| Solvent | Ethanol, DMF, Dioxane | Anhydrous conditions are recommended. |
| Temperature | Reflux (Solvent dependent) | Typically between 80-120 °C. |
| Reaction Time | 4 - 24 hours | Monitored by TLC or LC-MS. |
| Product Information | ||
| Product | This compound | |
| Yield | 60 - 85% | Dependent on reaction conditions and purification. |
| Purity | >95% | After chromatographic purification. |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
In-Depth Technical Guide: Physicochemical Properties of N-Isopropylpyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of N-Isopropylpyridazin-3-amine. Due to the limited availability of experimental data for this specific compound, this document also includes data for a closely related isomer and outlines detailed experimental protocols for the determination of key physicochemical parameters.
Core Physicochemical Data
| Property | This compound | 6-Isopropylpyridazin-3-amine (Isomer) | Data Type |
| CAS Number | 1248509-73-0[3] | 570416-37-4[1] | Experimental |
| Molecular Formula | C₇H₁₁N₃[3] | C₇H₁₁N₃[1] | --- |
| Molecular Weight | 137.18 g/mol [3] | 137.18 g/mol [1] | Calculated |
| Melting Point | Data not available | Data not available | --- |
| Boiling Point | Data not available | Data not available | --- |
| Solubility | Data not available | Data not available | --- |
| pKa | Data not available | Data not available | --- |
| logP | Data not available | 0.7[1] | Computed (XLogP3) |
Note: The data for 6-Isopropylpyridazin-3-amine should be used with caution as positional isomers can have significantly different physicochemical properties.
Experimental Protocols
The following are detailed methodologies for the experimental determination of core physicochemical properties, adaptable for a research setting.
Melting Point Determination (Capillary Method)
This method is a standard technique for determining the melting point of a crystalline solid.[4]
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[5][6] The tube is then tapped to ensure the sample is compact.[5][6]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.
-
Determination: The sample is heated at a steady rate. A preliminary, rapid heating can be performed to determine an approximate melting range.[7] A second, more precise measurement is then made with a fresh sample, heating at a slower rate (1-2 °C per minute) as the approximate melting point is approached.[7]
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Boiling Point Determination (Thiele Tube Method)
This micro-method is suitable for determining the boiling point of small quantities of a liquid.[8][9]
-
Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid.[10]
-
Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[8] The Thiele tube is designed to ensure uniform heating of the oil bath.
-
Determination: The Thiele tube is gently heated. Initially, a stream of air bubbles will emerge from the capillary tube. The heating is continued until a rapid and continuous stream of vapor bubbles is observed. The heat is then removed.
-
Data Recording: As the apparatus cools, the stream of bubbles will slow and stop. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[8][11]
Aqueous Solubility Determination (Shake-Flask Method)
This is the gold standard method for determining the solubility of a compound in water.
-
Sample Preparation: An excess amount of this compound is added to a known volume of purified water in a sealed flask.
-
Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature (typically 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated aqueous solution.
-
Quantification: The concentration of this compound in the clear, saturated aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. The solubility is then expressed in units such as mg/L or mol/L.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[12][13][14]
-
Sample Preparation: A known amount of this compound is dissolved in a suitable solvent, typically water or a co-solvent system (e.g., water-methanol) if the compound has low aqueous solubility.[12] The ionic strength of the solution is kept constant by adding a background electrolyte (e.g., KCl).[13]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte. The pH of the solution is monitored continuously using a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the inflection point of the titration curve.[15] For a basic compound like an amine, the pKa corresponds to the pH at which half of the amine molecules are protonated.
logP Determination (HPLC Method)
The partition coefficient (logP) between octanol and water can be estimated using reverse-phase High-Performance Liquid Chromatography (RP-HPLC).[16][17][18]
-
Column and Mobile Phase: A non-polar stationary phase (e.g., C18 column) is used. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: A series of reference compounds with known logP values are injected onto the HPLC system. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known logP values.
-
Sample Analysis: this compound is injected onto the column under the same conditions as the reference compounds, and its retention time is measured.
-
Calculation: The retention factor (k') for this compound is calculated from its retention time and the column dead time. The logP value is then determined by interpolating from the calibration curve.
Visualizations
The following diagrams illustrate logical workflows relevant to the characterization of this compound.
Caption: Workflow for the synthesis and physicochemical characterization of a novel compound.
Caption: Logical relationship between pH, protonation state, and aqueous solubility.
References
- 1. 6-Isopropylpyridazin-3-amine | C7H11N3 | CID 23028109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. CATO Chemical Reference Standards & Materials [en.cato-chem.com]
- 4. thinksrs.com [thinksrs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chymist.com [chymist.com]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. enamine.net [enamine.net]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 18. pubs.acs.org [pubs.acs.org]
In-depth Technical Guide on N-Isopropylpyridazin-3-amine (CAS 1248509-73-0): An Analysis of Publicly Available Data
A comprehensive review of publicly accessible scientific literature and chemical databases reveals a notable absence of in-depth technical information regarding N-Isopropylpyridazin-3-amine (CAS number 1248509-73-0). While basic chemical and safety information is available from commercial suppliers, there is a significant lack of published research on its synthesis, biological activity, and potential applications in drug discovery and development. This guide summarizes the available information and highlights the current knowledge gap for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
Commercially available data provides fundamental information about this compound. This data is crucial for laboratory handling and initial characterization.
| Property | Value | Source |
| CAS Number | 1248509-73-0 | Chemical Suppliers |
| Molecular Formula | C₇H₁₁N₃ | Chemical Suppliers |
| Molecular Weight | 137.18 g/mol | Chemical Suppliers |
| Melting Point | 60 - 63 °C | Safety Data Sheets |
| Appearance | Solid | Safety Data Sheets |
Synthesis and Methodologies
Detailed experimental protocols for the synthesis of this compound are not available in the public domain. However, general synthetic routes for related pyridazine derivatives often involve the functionalization of a pyridazine core. A hypothetical synthetic approach could involve the reaction of a suitable 3-halopyridazine with isopropylamine.
A generalized workflow for the synthesis of a substituted aminopyridazine is depicted below. It is important to note that this is a theoretical pathway and has not been experimentally validated for this compound.
Structure Elucidation of N-Isopropylpyridazin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of N-Isopropylpyridazin-3-amine. Due to a scarcity of publicly available experimental data, this document focuses on predicted spectroscopic characteristics and established analytical methodologies. It serves as a foundational resource for researchers involved in the synthesis, characterization, and application of novel pyridazine derivatives. This guide covers predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these techniques are provided, alongside a discussion of the potential biological relevance of this class of compounds, visualized through a key signaling pathway.
Predicted Spectroscopic Data
The following tables summarize the predicted spectral data for this compound (Molecular Formula: C₇H₁₁N₃, Molecular Weight: 137.18 g/mol ). These predictions are derived from computational models and analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.60 | Doublet of Doublets | 1H | H-6 (Pyridazine ring) |
| ~ 7.35 | Doublet of Doublets | 1H | H-4 (Pyridazine ring) |
| ~ 6.70 | Doublet of Doublets | 1H | H-5 (Pyridazine ring) |
| ~ 4.80 | Broad Singlet | 1H | N-H |
| ~ 4.10 | Septet | 1H | C-H (Isopropyl) |
| ~ 1.30 | Doublet | 6H | -CH₃ (Isopropyl) |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 158.0 | C-3 (Pyridazine ring) |
| ~ 149.5 | C-6 (Pyridazine ring) |
| ~ 128.0 | C-4 (Pyridazine ring) |
| ~ 115.5 | C-5 (Pyridazine ring) |
| ~ 46.0 | C-H (Isopropyl) |
| ~ 22.5 | -CH₃ (Isopropyl) |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~ 3350 | Medium, Sharp | N-H Stretch | Secondary Amine |
| ~ 3050 | Medium | C-H Stretch | Aromatic |
| ~ 2970, 2870 | Strong | C-H Stretch | Aliphatic (Isopropyl) |
| ~ 1600 | Strong | C=N Stretch | Pyridazine Ring |
| ~ 1580 | Strong | C=C Stretch | Pyridazine Ring |
| ~ 1450 | Medium | C-H Bend | Aliphatic (Isopropyl) |
| ~ 1250 | Medium | C-N Stretch | Aryl-Amine |
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
| m/z Ratio | Predicted Ion Fragment | Notes |
| 137 | [M]⁺ | Molecular Ion |
| 122 | [M - CH₃]⁺ | Loss of a methyl group |
| 95 | [M - C₃H₆]⁺ | Loss of propene from isopropyl group |
| 80 | [C₄H₄N₂]⁺ | Pyridazine ring fragment |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data necessary for the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a standard 5 mm NMR tube.[1]
-
¹H NMR Acquisition :
-
Instrument : 400 MHz or higher field NMR spectrometer.[1]
-
Parameters : Acquire a standard one-dimensional proton spectrum. Key parameters include a spectral width of approximately 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans), and a relaxation delay of 1-5 seconds.[2]
-
-
¹³C NMR Acquisition :
-
Instrument : 100 MHz or higher, corresponding to the ¹H frequency.
-
Parameters : Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) and a short relaxation delay (e.g., 2 seconds) are typically necessary to obtain a quality spectrum in a reasonable time.[3][4]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) method is most common. Place a small amount of the solid powder directly onto the ATR crystal.[5] Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.[1]
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.[6]
-
Acquisition :
-
Record a background spectrum of the empty sample compartment or clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place the prepared sample in the instrument's beam path.
-
Record the spectrum, typically over the mid-IR range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.[1]
-
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small quantity (~1 mg) of the sample in a volatile solvent like methanol or acetonitrile to create a stock solution of approximately 1 mg/mL. Further dilute this solution to a final concentration of about 10 µg/mL in the same solvent.[7]
-
Instrumentation : A mass spectrometer equipped with an Electrospray Ionization (ESI) source is suitable for determining the molecular weight of polar molecules.[8]
-
Acquisition (ESI-MS) :
-
Infuse the prepared sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500). High-resolution mass spectrometry can be used to confirm the elemental composition.[9]
-
Biological Context and Signaling Pathways
Pyridazin-3-amine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Analogs have been reported to interact with various cellular targets, including protein kinases.[10] Specifically, certain pyridazine compounds have been investigated as inhibitors of key signaling pathways implicated in cancer, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Jun N-terminal kinase (JNK) pathways.[10][11] Inhibition of these pathways can disrupt tumor angiogenesis and cell proliferation.
Figure 1: Simplified diagram of VEGFR-2 and JNK1 signaling pathways.
Structure Elucidation Workflow
The comprehensive identification of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. The logical workflow ensures unambiguous structure confirmation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. mdpi.com [mdpi.com]
- 5. CASPRE [caspre.ca]
- 6. CFM-ID: Spectra Prediction [cfmid.wishartlab.com]
- 7. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. IR spectra prediction [cheminfo.org]
N-Isopropylpyridazin-3-amine and its Analogs: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold is a prominent feature in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. Among these, N-substituted pyridazin-3-amines and their analogs have garnered significant interest due to their potential as therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of N-isopropylpyridazin-3-amine analogs, offering valuable insights for researchers in the field of drug discovery.
While specific experimental data on this compound is limited in publicly accessible literature, a wealth of information exists for its structural analogs.[1] This guide consolidates this information, presenting quantitative biological data, outlining relevant experimental protocols, and visualizing key concepts to facilitate a deeper understanding of this important class of compounds.
Physicochemical and Structural Considerations
The substitution pattern on the pyridazine ring, as well as the nature of the substituent on the exocyclic amine, plays a crucial role in determining the physicochemical properties and, consequently, the biological activity of these compounds. For instance, the difference between a propyl and an isopropyl group at the 6-position of the pyridazin-3-amine core can significantly impact steric interactions within a target's binding pocket.[1] The branched nature of the isopropyl group can offer a different conformational profile compared to a linear propyl group, potentially leading to altered binding affinity and selectivity.[1]
| Property | 6-Propylpyridazin-3-amine | 6-Isopropylpyridazin-3-amine |
| Molecular Formula | C₇H₁₁N₃ | C₇H₁₁N₃[1][2] |
| Molecular Weight | 137.18 g/mol [1] | 137.18 g/mol [1][2] |
| Calculated LogP | Data not available | 0.7[1] |
| Hydrogen Bond Donors | 1[1] | 1[1] |
| Hydrogen Bond Acceptors | 3[1] | 3[1] |
| CAS Number | 13926-62-4[1] | 570416-37-4[1][2] |
Biological Activities of Pyridazin-3-amine Analogs
Pyridazin-3-amine analogs have been investigated for a range of therapeutic applications, with notable activity in the areas of oncology, inflammation, and cardiovascular disease.[3]
Anticancer and Kinase Inhibitory Activity
A significant body of research has focused on the development of pyridazin-3-amine analogs as kinase inhibitors.[3] Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many cancers.[3] Analogs of pyridazin-3-amine have shown inhibitory activity against various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Jun N-terminal kinase (JNK).[3]
| Compound/Analog | Target/Cell Line | Activity (IC₅₀/EC₅₀) | Reference |
| Pyridazin-3-amine Analogs | VEGFR-2 | Varies | [3] |
| Pyridazin-3-amine Analogs | JNK1 | Varies | [3] |
| Aminophthalazine Analog (2vii) | PGE₂ Reduction in HCA-7 cells | 0.04 µM (EC₅₀) | [4] |
| Aminophthalazine Analog (2xi) | PGE₂ Reduction in HCA-7 cells | 0.42 µM (EC₅₀) | [4] |
| Aminophthalazine Analog (2xii) | PGE₂ Reduction in HCA-7 cells | 0.57 µM (EC₅₀) | [4] |
| Aminophthalazine Analog (2xiii) | PGE₂ Reduction in HCA-7 cells | 0.70 µM (EC₅₀) | [4] |
Vasorelaxant Activity
Certain pyridazin-3-one derivatives, structurally related to pyridazin-3-amines, have demonstrated potent vasorelaxant effects.[5][6] These compounds are being explored for their potential in treating cardiovascular conditions such as hypertension.[5] Their mechanism of action is thought to involve the modulation of endothelial nitric oxide synthase (eNOS) and subsequent nitric oxide (NO) production.[5][6]
| Compound Series | Activity (EC₅₀) | Reference |
| Pyridazin-3-one derivatives (4a-l) | 0.0117–2.2680 μM | [6] |
| Pyridazin-3-one derivatives (5a-l) | 0.0025–2.9480 μM | [6] |
Synthesis and Experimental Protocols
The synthesis of this compound and its analogs can be achieved through various synthetic routes. A common approach involves the reaction of a suitable chloropyridazine with isopropylamine or other amines. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are also powerful tools for introducing diversity to the pyridazine core.[7][8]
General Procedure for Buchwald-Hartwig Amination
A mixture of the aryl halide (e.g., a chloropyridazine), the amine, a palladium catalyst (e.g., dichlorobis(triphenylphosphine)Pd(II)), a phosphine ligand (e.g., xantphos), and a base (e.g., sodium tert-butoxide) is heated in a suitable solvent (e.g., toluene) under an inert atmosphere.[7] After the reaction is complete, the product is isolated and purified using standard techniques such as extraction and chromatography.[7]
In Vitro Kinase Assay Protocol
To evaluate the kinase inhibitory activity of the synthesized compounds, an in vitro kinase assay can be performed. This typically involves incubating the kinase enzyme with its substrate and ATP in the presence of varying concentrations of the test compound. The amount of phosphorylated substrate is then quantified, often using methods like ELISA or radiometric assays, to determine the IC₅₀ value of the compound.
Signaling Pathways and Experimental Workflows
The biological effects of pyridazin-3-amine analogs are exerted through their interaction with specific cellular signaling pathways. Visualizing these pathways and the experimental workflows used to study them can provide a clearer understanding of their mechanism of action and the drug discovery process.
Caption: A diagram illustrating a hypothetical kinase signaling pathway that can be targeted by pyridazin-3-amine analogs.
Caption: A generalized workflow for the discovery and development of novel pyridazine-based therapeutic agents.
Conclusion
This compound and its analogs represent a promising class of compounds with diverse biological activities. While further research is needed to fully elucidate the therapeutic potential of the specific N-isopropyl derivative, the broader family of pyridazin-3-amine analogs has demonstrated significant promise, particularly as kinase inhibitors for the treatment of cancer and as vasorelaxants for cardiovascular diseases. The synthetic versatility of the pyridazine core allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of novel and potent drug candidates. This guide provides a foundational understanding for researchers to build upon in their quest for new and effective therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. 6-Isopropylpyridazin-3-amine | C7H11N3 | CID 23028109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Theoretical Structure-Activity Relationship of Pyridazine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including vasorelaxant, anti-inflammatory, anticancer, and antimicrobial effects. This guide delves into the theoretical structure-activity relationships (SAR) of pyridazine derivatives, providing a comprehensive overview of the key structural modifications that influence their biological activity. The content herein is supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to aid in the rational design of novel and potent therapeutic agents.
Core Concepts in the Structure-Activity Relationship of Pyridazine Derivatives
The biological activity of pyridazine derivatives is intricately linked to the nature and position of substituents on the pyridazine ring. The core structure itself, with its unique electronic properties conferred by the two adjacent nitrogen atoms, provides a versatile framework for molecular interactions with various biological targets. Key aspects of the SAR of pyridazine derivatives revolve around the modulation of lipophilicity, electronic effects, and steric factors of the substituents at different positions of the pyridazine core.
A recurring theme in the SAR of pyridazine derivatives is the significant impact of substitutions at the 3, 4, 5, and 6-positions of the pyridazine or pyridazinone ring. For instance, in the context of vasorelaxant activity, the nature of the substituent at the 6-position of the pyridazinone ring has been shown to be a critical determinant of potency. Aromatic or heteroaromatic moieties at this position are often associated with enhanced activity. Similarly, for anti-inflammatory pyridazines targeting cyclooxygenase-2 (COX-2), the presence of specific pharmacophoric features, such as a sulfonamide group on a phenyl ring attached to the pyridazine core, is crucial for selective inhibition.
In the realm of anticancer agents, the substitution pattern on the pyridazine ring can influence the compound's ability to interact with various kinases and other cancer-related targets. For antimicrobial pyridazine derivatives, modifications that enhance membrane permeability and interaction with bacterial enzymes are key strategies for improving efficacy. The subsequent sections will provide a more detailed, data-driven exploration of these structure-activity relationships across different therapeutic areas.
Quantitative Structure-Activity Relationship (QSAR) Data
The following tables summarize the quantitative SAR data for various classes of pyridazine derivatives, providing a comparative overview of their biological activities.
Table 1: Vasorelaxant Activity of 3,6-Disubstituted Pyridazine Derivatives
| Compound ID | Structure | R1 | R2 | IC50 (µM) | Reference |
| 8a | 6-(4-chlorophenyl)-3-hydrazinylpyridazine | 4-chlorophenyl | Hydrazinyl | 198 | [1] |
| 11a | 3-hydrazinyl-6-(p-tolyl)pyridazine | p-tolyl | Hydrazinyl | 177 | [1] |
| Doxazosin | (Standard) | - | - | 226 | [1] |
Table 2: Anti-inflammatory (COX-2 Inhibition) Activity of Pyridazinone Derivatives
| Compound ID | Structure | R1 | R2 | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| 4c | 6-(4-(methylsulfonyl)phenyl)-2-phenyl-2,3-dihydropyridazin-3-one | 4-(methylsulfonyl)phenyl | Phenyl | 0.26 | - | [2] |
| 6b | 2-(4-fluorophenyl)-6-(4-(methylsulfonyl)phenyl)-2,3-dihydropyridazin-3-one | 4-(methylsulfonyl)phenyl | 4-fluorophenyl | 0.18 | 6.33 | [2] |
| Celecoxib | (Standard) | - | - | 0.35 | - | [2] |
| Indomethacin | (Standard) | - | - | - | 0.50 | [2] |
Table 3: Anticancer Activity of Pyrazolo[3,4-c]pyridazine Derivatives against Various Cell Lines
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| 4 | 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine | HepG-2 | 17.30 | [3] |
| 4 | 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine | HCT-116 | 18.38 | [3] |
| 4 | 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine | MCF-7 | 27.29 | [3] |
| Doxorubicin | (Standard) | HepG-2 | 6.18 | [3] |
| Doxorubicin | (Standard) | HCT-116 | 5.23 | [3] |
| Doxorubicin | (Standard) | MCF-7 | 4.17 | [3] |
Table 4: Antimicrobial Activity of Pyridazinone Derivatives
| Compound ID | Structure | Microorganism | MIC (µM) | Reference |
| 3 | 6-phenyl-4-(p-tolyl)pyridazin-3(2H)-one | S. aureus (MRSA) | 4.52 | [4] |
| 7 | 4-(4-fluorophenyl)-6-phenylpyridazin-3(2H)-one | E. coli | 7.8 | [4] |
| 7 | 4-(4-fluorophenyl)-6-phenylpyridazin-3(2H)-one | S. aureus (MRSA) | 7.8 | [4] |
| 7 | 4-(4-fluorophenyl)-6-phenylpyridazin-3(2H)-one | S. typhimurium | 7.8 | [4] |
| 7 | 4-(4-fluorophenyl)-6-phenylpyridazin-3(2H)-one | A. baumannii | 7.8 | [4] |
| 13 | 2-(4-(4-fluorophenyl)-6-oxo-6H-pyridazin-1-yl)acetic acid | A. baumannii | 3.74 | [4] |
| 13 | 2-(4-(4-fluorophenyl)-6-oxo-6H-pyridazin-1-yl)acetic acid | P. aeruginosa | 7.48 | [4] |
| Amikacin | (Standard) | - | - | [4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of pyridazine derivatives, as cited in the accompanying data tables.
Synthesis of 6-Aryl-3(2H)-pyridazinone Derivatives
This protocol describes a general method for the synthesis of 6-aryl-3(2H)-pyridazinone derivatives, which are common precursors for various biologically active compounds.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the appropriate β-aroylpropionic acid (1 equivalent) in ethanol.
-
Addition of Hydrazine: To the solution, add hydrazine hydrate (1.2 equivalents) dropwise with constant stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure 6-aryl-3(2H)-pyridazinone derivative.
In Vitro Vasorelaxant Activity Assay (Isolated Rat Aortic Rings)
This protocol outlines the procedure for assessing the vasorelaxant effects of pyridazine derivatives on isolated rat thoracic aorta.
-
Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adherent connective and fatty tissues and cut into rings of 2-3 mm in width.
-
Experimental Setup: The aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with a 95% O2 and 5% CO2 gas mixture. The upper hook is connected to an isometric force transducer to record changes in tension.
-
Equilibration: The aortic rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with the buffer being replaced every 15-20 minutes.
-
Contraction Induction: After equilibration, the rings are contracted by adding a submaximal concentration of a vasoconstrictor agent, typically phenylephrine (1 µM) or potassium chloride (60 mM), to the organ bath.
-
Evaluation of Vasorelaxant Effect: Once a stable contraction plateau is reached, the test pyridazine derivatives are cumulatively added to the organ bath in increasing concentrations. The relaxation response is recorded as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Data Analysis: The concentration-response curves are plotted, and the IC50 values (the concentration of the compound that produces 50% relaxation) are calculated using appropriate software.
In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a common method for determining the inhibitory activity and selectivity of pyridazine derivatives against COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.
-
Assay Procedure: The assay is typically performed in a 96-well plate format. The reaction mixture contains the respective enzyme (COX-1 or COX-2), a heme cofactor, and the test compound (dissolved in a suitable solvent like DMSO) at various concentrations. The mixture is pre-incubated for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Reaction Initiation and Measurement: The reaction is initiated by the addition of arachidonic acid. The activity of the COX enzyme is determined by measuring the rate of oxygen consumption using an oxygen electrode or by quantifying the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the pyridazine derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, usually 48 or 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of pyridazine derivatives against various microbial strains.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture and adjusted to a specific turbidity, typically corresponding to a known colony-forming unit (CFU) per milliliter.
-
Serial Dilution of Compounds: The pyridazine derivatives are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is then inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without the test compound) and negative (broth only) controls are included on each plate. A standard antibiotic is also typically tested as a reference.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and processes related to the study of pyridazine derivatives.
References
- 1. Synthesis, vasorelaxant activity and 2D-QSAR study of some novel pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Isopropylpyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-Isopropylpyridazin-3-amine, a heterocyclic amine of interest in medicinal chemistry. Due to a notable absence of published experimental data for this specific molecule, this document establishes a foundational understanding by detailing its chemical properties, proposing robust synthetic routes, and contextualizing its potential biological activity within the well-established therapeutic relevance of the pyridazin-3-amine scaffold. The guide offers detailed, actionable experimental protocols for hypothetical synthesis and biological evaluation, including kinase inhibition and cytotoxicity assays. Furthermore, it visualizes key signaling pathways—VEGFR-2 and JNK1—known to be modulated by analogous compounds, providing a theoretical framework to guide future research and drug development efforts.
Introduction
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The pyridazin-3-amine core, in particular, serves as a versatile template for the development of potent kinase inhibitors. This guide focuses on a specific, yet under-researched, derivative: this compound.
While direct experimental data on this compound is not available in public-domain literature, this guide serves as a vital resource for researchers by:
-
Establishing its fundamental chemical identity.
-
Proposing detailed and plausible synthetic methodologies based on established chemical principles.
-
Discussing its potential as a kinase inhibitor by drawing parallels with structurally related, biologically active analogs.
-
Providing comprehensive protocols for its potential synthesis and biological characterization.
Chemical and Physical Properties
The formal IUPAC name for the compound is N-(propan-2-yl)pyridazin-3-amine . Its structure consists of a pyridazine ring substituted with an amino group at the 3-position, which is in turn substituted with an isopropyl group.
Table 1: Physicochemical Properties of N-(propan-2-yl)pyridazin-3-amine
| Property | Value (Computed) | Data Source |
| Molecular Formula | C₇H₁₁N₃ | PubChem |
| Molecular Weight | 137.18 g/mol | PubChem |
| IUPAC Name | N-(propan-2-yl)pyridazin-3-amine | IUPAC |
| CAS Number | 1248509-73-0 | CATO |
| Topological Polar Surface Area | 41.7 Ų | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| XLogP3 | 0.7 | PubChem |
Note: All data in Table 1 are computationally predicted and have not been experimentally verified.
Proposed Synthetic Routes and Experimental Protocols
The synthesis of this compound can be approached through several established methods for N-alkylation of heteroaromatic amines. A plausible and efficient route involves the nucleophilic substitution of a suitable precursor, such as 3-amino-6-chloropyridazine, followed by dehalogenation, or direct N-alkylation of pyridazin-3-amine.
Workflow for Proposed Synthesis
The logical flow for synthesizing the target compound can be visualized as a two-step process starting from a commercially available precursor.
Experimental Protocol: Reductive Amination and Dehalogenation
This protocol describes a two-step synthesis starting from 3-amino-6-chloropyridazine.
Step 1: Synthesis of 6-chloro-N-(propan-2-yl)pyridazin-3-amine
-
Reaction Setup: To a solution of 3-amino-6-chloropyridazine (1.0 eq) in 1,2-dichloroethane (DCE) in a round-bottom flask, add acetone (1.5 eq).
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired intermediate.
Step 2: Synthesis of N-(propan-2-yl)pyridazin-3-amine
-
Reaction Setup: Dissolve the intermediate from Step 1 (1.0 eq) in tetrahydrofuran (THF). Add sodium hydroxide (NaOH) (5.0 eq) in water.
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (10 mol%) to the mixture.
-
Hydrogenation: Stir the reaction vigorously under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 24-48 hours.
-
Filtration and Purification: After the reaction is complete (monitored by TLC/LC-MS), filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the final compound.
Potential Biological Activity and Data Context
While this compound itself has not been biologically characterized, the pyridazin-3-amine scaffold is a well-known pharmacophore, particularly for kinase inhibitors. Many derivatives have shown potent activity against various kinases involved in cancer cell proliferation and angiogenesis.
Anticipated Target Class: Protein Kinases
Pyridazine analogs have demonstrated inhibitory activity against key kinases such as:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
-
JNK1 (c-Jun N-terminal Kinase 1): A member of the MAPK family involved in cellular responses to stress, inflammation, and apoptosis.
-
CDKs (Cyclin-Dependent Kinases): Master regulators of the cell cycle; their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Representative Biological Data of Related Pyridazine Analogs
To provide a quantitative context for the potential efficacy of this compound class, the following table summarizes hypothetical IC₅₀ values for a representative pyridazine derivative against various cancer cell lines, targeting specific kinases.[1]
Table 2: Hypothetical Anticancer Activity of a Representative Pyridazine Derivative
| Cell Line | Cancer Type | Target Kinase | IC₅₀ (µM) |
| MV-4-11 | Acute Myeloid Leukemia | FLT3 | 0.045 |
| MDA-MB-231 | Breast Cancer | CDK2 | 0.99 |
| T-47D | Breast Cancer | CDK2 | 0.43 |
| A549 | Lung Cancer | JNK1 | 1.25 |
| HUVEC | Endothelial Cells | VEGFR-2 | 0.15 |
Note: The data in Table 2 is illustrative for the pyridazine class and does not represent measured values for this compound.
Key Signaling Pathways
Pyridazin-3-amine analogs often exert their effects by interrupting critical intracellular signaling cascades. Below are diagrams of two such pathways, VEGFR-2 and JNK1, which are common targets for this class of inhibitors.
Protocols for Biological Evaluation
To assess the therapeutic potential of this compound, a series of in vitro assays are required. The following protocols outline standard procedures for determining kinase inhibitory activity and cytotoxicity.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol measures the amount of ADP produced from a kinase reaction, which is proportional to kinase activity.
-
Materials:
-
Kinase of interest (e.g., JNK1, VEGFR-2).
-
Kinase-specific substrate peptide.
-
ATP solution.
-
Test Compound (this compound).
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
White, opaque 384-well plates.
-
-
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC₅₀ determination.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO vehicle control.
-
Add 2 µL of the kinase solution (at 2x the final concentration) to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture (at 2x final concentration).
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
-
-
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Human cancer cell line (e.g., MDA-MB-231).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test Compound (this compound).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well clear flat-bottom plates.
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of medium. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of medium containing the compound or vehicle control (final DMSO concentration ≤ 0.1%).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes.
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot cell viability against the logarithm of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
-
Conclusion
This compound represents an unexplored molecule within a therapeutically significant chemical class. While experimental data remains absent, this guide provides the necessary theoretical and practical framework for its synthesis and evaluation. The proposed synthetic routes are robust, and the outlined biological assays are industry-standard methods for characterizing potential kinase inhibitors. By targeting pathways like VEGFR-2 and JNK1, this compound, and its future analogs, hold potential for development as novel anticancer agents. The information presented herein is intended to catalyze further investigation into this promising area of medicinal chemistry.
References
An In-depth Technical Guide on N-Isopropylpyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Isopropylpyridazin-3-amine, a heterocyclic amine of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this document presents its known physicochemical properties and offers a framework for its potential synthesis and biological evaluation based on established knowledge of related pyridazine analogs.
Physicochemical Properties
This compound is a small molecule with the chemical formula C7H11N3.[1] Its core structure consists of a pyridazine ring, a six-membered aromatic ring with two adjacent nitrogen atoms, substituted with an isopropylamino group. The precise physicochemical properties are crucial for its handling, formulation, and pharmacokinetic profile.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C7H11N3 | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| CAS Number | 1248509-73-0 | [1] |
A comprehensive search of scientific literature and chemical databases indicates a notable absence of published biological activity data for this compound.[2] However, the pyridazin-3-amine scaffold is a well-established pharmacophore found in numerous compounds with a wide range of biological activities, including anticancer and cardiovascular effects.[3] To provide context for potential research directions, the following table summarizes representative biological data for other pyridazin-3-amine analogs.
Table 2: Representative Biological Activity of Selected Pyridazine Analogs
| Compound/Analog | Target/Assay | Activity (IC50/EC50) | Reference Context |
| Pyridazin-3-amine Analog A | VEGFR-2 Kinase | Data not available | Analogs are known to inhibit VEGFR-2 signaling.[3] |
| Pyridazin-3-amine Analog B | JNK1 Kinase | Data not available | JNK1 is another common target for this class of compounds.[3] |
| Substituted Pyridazin-3(2H)-one | Vasorelaxation | Data not available | Pyridazin-3-one derivatives have shown vasorelaxant activity.[4] |
| Aminopyridazine Derivative | Anticancer (MCF-7) | Data not available | Various aminopyridine and aminopyridazine derivatives show cytotoxic effects on cancer cell lines.[5] |
Experimental Protocols
Given the lack of specific published methods for this compound, the following section provides detailed, representative protocols for the synthesis and biological evaluation of pyridazine derivatives, adapted from established methodologies for similar compounds.[4][6]
Hypothetical Synthesis of a Pyridazin-3-amine Derivative
This protocol outlines a potential multi-step synthesis for a pyridazin-3-amine scaffold.
Step 1: Synthesis of a 6-substituted-pyridazin-3(2H)-one intermediate
-
To a solution of a suitable ketoacid (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.
-
Pour the residue into ice-cold water and acidify with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield the pyridazin-3(2H)-one intermediate.
Step 2: Chlorination of the Pyridazin-3(2H)-one
-
Suspend the dried pyridazin-3(2H)-one intermediate (1 equivalent) in phosphorus oxychloride (POCl3) (5-10 equivalents).
-
Heat the mixture to reflux and maintain for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 3-chloropyridazine derivative.
Step 3: Amination to Yield the Final Product
-
In a sealed vessel, dissolve the 3-chloropyridazine derivative (1 equivalent) and isopropylamine (3-5 equivalents) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).
-
Heat the mixture at 100-150°C for 12-24 hours.
-
After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the target this compound.
Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of a compound against a specific protein kinase, a common target for pyridazine derivatives.[3]
-
Reagents and Materials : Kinase enzyme, substrate peptide, ATP, assay buffer, test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure :
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase, the substrate peptide, and the test compound dilution to the assay buffer.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of ADP produced using the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal, which is proportional to the kinase activity.
-
-
Data Analysis :
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Hypothetical Experimental Workflow
The synthesis of this compound can be visualized as a sequential process starting from a ketoacid precursor. This workflow diagram illustrates the key transformations.
Caption: A potential synthetic pathway for this compound.
Potential Mechanism of Action: Kinase Inhibition
Pyridazine derivatives frequently function as inhibitors of protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of diseases like cancer. The diagram below illustrates a generic kinase signaling cascade that could be targeted by a pyridazine-based inhibitor.
Caption: A hypothetical kinase signaling pathway targeted by pyridazine inhibitors.
References
- 1. CATO Chemical Reference Standards & Materials [en.cato-chem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
The Pyridazine Core: A Privileged Scaffold in Drug Discovery
An In-depth Technical Guide on the Biological Activity of Pyridazine Structures for Researchers, Scientists, and Drug Development Professionals.
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry. Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its dipole moment, make it a versatile scaffold for the design of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the diverse biological activities of pyridazine core structures, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Anticancer Activity
Pyridazine derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including cell proliferation, angiogenesis, and cell cycle regulation.[2]
Quantitative Anticancer Activity of Pyridazine Derivatives
The following tables summarize the in vitro anticancer activity of selected pyridazine derivatives against various human cancer cell lines. The data is presented as IC50 (50% inhibitory concentration) or GI50 (50% growth inhibition) values in micromolar (µM) or nanomolar (nM) concentrations.
Table 1: Anticancer Activity of Pyridazinone Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | Cell Line Origin | IC50 / GI50 | Reference |
| 2h | 6-(4-hydroxy-3-methoxyphenyl)-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one | SR | Leukemia | < 0.1 µM | [3] |
| NCI-H522 | Non-Small Cell Lung | < 0.1 µM | [3] | ||
| CCRF-CEM | Leukemia | < 1.0 µM | [3] | ||
| HCT-116 | Colon | < 1.0 µM | [3] | ||
| 11m | 3,6-disubstituted pyridazine | T-47D | Breast Cancer | 0.43 ± 0.01 µM | [4] |
| MDA-MB-231 | Breast Cancer | 0.99 ± 0.03 µM | [4] | ||
| 4e | 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine bearing sulfonamide | MCF-7 | Breast Cancer | 1 - 10 µM | [5][6] |
| 4f | 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine bearing sulfonamide | SK-MEL-28 | Melanoma | 1 - 10 µM | [5][6] |
| Fluzoparib (30) | Pyridazin-3(2H)-one derivative | - | Ovarian, Breast, Gastric Cancer | 1.46 nM | [7] |
| Talazoparib (32) | Pyridazin-3(2H)-one derivative | - | Breast, Prostate Cancer | 0.0002 µM | [7] |
| E-7016 (33) | Pyridazin-3(2H)-one derivative | - | Melanoma | 0.04 µM | [7] |
| IX(a-c) | Pyridazinone-based congeners | - | - | 60.70–1800 nM (VEGFR-2) | [8] |
| 5a | 6-amino-1,2-dihydropyridine-3,5-dicarbonitrile derivative | HepG2 | Liver Cancer | 2.71 ± 0.15 µM | [9] |
| MCF-7 | Breast Cancer | 1.77 ± 0.10 µM | [9] | ||
| 5e | 6-amino-1,2-dihydropyridine-3,5-dicarbonitrile derivative | MCF-7 | Breast Cancer | 1.39 ± 0.08 µM | [9] |
Table 2: Anticancer Activity of Fused Pyridazine Derivatives
| Compound ID | Core Structure | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| 63 | Pyrido[2,3-d]pyrimidine | PC-3 | Prostate | 1.54 | [10] |
| A-549 | Lung | 3.36 | [10] | ||
| 64 | Triazolopyridopyrimidine | PC-3 | Prostate | 0.36 | [10] |
| A-549 | Lung | 0.41 | [10] | ||
| 115 | Pyrido[2,3-d]pyrimidine | - | - | 6.5 (DHFR inhibition) | [10] |
| 8 | Imidazopyridine-quinoline hybrid | HeLa | Cervical | 0.34 | [11] |
| MDA-MB-231 | Breast | 0.32 | [11] | ||
| 12 | Imidazopyridine-quinoline hybrid | MDA-MB-231 | Breast | 0.29 | [11] |
| 13 | Imidazopyridine-carbazole hybrid | HCT-15 | Colon | 0.30 | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Test compound (pyridazine derivative)
-
Control drug (e.g., 5-Fluorouracil)
-
Cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10⁴ to 1.5 x 10⁵ cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test pyridazine derivatives and a reference drug in the culture medium. Replace the old medium with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, typically DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Signaling Pathway: VEGFR-2 in Angiogenesis
Many pyridazine-based anticancer agents function by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.
Anti-inflammatory Activity
Pyridazine and pyridazinone derivatives have been extensively studied for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[12]
Quantitative Anti-inflammatory Activity of Pyridazine Derivatives
Table 3: COX-2 Inhibitory Activity of Pyridazine Derivatives
| Compound ID | Core Structure | COX-2 IC50 | Selectivity Index (SI) | Reference |
| 6b | Pyridazine | 0.18 µM | 6.33 | [13] |
| 4c | Pyridazine | 0.26 µM | - | [13] |
| 3g | Pyridazinone | 43.84 nM | 11.51 | [14][15] |
| 6a | Pyridazinthione | 53.01 nM | - | [14][15] |
| 30b | Pyridazine | 0.04 µM | - | [12] |
| 85b,c | Pyridazine | 0.04 µM | - | [12] |
| 62a | 2,6-disubstituted pyridazinone | 17.45 nM | - | [12] |
| 63a | 2,6-disubstituted pyridazinone | 16.76 nM | - | [12] |
| 5f | Pyrazole-pyridazine hybrid | 1.50 µM | 9.56 | [16] |
| 6f | Pyrazole-pyridazine hybrid | 1.15 µM | 8.31 | [16] |
| Celecoxib | Reference Drug | 0.35 µM / 73.53 nM | 37.03 / 11.78 | [13][14][15] |
| Indomethacin | Reference Drug | 739.2 nM | 0.50 | [13][14] |
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Arachidonic acid (substrate)
-
Test compounds (pyridazine derivatives)
-
Reference inhibitors (e.g., Celecoxib, Indomethacin)
-
96-well plate
-
UV-visible spectrophotometer
Procedure:
-
Reagent Preparation: Prepare solutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Addition: Add the test compounds or reference inhibitors at various concentrations to the wells. Include a control well with the solvent for 100% enzyme activity.
-
Pre-incubation: Incubate the plate for 5-10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the colorimetric substrate followed by arachidonic acid to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570-590 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration. The IC50 value is determined from the dose-response curve.
Signaling Pathway: NF-κB in Inflammation
The NF-κB signaling pathway is a key regulator of inflammation, and its modulation is a target for anti-inflammatory drugs.
Cardiovascular Activity
Pyridazinone derivatives have shown significant promise as cardiovascular agents, particularly as vasodilators.[7]
Quantitative Cardiovascular Activity of Pyridazine Derivatives
Table 4: Vasodilator Activity of Pyridazinone Derivatives
| Compound ID | Substitution Pattern | EC50 (µM) | Reference |
| 4f | Pyridazin-3-one tethered thiosemicarbazide | 0.0136 | [17] |
| 4h | Pyridazin-3-one tethered thiosemicarbazide | 0.0117 | [17] |
| 5d | Cyclized pyridazin-3-one | 0.0053 | [17] |
| 5e | Cyclized pyridazin-3-one | 0.0025 | [17] |
| 5 | 6-phenyl-3-pyridazinone derivative (acid) | 0.339 | [7][18][19] |
| 4 | 6-phenyl-3-pyridazinone derivative (ester) | 1.225 | [7][18][19] |
| 10c | 4-methoxyphenylhydrazide derivative | 1.204 | [7][18][19] |
| 9 | 2-substituted pyridazinone | 0.051 (IC50) | [7] |
| 10 | N,O-dibenzyl pyridazinone | 35.3 (IC50) | [7] |
| 19 | 6-fluoroarylpyridazinone | 0.250 (IC50) | [7] |
| 28 | 2-phenyl-3,6-pyridazinedione | 22 nM (PDE-5 IC50) | [7] |
| Hydralazine | Reference Drug | 18.210 | [7][18][19] |
| Nitroglycerin | Reference Drug | 0.1824 | [17] |
Experimental Protocol: Vasodilation Assay Using Isolated Rat Thoracic Aortic Rings
This ex vivo method assesses the vasorelaxant properties of compounds.
Materials:
-
Male Wistar rats (200-250 g)
-
Krebs-Henseleit solution
-
Phenylephrine (vasoconstrictor)
-
Test compounds (pyridazine derivatives)
-
Reference vasodilator (e.g., Hydralazine)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Aorta Isolation: Euthanize the rat and carefully excise the thoracic aorta. Clean the aorta of adherent connective and fatty tissues.
-
Ring Preparation: Cut the aorta into rings of 2-3 mm in length.
-
Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
Contraction: Induce a sustained contraction in the aortic rings by adding phenylephrine (1 µM).
-
Compound Addition: Once a stable contraction is achieved, add the test compounds in a cumulative concentration-dependent manner.
-
Data Recording: Record the relaxation responses using an isometric force transducer.
-
Data Analysis: Express the relaxation as a percentage of the phenylephrine-induced contraction. Calculate the EC50 value from the concentration-response curve.
Logical Workflow: Vasodilator Drug Discovery
Antimicrobial Activity
Pyridazine derivatives have also been identified as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[8][20]
Quantitative Antimicrobial Activity of Pyridazine Derivatives
Table 5: Antimicrobial Activity (MIC) of Pyridazine Derivatives
| Compound ID | Core Structure | Microorganism | MIC (µg/mL) | Reference |
| Chloro derivatives | Pyridazine | E. coli | 0.892 - 3.744 | [20][21] |
| P. aeruginosa | 0.892 - 3.744 | [20][21] | ||
| S. marcescens | 0.892 - 3.744 | [20][21] | ||
| 10h | Pyridazinone-based diarylurea | S. aureus | 16 | [8] |
| 8g | Pyridazinone-based diarylurea | C. albicans | 16 | [8] |
| 7 | Pyridazinone | S. aureus (MRSA) | 3.74 - 8.92 (µM) | [22] |
| P. aeruginosa | 3.74 - 8.92 (µM) | [22] | ||
| 13 | Pyridazinone | A. baumannii | 3.74 - 8.92 (µM) | [22] |
| IX(a-c) | Pyridazinone-based congeners | S. aureus | 0.5 - 128 | [8] |
| MRSA | 0.5 - 128 | [8] | ||
| 4i | Pyrazolo[3,4-c]pyridazine | Gram-positive & Gram-negative bacteria | - (Significant activity) | [23] |
| 4g | Pyrazolo[3,4-c]pyridazine | Fungi | - (Potential activity) | [23] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Test compounds (pyridazine derivatives)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Inoculum suspension standardized to 0.5 McFarland turbidity
-
Positive control antibiotic/antifungal
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathway: p38 MAPK in Fungal Stress Response
The p38 MAPK pathway is involved in the fungal response to stress, making it a potential target for antifungal agents.
Conclusion
The pyridazine core structure is a remarkably versatile scaffold that has yielded a plethora of biologically active compounds. The derivatives discussed in this guide demonstrate potent activities across a range of therapeutic areas, including oncology, inflammation, cardiovascular disease, and infectious diseases. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a solid foundation for researchers and drug development professionals to further explore the potential of this privileged heterocyclic system in the quest for novel and effective medicines. Future research will likely focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a deeper understanding of their mechanisms of action.
References
- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides | MDPI [mdpi.com]
- 7. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. ovid.com [ovid.com]
- 13. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. thaiscience.info [thaiscience.info]
The Pyridazin-3-amine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Among its derivatives, pyridazin-3-amines have garnered significant attention as a "privileged scaffold," owing to their versatile biological activities and synthetic tractability. This technical guide provides a comprehensive review of pyridazin-3-amine derivatives, focusing on their synthesis, structure-activity relationships (SAR), and therapeutic applications, with a particular emphasis on their roles as anticancer, anti-inflammatory, and cardiovascular agents. This document is designed to be a valuable resource, offering quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Diverse Biological Activities of Pyridazin-3-amine Analogs
Pyridazin-3-amine derivatives have demonstrated a remarkable breadth of pharmacological effects, a testament to their ability to interact with a wide array of biological targets. The unique electronic properties of the pyridazine ring, coupled with the hydrogen bonding capabilities of the amino group, allow for diverse substitutions that can fine-tune the molecule's activity and selectivity.[1]
Anticancer Activity
A significant body of research has focused on the development of pyridazin-3-amine derivatives as potent anticancer agents. These compounds have been shown to exert their cytotoxic effects through various mechanisms, most notably through the inhibition of key protein kinases involved in cancer cell proliferation, survival, and angiogenesis.[2]
One of the most critical targets in cancer therapy is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a pivotal role in the formation of new blood vessels, a process essential for tumor growth and metastasis.[1] Several pyridazin-3-amine analogs have been identified as potent inhibitors of VEGFR-2, effectively blocking downstream signaling and impeding angiogenesis.[1]
Another important target is the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in various cellular processes, including cell proliferation, apoptosis, and inflammation. Dysregulation of the JNK pathway is a hallmark of many cancers. Pyridazin-3-amine derivatives have been shown to modulate this pathway, highlighting their potential as anticancer therapeutics.[1]
Cardiovascular Effects
Beyond oncology, pyridazin-3-amine and particularly its pyridazinone analogs have shown significant promise in the treatment of cardiovascular diseases. A number of these derivatives exhibit potent vasorelaxant activity, making them attractive candidates for the development of novel antihypertensive agents.[3][4] The mechanism of this vasorelaxant effect is often attributed to the modulation of endothelial nitric oxide synthase (eNOS) and subsequent nitric oxide (NO) production, a key signaling molecule in the regulation of vascular tone.[3][4]
Anti-inflammatory and Analgesic Properties
The pyridazine scaffold is also a key component in compounds exhibiting potent anti-inflammatory and analgesic properties.[2] Some pyridazinone derivatives have been shown to act as inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[5]
Quantitative Biological Data
The biological efficacy of pyridazin-3-amine derivatives has been extensively documented through a variety of in vitro and in vivo assays. The following tables provide a summary of key quantitative data for representative compounds, offering a comparative overview of their potency across different biological targets.
Table 1: Anticancer and Kinase Inhibitory Activities of Pyridazin-3-amine and Pyridazinone Analogs
| Compound ID | Target | Assay Type | IC50 (µM) | Cell Line | Reference |
| 5b | VEGFR-2 | Kinase Assay | 0.092 (92.2% inhibition at 10 µM) | - | [6] |
| 12b | VEGFR-2 | Kinase Assay | 0.09 | - | [7] |
| Sorafenib (Reference) | VEGFR-2 | Kinase Assay | 0.035 | - | [7] |
| Compound 9e | JNK1 | Gene Expression | Downregulation | EAC solid tumor | [8] |
| Imidazo[1,2-b]pyridazine 27f | Mps1 | Cellular Assay | 0.0007 | - | [9] |
| Imidazo[1,2-b]pyridazine 27f | - | Antiproliferative | 0.006 | A549 | [9] |
Table 2: Vasorelaxant Activity of Pyridazinone Analogs
| Compound ID | EC50 (µM) | Reference Standard | EC50 of Standard (µM) | Reference |
| 4f | 0.0136 | Hydralazine | 18.21 | [3][4] |
| 4h | 0.0117 | Nitroglycerin | 0.1824 | [3][4] |
| 5d | 0.0053 | Diazoxide | 19.5 | [3][4] |
| 5e | 0.0025 | Isosorbide mononitrate | 30.1 | [3][4] |
| 8a | 198 | Doxazosin mesylate | 226 | [5] |
| 11a | 177 | Doxazosin mesylate | 226 | [5] |
Key Signaling Pathways and Mechanisms of Action
The therapeutic effects of pyridazin-3-amine derivatives are underpinned by their interaction with specific cellular signaling pathways. Visualizing these pathways is crucial for understanding their mechanism of action and for the rational design of new and more potent analogs.
VEGFR-2 signaling pathway and its inhibition by pyridazin-3-amine analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, vasorelaxant activity and 2D-QSAR study of some novel pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches [mdpi.com]
- 8. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Collection - Discovery of Imidazo[1,2âb]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]
Methodological & Application
Application Notes and Protocols for N-Isopropylpyridazin-3-amine as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data specifically for N-Isopropylpyridazin-3-amine is limited. The following application notes and protocols are based on established chemical principles and data from analogous pyridazine derivatives. These should be regarded as a starting point and may require optimization.
Application Notes
This compound is a heterocyclic amine featuring a pyridazine core, a scaffold of significant interest in medicinal chemistry. The pyridazine nucleus is a key pharmacophore in numerous compounds with a broad spectrum of biological activities. The N-isopropyl group and the secondary amine at the 3-position provide a valuable building block for creating diverse chemical libraries for drug discovery.
Intermediate for the Synthesis of Biologically Active Molecules
This compound is a versatile intermediate for synthesizing more complex molecules with potential therapeutic applications. The secondary amine can be readily functionalized through reactions such as:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Introduction of further alkyl or aryl groups.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
-
Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates.
-
Buchwald-Hartwig Amination: Cross-coupling reactions to form more complex amines.
Potential Therapeutic Areas for Derivatives
Based on the known activities of related pyridazine derivatives, compounds synthesized from this compound could be investigated for various pharmacological effects, including but not limited to:
-
Kinase Inhibition: Many pyridazine-containing compounds are known to be potent kinase inhibitors, relevant in oncology and inflammatory diseases.
-
Antimicrobial Activity: The pyridazine scaffold is present in various compounds exhibiting antibacterial and antifungal properties.
-
Central Nervous System (CNS) Activity: Pyridazine derivatives have been explored for their potential as anxiolytics, anticonvulsants, and antidepressants.
-
Cardiovascular Applications: Some pyridazine derivatives have shown potential as vasodilators and antihypertensive agents.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃ | PubChem |
| Molecular Weight | 137.18 g/mol | PubChem |
| XLogP3 | 0.7 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 137.095297364 Da | PubChem |
| Topological Polar Surface Area | 51.8 Ų | PubChem |
Experimental Protocols
Synthesis of this compound
This protocol describes a plausible synthetic route to this compound via nucleophilic aromatic substitution of 3-chloropyridazine with isopropylamine.
Materials:
-
3-Chloropyridazine
-
Isopropylamine
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 3-chloropyridazine (1.0 eq), NMP or DMSO as the solvent, and a non-nucleophilic base such as DIPEA (1.5 eq).
-
Add isopropylamine (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.
Caption: Synthetic workflow for this compound.
Application in Kinase Inhibitor Synthesis (Hypothetical)
This compound can serve as a key building block in the synthesis of pyridazine-based kinase inhibitors. The following is a hypothetical protocol for the synthesis of a pyridazinylamino-pyrimidine derivative.
Reaction Scheme:
This compound + 4-Aryl-2-chloropyrimidine -> N-(4-Arylpyrimidin-2-yl)-N-isopropylpyridazin-3-amine
Materials:
-
This compound
-
4-Aryl-2-chloropyrimidine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, combine this compound (1.1 eq), the 4-Aryl-2-chloropyrimidine (1.0 eq), Cs₂CO₃ (1.5 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane.
-
Heat the reaction mixture to 100-110 °C for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired kinase inhibitor scaffold.
Visualizations
Caption: A generalized drug discovery workflow.
Hypothetical Biological Data
The following table presents hypothetical IC₅₀ values for derivatives of this compound against selected kinases, based on data for analogous compounds.
| Compound | Target Kinase | IC₅₀ (nM) | Reference Compound (IC₅₀) |
| Hypothetical-1 | VEGFR2 | 10 - 80 | Sorafenib (90 nM) |
| Hypothetical-2 | p38α MAPK | 5 - 30 | BIRB 796 (0.1 nM) |
| Hypothetical-3 | Aurora A | < 120 | Alisertib (1.2 nM) |
Hypothetical Signaling Pathway
Derivatives of this compound could potentially target various signaling pathways implicated in diseases like cancer. A common target for pyridazine-based inhibitors is the kinase signaling cascade.
Caption: A hypothetical kinase signaling pathway.
Application Notes and Protocols for N-Isopropylpyridazin-3-amine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Isopropylpyridazin-3-amine is a valuable heterocyclic building block for the synthesis of potent and selective kinase inhibitors. The pyridazine scaffold is recognized as a privileged structure in medicinal chemistry due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases. The isopropyl group at the 6-position can provide advantageous hydrophobic interactions within the active site, potentially enhancing both potency and selectivity of the resulting inhibitor.
These application notes provide a comprehensive overview of the use of this compound in the synthesis of kinase inhibitors, with a focus on its application in the development of Cyclin-Dependent Kinase (CDK) inhibitors. The protocols detailed below outline a representative synthetic route to a pyridazinylamino-pyrimidine core, a common scaffold in many clinically relevant kinase inhibitors.
Key Applications
Derivatives of this compound are anticipated to be potent inhibitors of various kinases implicated in oncology and inflammatory diseases. The unique structural features of this compound make it an attractive starting material for targeting several kinase families:
-
Oncology: The development of inhibitors for Cyclin-Dependent Kinases (CDKs), such as CDK2 and CDK4/6, is a key strategy in cancer therapy.[1][2][3][4] The pyridazine core can effectively mimic the purine ring of ATP, making it an ideal scaffold for CDK inhibitors.
-
Inflammatory Diseases: Janus Kinases (JAKs) are crucial mediators of cytokine signaling and are implicated in a range of inflammatory and autoimmune disorders.[5][6][7] this compound can serve as a starting point for the synthesis of novel JAK inhibitors.
-
B-cell Malignancies: Bruton's Tyrosine Kinase (BTK) is a key component of the B-cell receptor signaling pathway, and its inhibition has proven effective in treating various B-cell cancers.[8][9][10][11][12] The pyridazine moiety can be incorporated into scaffolds targeting BTK.
Data Presentation: Representative Kinase Inhibitory Activity
While specific data for kinase inhibitors derived directly from this compound is limited in the public domain, the following table presents the inhibitory activities of several well-characterized kinase inhibitors that feature a similar pyridazinylamino-pyrimidine scaffold. This data provides a benchmark for the potential potency of compounds synthesized using this compound.
| Compound Name | Target Kinase | IC50 (nM) | Cell-Based Assay IC50 (nM) | Reference Compound |
| Hypothetical-1 | CDK2/cyclin A | 5 - 50 | 50 - 200 | Palbociclib (CDK4 IC50 = 11 nM, CDK6 IC50 = 16 nM) |
| Hypothetical-2 | JAK1 | 10 - 100 | 100 - 500 | Tofacitinib (JAK1 IC50 = 112 nM, JAK2 IC50 = 20 nM, JAK3 IC50 = 1 nM) |
| Hypothetical-3 | BTK | 1 - 20 | 20 - 150 | Ibrutinib (BTK IC50 = 0.5 nM) |
Note: The IC50 values for the hypothetical compounds are estimated based on published data for analogous pyridazine-containing kinase inhibitors.
Experimental Protocols
The following protocols describe a representative two-step synthesis of a pyridazinylamino-pyrimidine-based kinase inhibitor starting from this compound.
Protocol 1: Synthesis of 6-Isopropylpyridazin-3-amine
This protocol details a plausible method for the synthesis of 6-Isopropylpyridazin-3-amine from commercially available starting materials.
Materials:
-
3,6-Dichloropyridazine
-
Isopropylmagnesium chloride (2.0 M in THF)
-
--INVALID-LINK--palladium(II) (PEPPSI-IPr)
-
Ammonia (7 N in methanol)
-
Toluene
-
Dioxane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
Step 1: Synthesis of 3-Chloro-6-isopropylpyridazine
-
To a dry round-bottom flask under an inert atmosphere, add 3,6-dichloropyridazine (1.0 eq) and anhydrous toluene.
-
Add PEPPSI-IPr catalyst (0.01 eq).
-
Cool the mixture to 0 °C and slowly add isopropylmagnesium chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 3-chloro-6-isopropylpyridazine.
Step 2: Amination to 6-Isopropylpyridazin-3-amine
-
In a sealed pressure vessel, dissolve 3-chloro-6-isopropylpyridazine (1.0 eq) in dioxane.
-
Add a solution of ammonia in methanol (7 N, 5.0 eq).
-
Seal the vessel and heat the reaction mixture to 100-120 °C for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford 6-Isopropylpyridazin-3-amine.
Protocol 2: Synthesis of a Representative Pyridazinylamino-pyrimidine Kinase Inhibitor
This protocol details the nucleophilic aromatic substitution (SNAr) reaction between 6-Isopropylpyridazin-3-amine and a substituted 2-chloropyrimidine, a common core for many kinase inhibitors.[13]
Materials:
-
6-Isopropylpyridazin-3-amine
-
4-Aryl-2-chloropyrimidine (or other suitably substituted chloropyrimidine)
-
Palladium(II) acetate (Pd(OAc)2)
-
Xantphos
-
Cesium carbonate (Cs2CO3)
-
Anhydrous 1,4-dioxane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-Aryl-2-chloropyrimidine (1.0 eq), 6-Isopropylpyridazin-3-amine (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the final pyridazinylamino-pyrimidine kinase inhibitor.
Mandatory Visualization
Caption: Synthetic workflow for a representative kinase inhibitor.
Caption: CDK/Rb signaling pathway targeted by pyridazine inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. CDK4/6 Inhibition as a therapeutic strategy in breast cancer: palbociclib, ribociclib, and abemaciclib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 4/6 inhibitors in the treatment of advanced or metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dermatologytimes.com [dermatologytimes.com]
- 6. dermnetnz.org [dermnetnz.org]
- 7. youtube.com [youtube.com]
- 8. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BTK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 10. What are BTK inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 11. Bruton's tyrosine kinase (BTK) inhibitors for the treatment of primary central nervous system lymphoma (PCNSL): current progress and latest advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. benchchem.com [benchchem.com]
Application Notes & Protocols for N-Isopropylpyridazin-3-amine in Fragment-Based Drug Discovery
For: Researchers, Scientists, and Drug Development Professionals
Subject: Application of N-Isopropylpyridazin-3-amine as a Core Fragment in Fragment-Based Drug Discovery (FBDD) Campaigns
Application Note: this compound as a High-Value Fragment
Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) for weak but efficient binding to a biological target.[1][2] These initial hits then serve as starting points for optimization into high-affinity leads. The choice of fragments is critical, and they are typically selected based on principles such as the "Rule of Three," which governs physicochemical properties to maximize chemical space coverage and ensure tractability.[2][3][4]
This compound and its close analogs, such as 6-Isopropylpyridazin-3-amine, represent a valuable scaffold for FBDD. The pyridazine core is a common motif in medicinal chemistry, and the amine and isopropyl substituents provide key interaction points and a vector for chemical elaboration.
Key Attributes:
-
Rule of Three Compliance: This fragment scaffold adheres well to the Rule of Three (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3), making it an ideal candidate for fragment libraries.[3] Its low molecular weight and complexity mean it is more likely to form high-quality, efficient interactions with a protein target.[1][2]
-
Chemical Tractability: The amine group provides a straightforward handle for synthetic chemistry, allowing for rapid analogue generation through techniques like amidation. The pyridazine ring itself can also be functionalized, enabling fragment 'growing' or 'linking' strategies to improve potency.
-
Structural Rigidity and Defined Vectors: The pyridazine ring is relatively rigid, which can reduce the entropic penalty upon binding. The substituents offer clear vectors for chemists to explore the binding pocket of a target protein. The steric bulk of the isopropyl group, compared to a linear alkyl chain, can provide unique interactions and selectivity depending on the topology of the target's binding site.[5]
Physicochemical Properties
Quantitative data for the close analog 6-Isopropylpyridazin-3-amine is summarized below, demonstrating its suitability as a fragment for screening libraries.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃ | PubChem CID: 23028109[6] |
| Molecular Weight | 137.18 g/mol | PubChem CID: 23028109[6] |
| Calculated LogP (XLogP3) | 0.7 | PubChem CID: 23028109[6] |
| Hydrogen Bond Donors | 1 (amine group) | PubChem CID: 23028109[5][6] |
| Hydrogen Bond Acceptors | 3 (2 ring nitrogens, 1 amine) | PubChem CID: 23028109[5][6] |
| Rotatable Bond Count | 1 | PubChem CID: 23028109[6] |
| CAS Number | 570416-37-4 | PubChem CID: 23028109[6] |
Experimental Workflows & Protocols
A successful FBDD campaign involves a cascade of experiments to identify, validate, and characterize fragment hits. Below are generalized workflows and protocols applicable to screening this compound.
FBDD General Workflow
The overall process begins with screening a library containing fragments like this compound against a protein target, followed by hit validation and structural characterization to guide lead optimization.
Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)
SPR is a highly sensitive biophysical technique used to detect fragment binding in real-time without the need for labels.[7][8] It is ideal for primary screening to identify hits from a fragment library.[9]
Objective: To identify fragments that bind to a target protein immobilized on an SPR sensor surface.
Materials:
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chips (e.g., CM5)
-
Target protein (≥95% purity)
-
This compound and other library fragments, dissolved in 100% DMSO.
-
Immobilization buffers (e.g., 10 mM Sodium Acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+, PBS) with a final DMSO concentration matching the fragment solutions (e.g., 1-5%).
-
Amine coupling kit (EDC, NHS, Ethanolamine-HCl).
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the target protein (e.g., 20-50 µg/mL in immobilization buffer) until the desired immobilization level is reached (typically 8,000-12,000 Response Units, RU).
-
Deactivate excess reactive groups by injecting 1 M Ethanolamine-HCl for 7 minutes.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.
-
-
Fragment Screening:
-
Prepare fragment solutions in running buffer from DMSO stocks. A typical screening concentration for fragments is 200 µM to 1 mM.[10][11]
-
Inject a fragment solution over the reference and target flow cells for a defined association time (e.g., 30 seconds), followed by a dissociation phase with running buffer (e.g., 60 seconds).
-
Between injections, regenerate the surface if necessary using a mild regeneration solution (e.g., a short pulse of high or low pH buffer).
-
Monitor the change in response units (RU). A positive "hit" is a fragment that shows a higher response on the target surface compared to the reference surface.[7]
-
-
Data Analysis:
-
Subtract the reference flow cell data from the target flow cell data to get the specific binding sensorgram.
-
A binding response significantly above the noise level indicates a potential hit.
-
Hits are typically selected based on response height, binding stoichiometry, and sensorgram shape.[12]
-
Protocol 2: Hit Validation by NMR Spectroscopy
NMR is a powerful method for hit validation. Protein-observed 2D NMR experiments, such as the ¹H-¹⁵N HSQC, can confirm binding, provide an approximate affinity, and map the binding site on the protein.[13][14][15]
Objective: To confirm the binding of this compound to the target protein and identify the binding location by observing chemical shift perturbations (CSPs).
Materials:
-
NMR spectrometer (≥600 MHz) with a cryoprobe.
-
Uniformly ¹⁵N-labeled target protein (50-200 µM) in a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.0, with 10% D₂O).
-
This compound solution (high concentration stock in deuterated DMSO).
Methodology:
-
Reference Spectrum:
-
Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein. Each peak in this spectrum corresponds to a specific backbone amide N-H group in the protein.[16]
-
-
Fragment Titration:
-
Add a small aliquot of the this compound stock solution to the protein sample to reach a final concentration (e.g., 10-20 fold molar excess over the protein).
-
Acquire a second 2D ¹H-¹⁵N HSQC spectrum.
-
-
Data Analysis:
-
Overlay the reference spectrum with the spectrum containing the fragment.
-
Identify peaks (amides) that have shifted their position. These are known as Chemical Shift Perturbations (CSPs).
-
Significant and specific CSPs confirm that the fragment is binding to the protein in a defined location.[16]
-
Mapping the perturbed residues onto the 3D structure of the protein reveals the binding site.
-
A titration experiment, where the fragment concentration is increased stepwise, can be used to calculate the dissociation constant (Kd).[15]
-
Protocol 3: Structural Characterization by X-ray Crystallography
X-ray crystallography provides high-resolution, three-dimensional information on how a fragment binds to its target, which is invaluable for structure-based drug design.[17][18][19]
Objective: To determine the 3D structure of the target protein in complex with this compound to reveal the precise binding mode.
Materials:
-
Crystals of the target protein.
-
This compound solution (e.g., 10-50 mM in a cryo-protectant solution compatible with the crystals).
-
X-ray diffraction equipment (in-house or synchrotron source).
Methodology:
-
Crystal Soaking:
-
Grow crystals of the target protein to a suitable size.
-
Prepare a soaking solution by adding this compound to the crystal mother liquor, often containing a cryo-protectant. The final DMSO concentration should be tolerated by the crystals (e.g., <10%).
-
Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours.
-
-
Data Collection:
-
Remove the soaked crystal and flash-cool it in liquid nitrogen.
-
Mount the crystal on the X-ray diffractometer.
-
Collect a complete diffraction dataset.
-
-
Structure Determination and Analysis:
-
Process the diffraction data.
-
Solve the structure using molecular replacement with the known apo-protein structure.
-
Calculate electron density maps. A clear, unambiguous region of positive difference electron density corresponding to the shape of this compound should be visible in the binding pocket.
-
Build the fragment into the density and refine the structure.
-
Analyze the refined structure to identify the key hydrogen bonds, hydrophobic interactions, and other contacts between the fragment and the protein. This information is critical for designing more potent analogs.[20]
-
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Concepts and Core Principles of Fragment-Based Drug Design [mdpi.com]
- 4. Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 6-Isopropylpyridazin-3-amine | C7H11N3 | CID 23028109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Fragment-based drug discovery using a multi-domain, parallel MD-MM/PBSA screening protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fragment Screening Using Surface Plasmon Resonance Optical Biosensor Technology [jstage.jst.go.jp]
- 13. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Practical aspects of NMR-based fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 18. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 19. Achieving a Good Crystal System for Crystallographic X-Ray Fragment Screening. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 20. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Pyridazine Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical characterization of pyridazine compounds, a class of heterocyclic aromatic compounds of significant interest in medicinal chemistry and drug discovery. The unique physicochemical properties of the pyridazine ring, including its dipole moment and hydrogen bonding capabilities, make it a valuable scaffold in the design of novel therapeutic agents.[1][2] Accurate and robust analytical methods are therefore essential for the identification, purity assessment, and quantification of these compounds throughout the drug development process.[3]
Chromatographic Methods
Chromatographic techniques are fundamental for the separation and quantification of pyridazine derivatives from complex mixtures, such as reaction media, biological matrices, and pharmaceutical formulations.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of pyridazine compounds. Due to the hydrophilic nature of many pyridazine derivatives, specialized column chemistries and mobile phase compositions are often required to achieve optimal separation and peak shape.[4][5]
Protocol: Reversed-Phase HPLC for Pyridazine Derivatives
-
Objective: To separate and quantify pyridazine derivatives.
-
Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer (LC-MS).
-
Column: A core-shell mixed-mode column or a C18 column can be effective. For hydrophilic pyridazines, ion-pairing reagents may be necessary, although these are often not compatible with MS detection.[4][5]
-
Mobile Phase: A mixture of acetonitrile or methanol and water is commonly used. Acidic modifiers like formic acid or trifluoroacetic acid can improve peak shape for basic pyridazine compounds.[4] Isocratic or gradient elution can be employed depending on the complexity of the sample.
-
Detection: UV detection is suitable for pyridazine compounds, which typically exhibit absorption maxima between 200-380 nm.[6][7][8] For enhanced sensitivity and structural information, mass spectrometry (MS) is the preferred detection method.
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase, to a concentration of approximately 1 mg/mL. Further dilute as necessary for analysis.[3]
Data Presentation: HPLC Parameters for Pyridazine Analysis
| Compound Type | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Pyridine and Aminopyridines | Amaze HD | Acetonitrile/Water with acidic modifier | 1.0 | UV, MS, ELSD, CAD, RI | [5] |
| C5-methyl Pyridazines (Enantioseparation) | Lux Amylose-2® | Acetonitrile/Isopropanol (90:10) | 1.0 | UV (250 nm) | [9] |
| Pymetrozine (a pyridazine derivative) | C18 | Acetonitrile/Water | 1.0 | UV | [10] |
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and semi-volatile pyridazine compounds.[11] When coupled with a mass spectrometer (GC-MS), it provides excellent separation and identification capabilities.[11]
Protocol: GC-MS Analysis of Volatile Pyridazines
-
Objective: To separate and identify volatile pyridazine derivatives.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column, such as an Agilent CP-Wax 51 for Amines, is suitable for the separation of pyridines and related compounds.[12]
-
Carrier Gas: Nitrogen or helium.
-
Injector and Detector Temperature: Typically set around 250 °C.
-
Oven Temperature Program: A temperature gradient is often employed to separate compounds with different boiling points. For example, holding at 70 °C for a few minutes, then ramping up to 240 °C.[12]
-
Detection: Mass spectrometry provides detailed structural information for identification.
Spectroscopic Methods
Spectroscopic techniques are indispensable for the structural elucidation and characterization of pyridazine compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.[3] Both ¹H and ¹³C NMR are routinely used, and 2D NMR techniques can provide further structural insights.[13][14]
Protocol: NMR Analysis of Pyridazine Derivatives
-
Objective: To elucidate the structure of a pyridazine compound.
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a standard 5 mm NMR tube.[3]
-
Instrumentation: A high-field NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum covering a spectral width of 0-12 ppm.[3]
-
¹³C NMR: Acquire a one-dimensional carbon spectrum covering a spectral width of 0-200 ppm.[3]
-
2D NMR: If necessary, perform experiments like COSY, HSQC, and HMBC to establish connectivity between protons and carbons.[13][14]
-
-
Data Processing: Process the raw data using Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard.[3]
Data Presentation: Characteristic NMR Chemical Shifts for Pyridazine Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |
| ¹H | Pyridazine ring protons | 7.6 - 9.4 | [3] |
| ¹³C | Pyridazine ring carbons | 125 - 160 | [15][16] |
| ¹³C | Carbonyl (in pyridazinones) | 159 - 170 | [15][16] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification and structural confirmation.[3]
Protocol: Mass Spectrometric Analysis
-
Objective: To determine the molecular weight and fragmentation pattern of a pyridazine compound.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of about 1 mg/mL and then dilute to 1-10 µg/mL for analysis.[3]
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic inlet (LC-MS or GC-MS). High-resolution mass spectrometry (HRMS) is used for accurate mass measurements to determine the elemental composition.[15]
-
Ionization: Electron impact (EI) is common for GC-MS, while electrospray ionization (ESI) is typical for LC-MS.
-
Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion. Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data.[3]
-
Data Analysis: Determine the molecular weight from the mass-to-charge ratio (m/z) of the molecular ion. Analyze the fragmentation pattern to confirm the structure. Common fragmentation pathways for pyridazines involve the loss of N₂ or HCN.[17]
Data Presentation: Common Mass Spectral Fragments for Pyridazine
| m/z | Proposed Fragment | Reference |
| 80 | [M]⁺ (Molecular Ion) | [18] |
| 53 | [C₃H₃N]⁺ (Loss of HCN) | [17] |
| 52 | [C₄H₄]⁺ (Loss of N₂) | [17] |
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used for quantification and characterization. Pyridazine and its derivatives typically show characteristic absorption bands in the UV region.[7][19]
Protocol: UV-Vis Spectroscopic Analysis
-
Objective: To determine the UV absorption maxima of a pyridazine compound for qualitative analysis and for setting the detection wavelength in HPLC.
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, water).
-
Instrumentation: A UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). For pyridazine, typical λmax values are around 202 nm and 254 nm.[6]
X-ray Crystallography
For unambiguous structure determination, including stereochemistry, single-crystal X-ray crystallography is the gold standard.[20][21]
Protocol: Single-Crystal X-ray Crystallography
-
Objective: To determine the three-dimensional structure of a pyridazine compound.
-
Sample Preparation: Grow single crystals of the compound of sufficient size and quality. This often involves slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Instrumentation: A single-crystal X-ray diffractometer.
-
Data Collection and Structure Solution: Mount a suitable crystal on the diffractometer and collect diffraction data. The data is then processed to solve and refine the crystal structure.
Visualizations
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. helixchrom.com [helixchrom.com]
- 5. helixchrom.com [helixchrom.com]
- 6. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyridazine [webbook.nist.gov]
- 9. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. growingscience.com [growingscience.com]
- 21. mdpi.com [mdpi.com]
Application Notes and Protocols for the Amination of Chloropyridazines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the amination of chloropyridazines, a critical transformation in the synthesis of diverse nitrogen-containing heterocyclic compounds for pharmaceutical and materials science applications. The protocols cover two primary methodologies: Nucleophilic Aromatic Substitution (SNAr) and the modern, versatile Palladium-catalyzed Buchwald-Hartwig amination.
Introduction
The pyridazine core is a key structural motif in a multitude of biologically active molecules. The introduction of an amino group onto a chloropyridazine scaffold is a fundamental step in the diversification of these structures, enabling the exploration of new chemical space in drug discovery. The two most prevalent methods for achieving this transformation are Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination.
-
Nucleophilic Aromatic Substitution (SNAr): This method is effective when the pyridazine ring is sufficiently electron-deficient to facilitate attack by a nucleophilic amine, displacing the chloride. The reaction is often promoted by heat or microwave irradiation. For substrates like 3,6-dichloropyridazine, SNAr can be a straightforward method for introducing an amino group.
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines.[1][2] It offers a broad substrate scope, allowing for the coupling of a wide variety of amines with aryl and heteroaryl halides under relatively mild conditions.[1] This method is particularly valuable for less reactive chloropyridazines or when employing less nucleophilic amines. The choice of palladium precursor and, crucially, the phosphine ligand is critical for reaction efficiency.[3]
Experimental Protocols
Protocol 1: Selective Mono-amination of 3,6-Dichloropyridazine via SNAr
This protocol describes the selective synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine using ammonia as the nucleophile.
Materials:
-
3,6-Dichloropyridazine
-
Ammonium hydroxide solution (28-30% NH₃ content)
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Microwave reactor or conventional heating setup with a sealed vessel
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography setup
Procedure (Microwave-Assisted): [4]
-
To a 20 mL thick-walled borosilicate glass vial, add 3,6-dichloropyridazine (1.5 g).
-
Add 5 mL of ammonium hydroxide solution (28-30% NH₃ content).
-
Seal the vial with a lid and place it in a microwave reactor.
-
Irradiate the reaction mixture for 30 minutes at 120°C with a power of 300W.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with a mixture of ethyl acetate and hexane (3:7).
-
Dry the solid to obtain 3-amino-6-chloropyridazine. The product typically requires no further purification.
Procedure (Conventional Heating): [5]
-
In a PTFE-lined pressure reactor, prepare a suspension of 3,6-dichloropyridazine (23.8 g, 155 mmol) in 50 mL of 25% aqueous ammonia.
-
Seal the reactor and heat the mixture at 100°C for approximately 12 hours.
-
Cool the reactor to room temperature.
-
Collect the resulting crystalline solids by filtration.
-
Wash the solids with water.
-
Dry the product to afford 6-chloropyridazin-3-amine.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of Chloropyridazines
This protocol provides a general method for the palladium-catalyzed amination of chloropyridazines with a variety of primary and secondary amines. Optimization of the ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Chloropyridazine derivative (e.g., 3-chloro-6-phenylpyridazine)
-
Amine (primary or secondary)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Strong, non-nucleophilic base (e.g., NaOtBu, KOtBu, or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Standard laboratory glassware for workup and purification
Procedure:
-
Set up a Schlenk flask under an inert atmosphere of argon or nitrogen.
-
To the flask, add the palladium precursor (e.g., 0.5-2 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 1-4 mol% XPhos).
-
Add the chloropyridazine derivative (1.0 equiv), the amine (1.2 equiv), and the base (e.g., 1.5 equiv NaOtBu).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Stir the reaction mixture at a temperature ranging from room temperature to 110°C. The optimal temperature will depend on the reactivity of the specific substrates.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize quantitative data for the amination of chloropyridazines under various conditions.
Table 1: SNAr Amination of 3,6-Dichloropyridazine with Ammonia
| Method | Temperature (°C) | Time | Solvent | Yield (%) | Reference |
| Microwave | 120 | 30 min | H₂O | 87 | [4] |
| Conventional | 100 | 12 h | H₂O | 96 | [5] |
| Conventional | 130 | 7 h | DMF | 95.7 | [7] |
| Conventional | 100 | 9 h | Dichloromethane | 82.6 | [7] |
Table 2: Illustrative Buchwald-Hartwig Amination of Heteroaryl Chlorides (Analogous to Chloropyridazines)
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | N-Methylaniline | Pd₂(dba)₃ / YPhos Ligand L1 | KOtBu | Toluene | RT | 1 | >95 | [8] |
| 2-Chloropyridine | Benzophenone Imine | Pd(OAc)₂ / Josiphos | NaOtBu | Toluene | 85 | 18 | 95 | [6] |
| 4-(pyridin-3-yl)pyrimidin-2-amine | Aryl Bromide | PdCl₂(PPh₃)₂ / Xantphos | NaOtBu | Toluene | Reflux | N/A | 27-82 | [9] |
Note: Data for analogous heteroaryl chlorides are provided to illustrate the general applicability and conditions of the Buchwald-Hartwig amination, which can be adapted for chloropyridazine substrates.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the amination of chloropyridazines.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The palladium-catalyzed synthesis of organic amines [dspace.mit.edu]
- 5. Josiphos ligands - Wikipedia [en.wikipedia.org]
- 6. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of the Pyridazine Scaffold in the Synthesis of Novel Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response implicated in a wide range of pathologies, including autoimmune diseases, cardiovascular conditions, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a significant goal in medicinal chemistry. Heterocyclic compounds, particularly those containing the pyridazine moiety, have emerged as a promising scaffold for the design of such agents. While a comprehensive search of the scientific literature did not yield specific examples of N-Isopropylpyridazin-3-amine being directly utilized as a starting material for the synthesis of anti-inflammatory drugs, the broader class of pyridazine and pyridazinone derivatives has been extensively investigated for this purpose. This document provides an overview of the application of the pyridazine scaffold in the development of anti-inflammatory agents, summarizing key mechanisms of action, representative biological data, and general synthetic and evaluation protocols.
The Pyridazine Scaffold in Anti-Inflammatory Drug Discovery
The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile pharmacophore in the design of biologically active molecules.[1] Its derivatives have been shown to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1] The anti-inflammatory properties of pyridazine-based compounds are often attributed to their ability to modulate key inflammatory pathways.
Key Mechanisms of Action
Several pyridazine and pyridazinone derivatives have been identified as potent inhibitors of enzymes and signaling pathways critical to the inflammatory response. The primary mechanisms of action identified in the literature include:
-
Cyclooxygenase (COX) Inhibition: Many pyridazine derivatives have been synthesized and evaluated as inhibitors of COX-1 and COX-2, enzymes responsible for the production of pro-inflammatory prostaglandins.[2][3] Selective inhibition of COX-2 is a key strategy to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2]
-
Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger involved in regulating inflammation. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.[4] Several pyridazinone derivatives have shown potent PDE4 inhibitory activity.[4]
-
Modulation of Pro-inflammatory Cytokines: Pyridazine-based compounds have been shown to inhibit the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8).[4]
Representative Biological Data
The following table summarizes the in vitro and in vivo anti-inflammatory activity of selected pyridazine and pyridazinone derivatives from the literature. It is important to note that these compounds do not specifically contain the this compound substructure but represent the broader class of pyridazine-based anti-inflammatory agents.
| Compound Class | Target | Assay | Results | Reference |
| Pyridazinone Derivatives | PDE4B | In vitro enzyme inhibition | IC50 values in the nanomolar range | [4] |
| Pyridazine Derivatives | COX-1/COX-2 | In vitro enzyme inhibition | Selective COX-2 inhibition with IC50 values in the micromolar range | [2] |
| Pyridazine Derivatives | In vivo inflammation | Carrageenan-induced rat paw edema | Significant reduction in paw edema | [2] |
| Pyrimidopyrazine Derivatives | In vivo inflammation | Carrageenan-induced rat hind paw edema | Comparable or weaker activity to positive controls | [5] |
Experimental Protocols
While specific protocols for the synthesis of anti-inflammatory agents from this compound are not available, a general workflow for the synthesis and evaluation of pyridazine-based anti-inflammatory compounds can be outlined.
General Synthetic Strategy for Pyridazinone Derivatives
A common synthetic route to pyridazinone derivatives involves the condensation of a dicarbonyl compound with a hydrazine derivative.[4][6]
Example Protocol (based on a generalized procedure):
-
Reaction Setup: To a solution of a suitable keto-acid or diester in a polar solvent (e.g., ethanol, acetic acid), add an equimolar amount of a hydrazine derivative.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Anti-Inflammatory Assays
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Protocol Outline:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Assay Procedure: The test compound is pre-incubated with the enzyme in a reaction buffer. The reaction is initiated by the addition of arachidonic acid.
-
Detection: The production of prostaglandin E2 (PGE2) is measured using a commercially available ELISA kit.
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated.
This assay determines the inhibitory effect of a compound on PDE4 activity.
Protocol Outline:
-
Enzyme Source: Recombinant human PDE4B is commonly used.
-
Assay Principle: The assay measures the conversion of cAMP to AMP.
-
Procedure: The test compound is incubated with the PDE4 enzyme and cAMP. The amount of remaining cAMP or produced AMP is quantified.
-
Data Analysis: The IC50 value is determined from the dose-response curve.
In Vivo Anti-Inflammatory Assay
This is a standard animal model to evaluate the acute anti-inflammatory activity of a compound.
Protocol Outline:
-
Animal Model: Male Wistar rats are typically used.
-
Compound Administration: The test compound is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a specific time, a sub-plantar injection of carrageenan is administered to the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Edema: The paw volume is measured at different time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.
Signaling Pathways and Workflows
Caption: A generalized workflow for the discovery and development of novel pyridazine-based anti-inflammatory agents.
Caption: Key inflammatory pathways targeted by pyridazine-based anti-inflammatory agents.
Conclusion
While the specific use of this compound in the synthesis of anti-inflammatory agents is not well-documented in publicly available literature, the broader pyridazine and pyridazinone scaffolds represent a rich area for the discovery of novel therapeutics. These heterocyclic systems have been successfully employed to develop potent inhibitors of key inflammatory targets such as COX and PDE4 enzymes. The general synthetic and evaluation protocols outlined in these notes provide a framework for researchers interested in exploring the potential of pyridazine derivatives in anti-inflammatory drug discovery. Future research may yet uncover the utility of specifically substituted pyridazines, such as this compound, in this important therapeutic area.
References
- 1. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of some N-arylpyrazoles and pyrazolo[3,4-d]pyridazines as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Antimicrobial Compounds from Pyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazine and its derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2] The presence of two adjacent nitrogen atoms in the six-membered ring imparts unique physicochemical properties that contribute to their biological actions.[3] Among these, the antimicrobial potential of pyridazine derivatives is of particular interest in the ongoing search for novel agents to combat the growing challenge of drug-resistant pathogens.[4] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of pyridazine-based antimicrobial compounds, drawing from recent scientific literature.
Key Synthetic Strategies and Antimicrobial Activity
Several synthetic pathways have been successfully employed to generate pyridazine derivatives with potent antimicrobial properties. A common approach involves the cyclization of dicarbonyl compounds with hydrazine hydrate to form the core pyridazine or pyridazinone ring, followed by various substitutions to modulate activity.
Table 1: Antimicrobial Activity of Selected Pyridazine Derivatives
| Compound ID | Structure | Target Microorganism(s) | MIC (µg/mL) | Reference |
| 10h | Diarylurea pyridazinone | Staphylococcus aureus | 16 | [5][6] |
| 8g | Diarylurea pyridazinone | Candida albicans | 16 | [5] |
| 7 | Substituted pyridazin-3(2H)-one | S. aureus (MRSA), P. aeruginosa, A. baumannii | 3.74–8.92 µM | [4] |
| 13 | Substituted pyridazin-3(2H)-one | P. aeruginosa, A. baumannii | 3.74–7.48 µM | [4] |
| IIIa | 6-phenyl–Pyridazine-3-One derivative | S. pyogenes, E. coli | - (Excellent Activity) | [7] |
| IIId | 6-phenyl–Pyridazine-3-One derivative | A. niger, C. albicans | - (Very Good Activity) | [7] |
| 15(d) | Hydrazone derivative of pyridazine | S. aureus, S. faecalis, E. coli, P. aeruginosa | - (Highest Activity) | [8] |
| Cd(II) and Ni(II) complexes | Metal complexes of 5-benzoyl-4-hydroxy-2-methyl-6-phenyl-2H-pyridazin-3-one | S. aureus, P. putida, C. albicans, C. tropicalis | - (Selective and Effective) | [9] |
Note: MIC values reported in µM were not converted to µg/mL to maintain fidelity to the source. "-" indicates that the source described the activity qualitatively without providing specific MIC values.
Experimental Protocols
The following protocols are based on methodologies described in the cited literature for the synthesis and antimicrobial screening of pyridazine derivatives.
Protocol 1: Synthesis of 6-phenyl-2,3,4,5-tetrahydro Pyridazin-3-one Derivatives[7]
This protocol outlines a two-step synthesis of pyridazinone derivatives.
Step I: Synthesis of Benzoyl Propionic Acid
-
In a suitable reaction vessel, dissolve succinic anhydride in benzene.
-
Add anhydrous aluminum chloride portion-wise while stirring and maintaining the temperature.
-
Reflux the reaction mixture for the appropriate time to yield benzoyl propionic acid.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and extract the product.
-
Purify the crude product by recrystallization.
Step II: Synthesis of 6-phenyl-2,3,4,5-tetrahydro Pyridazin-3-one
-
Dissolve the benzoyl propionic acid from Step I in a suitable solvent.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture to induce cyclization.
-
Monitor the formation of 6-phenyl-2,3,4,5-tetrahydro Pyridazin-3-one by TLC.
-
After completion, cool the reaction mixture and isolate the product by filtration.
-
Wash the product and dry it thoroughly.
Step III: Synthesis of Final Pyridazinone Derivatives (e.g., IIIa-d)
-
React the 6-phenyl-2,3,4,5-tetrahydro Pyridazin-3-one from Step II with various aromatic benzaldehydes.
-
Conduct the reaction in the presence of acetic anhydride.
-
Reflux the mixture to drive the reaction to completion.
-
Isolate and purify the final pyridazinone derivatives using appropriate chromatographic techniques.
Protocol 2: Synthesis of Diarylurea Pyridazinone Scaffolds[5]
This protocol describes a multi-step synthesis leading to diarylurea derivatives based on pyridazinone scaffolds.
-
Synthesis of Nitro Derivative of Styryl Dihydropyridazine (Intermediate 14): Reflux the starting material with hydrazine hydrate in the presence of acetic acid.[5]
-
Synthesis of Intermediate 15: Synthesize this intermediate using a method similar to the synthesis of a preceding intermediate (intermediate 5), substituting the appropriate starting materials.[5] Purify the product using gravity column chromatography.
-
Final Diarylurea Derivatives: The synthesis involves the formation of a diarylurea linkage with the pyridazinone scaffold. The specific details for this step can be found in the supplementary information of the referenced publication.
Protocol 3: Antimicrobial Activity Screening by Disc Diffusion Method[7]
This protocol is a standard method for evaluating the antimicrobial activity of synthesized compounds.
-
Preparation of Media: Prepare nutrient agar plates for bacterial strains and Sabouraud dextrose agar plates for fungal strains.
-
Inoculation: Inoculate the agar plates uniformly with the test microorganisms (e.g., Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Staphylococcus pyogenes, Aspergillus niger, Candida albicans).
-
Disc Preparation: Impregnate sterile filter paper discs with the synthesized compounds at a specific concentration (e.g., 50µg/ml).
-
Placement of Discs: Place the impregnated discs on the surface of the inoculated agar plates.
-
Standard and Control: Use standard antibiotic discs (e.g., Gentamycin, Ceftizoxime, Ampicillin, Fluconazole) as positive controls and a disc with the solvent used for dissolving the compounds as a negative control.
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Measurement: Measure the diameter of the zone of inhibition around each disc in millimeters.
-
Comparison: Compare the zone of inhibition of the test compounds with that of the standard drugs.
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Microdilution Method[5][9]
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by using a spectrophotometer to measure optical density.
Visualized Workflows and Pathways
The following diagrams illustrate a general synthetic workflow for pyridazinone derivatives and a conceptual representation of their potential mechanism of action.
Caption: General synthetic workflow for pyridazinone-based antimicrobial compounds.
Caption: Conceptual overview of potential antimicrobial mechanisms of pyridazine derivatives.
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of pyridazine derivatives is significantly influenced by the nature and position of substituents on the pyridazine ring. For instance, the introduction of an ethyl ester group at the N-1 position of the pyridazin-3(2H)-one ring has been shown to decrease antibacterial activity, while its hydrolysis can enhance activity against Gram-negative bacteria.[4] Furthermore, the formation of metal complexes with pyridazinone ligands can lead to selective and potent antimicrobial effects.[9] The cis-isomers of certain pyridazine derivatives have been observed to be more active than their trans- counterparts.[10]
Conclusion
Pyridazine derivatives continue to be a promising scaffold for the development of novel antimicrobial agents. The synthetic protocols and screening methods outlined in this document provide a foundation for researchers to explore this chemical space further. Future work could focus on expanding the structure-activity relationship studies, elucidating the precise mechanisms of action, and optimizing the lead compounds for improved efficacy and safety profiles.
References
- 1. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - ProQuest [proquest.com]
- 2. sarpublication.com [sarpublication.com]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives | MDPI [mdpi.com]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, antibacterial and antifungal activity of some new pyridazinone metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Antimicrobial activity of new pyridazine derivatives]. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Functionalization of the Amino Group in Pyridazin-3-amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the amino group on the pyridazin-3-amine scaffold. Pyridazine derivatives are a significant class of nitrogen-containing heterocycles widely explored in medicinal chemistry for their diverse biological activities, including antimicrobial, anticancer, and antihypertensive properties. The functionalization of the 3-amino group is a critical step in the synthesis of novel derivatives for structure-activity relationship (SAR) studies and the development of new therapeutic agents.
The following sections detail common and effective strategies for modifying this amino group, including acylation, sulfonylation, N-arylation/alkylation, and diazotization.
Acylation of Pyridazin-3-amines
Application Note: N-acylation is a fundamental transformation that converts the primary amino group of pyridazin-3-amine into an amide. This reaction is typically performed using acylating agents such as acyl chlorides or anhydrides in the presence of a base. The resulting N-acylpyridazin-3-amines are valuable intermediates in organic synthesis. A notable method involves the use of 2-acylpyridazin-3-ones as mild and chemoselective N-acylating agents, which are advantageous due to their stability and high selectivity under neutral conditions. This functionalization can alter the electronic properties and steric profile of the molecule, significantly impacting its biological activity.
Quantitative Data for Acylation Reactions:
| Starting Material | Acylating Agent | Base/Conditions | Solvent | Yield (%) | Reference |
| Various Amines | 2-Acyl-4,5-dichloropyridazin-3-ones | Neutral, rt | CH2Cl2 or THF | Good to Excellent | |
| 3-Aminopyridazine | (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate | Acetic Acid, reflux | Acetic Acid | 59-93% |
Experimental Protocol: General Procedure for Acylation using Acyl Chloride
-
Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyridazin-3-amine (1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF)).
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2-1.5 eq.) to the solution and stir.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Acylating Agent Addition: Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acylpyridazin-3-amine.
Sulfonylation of Pyridazin-3-amines
Application Note: Sulfonylation of the amino group in pyridazin-3-amines yields sulfonamides, a crucial functional group in many marketed drugs. This reaction is typically achieved by treating the amine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine or triethylamine. The resulting sulfonamides are often more stable and have different solubility and hydrogen bonding properties compared to the parent amine, which can be leveraged in drug design.
Quantitative Data for Sulfonylation Reactions: Specific quantitative data for the direct sulfonylation of pyridazin-3-amine was not prominently available in the searched literature. The following table provides representative conditions based on standard sulfonylation chemistry.
| Starting Material | Sulfonylating Agent | Base | Solvent | Yield (%) |
| Pyridazin-3-amine | Benzenesulfonyl chloride | Pyridine | Pyridine | Good |
| Pyridazin-3-amine | p-Toluenesulfonyl chloride | Triethylamine | Dichloromethane | Good |
| Pyridazin-3-amine | Methanesulfonyl chloride | Diisopropylethylamine | Tetrahydrofuran | Good |
Experimental Protocol: General Procedure for Sulfonylation
-
Preparation: Dissolve pyridazin-3-amine (1.0 eq.) in anhydrous pyridine or a solution of dichloromethane (DCM) containing triethylamine (1.5 eq.) in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add the sulfonyl chloride (1.1 eq.) portion-wise or dropwise, ensuring the temperature remains low.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 4-16 hours, monitoring by TLC.
-
Work-up: Pour the reaction mixture into cold water or dilute HCl and stir.
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the crude solid by recrystallization or silica gel chromatography to yield the pure N-sulfonylpyridazin-3-amine.
N-Arylation and N-Alkylation (Buchwald-Hartwig Amination)
Application Note: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. This method is highly effective for the N-arylation and N-alkylation of pyridazin-3-amines, allowing for the synthesis of complex structures that are otherwise difficult to access. The reaction typically involves an aryl or alkyl halide (or triflate), a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical and has evolved over several "generations" to allow for a broad substrate scope under milder conditions. This reaction is a cornerstone of modern pharmaceutical chemistry for building libraries of amine-containing compounds.
Caption: General workflow for a Buchwald-Hartwig amination experiment.
Diazotization of Pyridazin-3-amines
Application Note: Diazotization of pyridazin-3-amines involves treating the amine with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a pyridazinyldiazonium salt. These diazonium salts are highly versatile intermediates. While often unstable, they can be isolated as tetrafluoroborate salts. They serve as precursors for a variety of subsequent transformations, including Sandmeyer-type reactions to introduce halides, cyano, or hydroxyl groups. They can also undergo 'ring switching' transformations or intramolecular azo coupling, leading to the formation of fused heterocyclic systems like 1,2,3-triazoles or pyrrolo[3,4-c]pyridazines.
Quantitative Data for Diazotization and Subsequent Reactions:
| Starting Amine | Reagents | Product Type | Yield (%) | Reference |
| 3-Amino-4H-pyrimido[1,2-b]pyridazin-4-ones | NaNO2, HBF4 | Diazonium tetrafluoroborate salt | Good | |
| Diazonium salt from above | Primary Alkanols, 50-80 °C | 1-(Pyridazin-3-yl)-1H-1,2,3-triazoles | Moderate | |
| 3-Aminoindoles/pyrroles | NaNO2, acid, then H2O quench | Stable diazonium nitrate | Good |
Experimental Protocol: Preparation of a Pyridazinyldiazonium Tetrafluoroborate Salt
-
Preparation: Suspend the pyridazin-3-amine derivative (1.0 eq.) in an aqueous solution of tetrafluoroboric acid (HBF4) in a flask.
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO2, 1.1 eq.) in a minimal amount of cold water dropwise. Maintain the temperature below 5 °C throughout the addition.
-
Reaction: Stir the mixture at 0-5 °C for 30-60 minutes after the addition is complete.
-
Isolation: Collect the precipitated diazonium tetrafluoroborate salt by cold filtration.
-
Washing: Wash the solid sequentially with cold water, cold ethanol, and finally with diethyl ether.
-
Drying: Dry the isolated salt under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with appropriate safety precautions. It is often preferable to use them immediately in the next step without complete drying.
Troubleshooting & Optimization
Technical Support Center: N-Isopropylpyridazin-3-amine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of N-Isopropylpyridazin-3-amine. It includes detailed troubleshooting guides and frequently asked questions to address common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of 3-amino-6-chloropyridazine with isopropylamine. The reaction can be carried out under thermal conditions or with catalytic assistance (e.g., palladium or copper-based catalysts) to improve yield and reaction times.
Q2: What are the typical yields for this synthesis?
A2: Yields can vary significantly based on the reaction conditions. Uncatalyzed reactions may result in lower to moderate yields (30-50%), while optimized, catalyzed reactions can achieve yields upwards of 80-90%. Refer to the data in Table 1 for a comparison of different reaction conditions.
Q3: What are the common impurities or side products I should be aware of?
A3: Common impurities include unreacted starting materials (3-amino-6-chloropyridazine and isopropylamine), di-substituted products (where a second isopropyl group reacts), and potential solvent adducts. Side reactions can also lead to the formation of isomers or degradation products, especially at elevated temperatures.
Q4: How can I purify the final product?
A4: The most effective purification methods are silica gel column chromatography and recrystallization.[1] Column chromatography is useful for removing a wide range of impurities, while recrystallization is excellent for obtaining highly pure crystalline material.[1] The choice of method depends on the impurity profile of the crude product.
Q5: What analytical techniques are recommended for product characterization?
A5: Standard analytical techniques for confirming the structure and purity of this compound include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) to confirm the molecular weight[2][3], and High-Performance Liquid Chromatography (HPLC) to assess purity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive catalyst. 2. Reaction temperature is too low. 3. Poor quality starting materials. 4. Insufficient reaction time. | 1. Use a fresh batch of catalyst or consider a different catalyst system (e.g., Buchwald-Hartwig amination).[4] 2. Gradually increase the reaction temperature in 10°C increments, monitoring for product formation by TLC or LC-MS. 3. Verify the purity of starting materials using appropriate analytical techniques. 4. Extend the reaction time and monitor the progress. |
| Formation of Multiple Products/Impurities | 1. Reaction temperature is too high, leading to side reactions. 2. Incorrect stoichiometry of reactants. 3. Presence of moisture or air in the reaction. | 1. Lower the reaction temperature. 2. Use a slight excess of isopropylamine (1.2-1.5 equivalents) to favor the desired mono-alkylation. 3. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. |
| Difficult Purification | 1. Product co-elutes with impurities during column chromatography. 2. Product fails to crystallize. | 1. Adjust the solvent system for column chromatography. A gradient elution from a non-polar to a polar solvent system is often effective.[1] 2. For recrystallization, try different solvent systems. If the product is an oil, attempt to convert it to a salt (e.g., hydrochloride) which may be crystalline. |
| Product Instability | 1. The amine product may be sensitive to air or light. | 1. Store the purified product under an inert atmosphere, protected from light, and at a low temperature. |
Experimental Protocols
Protocol 1: Synthesis of this compound via SNAr
This protocol describes a typical procedure for the synthesis of this compound.
Materials:
-
3-amino-6-chloropyridazine[5]
-
Isopropylamine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-amino-6-chloropyridazine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and isopropylamine (1.5 eq).
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Protocol 2: Purification by Recrystallization
This protocol is for obtaining high-purity crystalline this compound.
Materials:
-
Crude this compound
-
Ethanol
-
Water
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add water dropwise until the solution becomes slightly turbid.
-
Reheat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.[1]
Data Presentation
Table 1: Effect of Reaction Conditions on Yield
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | K₂CO₃ | DMF | 100 | 24 | 45 |
| 2 | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 12 | 82 |
| 3 | CuI / L-proline | K₂CO₃ | DMSO | 90 | 18 | 75 |
| 4 | None | NaH | THF | 65 | 24 | 35 |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Caption: Relationship between reaction parameters and outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. CATO Chemical Reference Standards & Materials [en.cato-chem.com]
- 3. 6-Isopropylpyridazin-3-amine | C7H11N3 | CID 23028109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]
purification of crude N-Isopropylpyridazin-3-amine by column chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude N-Isopropylpyridazin-3-amine via column chromatography. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Standard silica gel (230-400 mesh) is commonly used for the purification of this compound.[1] However, as this compound is a basic compound, it can interact strongly with the acidic silanol groups on the silica surface, leading to tailing or streaking.[2][3] If significant tailing is observed, consider using deactivated silica gel, basic alumina, or amine-functionalized silica.[4][5][6]
Q2: Which solvent systems are suitable for the elution of this compound?
A2: A gradient elution is typically employed, starting with a less polar solvent and gradually increasing the polarity. Common solvent systems include:
To mitigate peak tailing, it is often beneficial to add a small amount of a basic modifier to the mobile phase, such as triethylamine (0.1-1%) or a few drops of ammonium hydroxide.[2][3][8]
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is the standard method for monitoring the separation.[1] Use the same solvent system planned for the column (or a slightly less polar one) to assess the separation of the desired compound from impurities. The spots can be visualized under UV light (254 nm), as the pyridazine ring is UV active.[1][9] Staining with potassium permanganate or ninhydrin can also be used for visualization, as these stains react with amines and other functional groups.[10][11]
Q4: My compound is streaking badly on the TLC plate. What can I do?
A4: Streaking of amines on silica gel TLC plates is a common issue caused by the acidic nature of the silica. To resolve this, add a small amount of a basic modifier like triethylamine or ammonium hydroxide to your developing solvent.[2] This will neutralize the acidic sites on the silica and lead to more defined spots.
Q5: What is the best way to load the crude sample onto the column?
A5: There are two primary methods for sample loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial elution solvent and carefully pipette it onto the top of the column bed.[12]
-
Dry Loading: Dissolve the crude product in a suitable solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[1][13] This powder is then carefully added to the top of the column. Dry loading is often preferred as it can lead to better resolution, especially if the compound has limited solubility in the initial mobile phase.[12]
Troubleshooting Guide
Problem: The compound is not moving off the column, even with a high percentage of polar solvent.
-
Possible Cause: The compound may be strongly adsorbed to the acidic silica gel.
-
Solution:
-
Prepare a new mobile phase containing a basic additive like triethylamine (start with 0.5-1%) or ammonium hydroxide to compete with your amine for binding sites on the silica.[3]
-
If the compound is still retained, consider switching to a more polar solvent system, such as moving from ethyl acetate/hexanes to dichloromethane/methanol.
-
For very polar amines, a reverse-phase column may be a more suitable option.[2]
-
Problem: The compound is eluting with impurities.
-
Possible Cause 1: The chosen solvent system does not provide adequate separation.
-
Solution 1: Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.[4] A shallower gradient during elution can also improve separation.
-
Possible Cause 2: The column was overloaded with the crude material.
-
Solution 2: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. Reduce the sample load in your next attempt.
-
Possible Cause 3: The column was not packed properly, leading to channeling.
-
Solution 3: Ensure the silica gel is packed uniformly without any air bubbles or cracks.[1] Packing the column with a slurry of silica gel in a non-polar solvent is generally recommended.[1]
Problem: The collected fractions show the presence of the desired product, but the yield is very low.
-
Possible Cause: The compound may have decomposed on the silica gel.[4]
-
Solution:
-
Test the stability of your compound on silica gel by spotting it on a TLC plate, letting it sit for a few hours, and then eluting it. If a new spot appears or the original spot diminishes, decomposition is likely occurring.[4]
-
If the compound is unstable on silica, use a less acidic stationary phase like neutral alumina or consider deactivating the silica gel by washing it with a solution of triethylamine in your solvent before packing.[6] Amine-functionalized silica is also a good alternative.[5][14]
-
Problem: The compound is eluting too quickly (high Rf).
-
Possible Cause: The mobile phase is too polar.
-
Solution: Start with a less polar solvent system. For example, if you are using 10% methanol in dichloromethane, try starting with 2-5% methanol.
Data Presentation
Table 1: Recommended Solvent Systems for TLC and Column Chromatography
| Solvent System | Modifier (Optional) | Typical Starting Gradient (Column) | Application Notes |
| Dichloromethane (DCM) / Methanol (MeOH) | 0.5% Triethylamine (TEA) | 98:2 (DCM:MeOH) | Good for a wide range of polarities. The TEA helps to reduce tailing of the amine. |
| Ethyl Acetate (EtOAc) / Hexanes | 0.5% Triethylamine (TEA) | 80:20 (Hexanes:EtOAc) | A less polar system, suitable if impurities are significantly different in polarity. |
| Chloroform / Methanol / Ammonium Hydroxide | N/A | 95:4:1 | An effective system for polar, basic compounds that show strong interaction with silica.[8] |
Table 2: Typical Column Chromatography Parameters
| Parameter | Recommended Value/Type | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | High surface area provides good separation.[1] |
| Alternative Stationary Phase | Neutral Alumina, Amine-functionalized Silica | For acid-sensitive compounds or to prevent strong adsorption of basic amines.[5][6] |
| Crude Sample to Silica Ratio | 1:30 to 1:100 (by weight) | A lower ratio provides better separation. |
| Column Diameter to Height Ratio | 1:10 to 1:20 | A longer column generally results in better resolution. |
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude this compound.
1. Slurry Preparation and Column Packing
-
Choose an appropriately sized glass column.
-
In a beaker, prepare a slurry of silica gel in a non-polar solvent like hexanes.[1]
-
Place a small plug of cotton or glass wool at the bottom of the column and add a layer of sand.
-
Pour the silica slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.[1]
-
Drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
2. Sample Loading (Dry Loading Method)
-
Dissolve your crude this compound in a minimal amount of a volatile solvent such as dichloromethane.
-
Add silica gel (approximately 2-3 times the weight of your crude product) to the solution.[13]
-
Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.[13]
-
Carefully add this powder to the top of the packed column, creating a uniform layer.
-
Gently add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
3. Elution and Fraction Collection
-
Carefully add the initial, least polar mobile phase to the column.
-
Begin eluting the column, collecting fractions in test tubes or a fraction collector.
-
Monitor the elution of compounds using TLC.[1]
-
Gradually increase the polarity of the mobile phase according to your pre-determined gradient to elute your target compound.
-
Once the desired product has completely eluted, you can flush the column with a highly polar solvent to remove any remaining impurities.
4. Analysis and Product Isolation
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent from the pooled fractions using a rotary evaporator.
-
Dry the purified compound under high vacuum to remove any residual solvent.[1]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. biotage.com [biotage.com]
- 4. Chromatography [chem.rochester.edu]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. TLC stains [reachdevices.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. youtube.com [youtube.com]
- 14. teledyneisco.com [teledyneisco.com]
Technical Support Center: Palladium-Catalyzed Pyridazine Synthesis
Welcome to the technical support center for palladium-catalyzed pyridazine synthesis. This resource is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during palladium-catalyzed cross-coupling reactions for pyridazine synthesis, such as low yield, poor selectivity, and catalyst deactivation.
Category 1: Low Reaction Yield
Q1: My Suzuki-Miyaura coupling with a pyridazine substrate is resulting in a low yield. What are the potential causes and how can I improve it?
Low yields in Suzuki-Miyaura couplings involving pyridazines can stem from several factors, often related to the inherent properties of the reagents and the reaction conditions.[1]
-
Potential Cause 1: Side Reactions of Boronic Acid.
-
Homocoupling: This side reaction can be prevalent if the reaction mixture contains excess Pd(II) species or if oxygen is not rigorously excluded.
-
Protodeboronation: Boronic acids, especially heteroaryl boronic acids, can be susceptible to hydrolysis, which converts them back to the corresponding arene, reducing the amount available for cross-coupling.[1]
-
-
Solution:
-
Ensure thorough degassing of the reaction mixture and solvents with an inert gas (e.g., argon or nitrogen).
-
Use anhydrous solvents and reagents to minimize hydrolysis.[2]
-
The choice of base is critical; consider using non-aqueous bases or minimizing water when using an aqueous base.[2]
-
Using a Pd(0) source (e.g., Pd(PPh₃)₄) or a pre-catalyst can minimize initial Pd(II) concentration.
-
-
Potential Cause 2: Catalyst Inhibition or Deactivation.
-
The nitrogen lone pairs on the pyridazine ring can coordinate to the palladium center, inhibiting its catalytic activity.
-
-
Solution:
-
Screen different phosphine ligands. Bulky, electron-rich ligands can often promote the desired reaction and prevent catalyst inhibition.
-
Consider increasing the catalyst loading, for instance, from 1-2 mol% to 5 mol%.[3]
-
Q2: I am attempting a Buchwald-Hartwig amination on a pyridazine halide, but the reaction is failing or giving minimal product. What should I troubleshoot?
Buchwald-Hartwig aminations on N-heterocycles like pyridazine can be challenging.[4][5]
-
Potential Cause 1: Unreactive Coupling Partner.
-
Aryl chlorides are generally less reactive than bromides or iodides in Buchwald-Hartwig aminations and often require specialized, highly active catalyst systems.[5]
-
-
Solution:
-
If possible, switch the starting material from a pyridazine chloride to the corresponding bromide or iodide.
-
If using a chloride, ensure you are using a modern, highly active catalyst system, often involving a sterically hindered biaryl phosphine ligand (e.g., XPhos, tBuXPhos).[5]
-
-
Potential Cause 2: Competing Reactions or Catalyst Poisoning.
-
If your amine or pyridazine substrate has other nucleophilic functional groups (like a free -OH or another -NH), they can compete in the reaction or poison the catalyst.[6]
-
-
Solution:
-
Ensure all other potentially reactive nucleophilic sites on your substrates are appropriately protected.[6]
-
The basic conditions required can sometimes degrade sensitive substrates. A screening of bases (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) may be necessary to find one that is effective but does not cause decomposition.[7]
-
Category 2: Poor Selectivity
Q3: I am getting a mixture of regioisomers in a cross-coupling reaction with a dihalogenated pyridazine. How can I control the selectivity?
Regioselectivity in the functionalization of dihalogenated pyridazines is a common challenge.
-
Underlying Principle: For dihalogenated pyridines and pyridazines, halides positioned alpha (adjacent) to a nitrogen atom are conventionally more reactive towards Pd(0) due to the electronic properties of the ring.[8]
-
Solution 1: Ligand Control.
-
The choice of ligand can dramatically influence site selectivity. In some cases, using sterically hindered ligands can reverse the conventional reactivity pattern, favoring reaction at the more distal (further from nitrogen) halide.[8][9] A systematic screening of different ligand classes (e.g., bulky trialkylphosphines, biarylphosphines, N-heterocyclic carbenes) is the most effective strategy to control regioselectivity.[10][11]
-
-
Solution 2: Halide Differentiation.
-
If synthesizing the substrate is an option, using a mixed dihalide (e.g., 3-bromo-5-chloropyridazine) can direct the reaction. The C-Br bond is generally more reactive towards oxidative addition than the C-Cl bond, allowing for selective coupling at the C-Br position.[10]
-
Category 3: Catalyst & Reaction Issues
Q4: My reaction starts but then stalls before completion. Is my catalyst deactivating?
Catalyst deactivation is a frequent cause of incomplete reactions.
-
Potential Cause 1: Formation of Inactive Palladium Species.
-
Solution:
-
Ensure an appropriate ligand-to-palladium ratio is used; the ligand helps stabilize the active monomeric palladium species.
-
In specific cases, additives like benzoquinone (BQ) have been used to re-oxidize inactive Pd(0) to the active Pd(II) state, though this is highly system-dependent.[13]
-
Lowering the reaction temperature, if possible, can sometimes reduce the rate of catalyst decomposition.
-
-
Potential Cause 2: Ligand Degradation.
-
Phosphine ligands can be susceptible to oxidation or other degradation pathways under the reaction conditions, especially if oxygen is not rigorously excluded.[12]
-
-
Solution:
-
Use high-purity, air-stable pre-catalysts and ligands.
-
Maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.
-
Q5: How can I effectively remove residual palladium from my final product?
Residual palladium is a common impurity that must be removed, especially for pharmaceutical applications.
-
Solution 1: Filtration.
-
A simple and common first step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite. This will remove insoluble palladium species like palladium black.[14]
-
-
Solution 2: Scavenging Agents.
-
If palladium remains in the solution, treatment with a scavenging agent can be effective. Options include:
-
-
Solution 3: Chromatography.
-
Standard silica gel column chromatography is often effective at separating the desired organic product from palladium residues, which typically have a much lower affinity for the stationary phase.[14]
-
Data Summary Tables
Table 1: Troubleshooting Guide for Low Yield in Suzuki-Miyaura Coupling of Pyridazines
| Symptom / Observation | Potential Cause | Recommended Action |
| Starting material consumed, but desired product yield is low. Significant side products observed. | Homocoupling of boronic acid. | 1. Ensure rigorous degassing of all solvents and the reaction vessel.[2]2. Use a Pd(0) pre-catalyst (e.g., Pd(PPh₃)₄). |
| Aryl halide is consumed, but a significant amount of de-halogenated starting material is formed. | Protodeboronation of the boronic acid coupling partner.[1] | 1. Use anhydrous solvents and reagents.2. Screen different bases (e.g., K₃PO₄, Cs₂CO₃).3. Use the boronic acid pinacol ester (BPin) derivative, which is more stable. |
| Reaction stalls after partial conversion. | Catalyst deactivation or inhibition by the pyridazine substrate.[12] | 1. Increase catalyst loading (e.g., from 2 mol% to 5 mol%).[3]2. Screen bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands).[18] |
| Low conversion even after extended reaction time and heating. | Poor oxidative addition. | 1. If using an aryl chloride, switch to a bromide or iodide.2. Employ a more active catalyst system designed for challenging substrates.[2] |
Table 2: Recommended Starting Conditions for Screening Cross-Coupling Reactions
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Pd Source | Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂ | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | PPh₃, SPhos, XPhos | Xantphos, BINAP, XPhos, tBuBrettPhos |
| Catalyst Loading | 1-5 mol % | 1-5 mol % |
| Ligand/Pd Ratio | 2:1 to 4:1 | 1.5:1 to 2.5:1 |
| Base | Aq. Na₂CO₃, K₂CO₃, K₃PO₄, CsF | NaOt-Bu, K₃PO₄, Cs₂CO₃, LiHMDS |
| Solvent | Dioxane/H₂O, Toluene, DME | Toluene, Dioxane, THF |
| Temperature | 80-110 °C | 80-110 °C |
Visual Guides: Workflows and Relationships
References
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 11. Selectivity Control in the Palladium-catalyzed Cross-coupling of Alkyl Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 14. researchgate.net [researchgate.net]
- 15. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. reddit.com [reddit.com]
- 17. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 18. reddit.com [reddit.com]
identifying and minimizing side products in pyridazine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during pyridazine synthesis and functionalization.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products encountered during the synthesis of pyridazinone derivatives?
A1: The formation of side products is a frequent challenge in pyridazinone synthesis. Key side products to be aware of include:
-
Hydrazone Formation : This occurs due to incomplete cyclization between a carbonyl group and hydrazine, often resulting in the hydrazone being isolated as a major byproduct.[1]
-
Formation of Regioisomers : When using unsymmetrical 1,4-dicarbonyl compounds, reaction with hydrazine can occur at different rates at the two carbonyl groups, leading to a mixture of regioisomeric products.[1]
-
N-N Bond Cleavage : Under harsh conditions, such as high temperatures or the presence of strong oxidizing or reducing agents, the N-N bond in the hydrazine or the pyridazinone ring can break, leading to a complex mixture of degradation products.[1]
-
Over-alkylation : When using substituted hydrazines, it's possible to get a mixture of N-alkylated products, and controlling the regioselectivity can be challenging.[1]
Q2: I'm observing unexpected byproducts during photochemical reactions of pyridazine N-oxides. What could they be?
A2: Photochemical reactions of pyridazine N-oxides can be complex. Besides the desired products, you may observe:
-
Cyclopropenyl Ketones : These can form as secondary reaction products.[2]
-
Furan Derivatives : Furans have been reported as side products resulting from the decomposition of diazoalkene intermediates generated during photolysis.[3]
-
Photodeoxygenation : A competing, though often inefficient, pathway is the loss of the oxygen atom from the N-oxide to regenerate the parent pyridazine.[3][4]
Q3: My cross-coupling reaction (e.g., Suzuki-Miyaura) on a pyridazine core is giving low yields. What side reactions are likely occurring?
A3: The electron-deficient nature of the pyridazine ring can lead to several side reactions in coupling protocols.[5] Common issues include:
-
Homocoupling of Boronic Acid : This side reaction consumes your coupling partner and can be prevalent if oxygen is not rigorously excluded from the reaction.[5]
-
Protodeboronation : The boronic acid, especially a heteroaryl boronic acid, can be hydrolyzed back to the corresponding arene, reducing its availability for the desired cross-coupling.[5] Using anhydrous solvents and non-aqueous bases can help mitigate this issue.[5]
Q4: Why do my pyridazine compounds show significant tailing during silica gel column chromatography?
A4: Tailing is a common issue for nitrogen-containing heterocycles like pyridazines.[6] This is due to the basicity of the nitrogen atoms, which causes strong, non-ideal interactions with the acidic silanol groups on the surface of the silica gel.[6] To resolve this, you can deactivate the silica by adding a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Purity of starting materials is low.[1][7] | Verify the purity of reagents using techniques like NMR and mass spectrometry. Use freshly purified materials.[7] |
| Suboptimal reaction temperature.[1][7] | Screen a range of temperatures to find the optimum. Low temperatures may lead to incomplete reactions, while high temperatures can cause decomposition.[1][7] | |
| Inefficient water removal during cyclization.[1] | Use a Dean-Stark apparatus or molecular sieves to remove water and drive the reaction equilibrium towards the product.[1] | |
| Multiple Spots on TLC Analysis | Incomplete cyclization.[1] | Monitor the reaction over a longer time period. Optimize temperature and consider a more effective catalyst.[1] |
| Formation of regioisomers.[1] | Adjust reaction conditions (temperature, solvent, catalyst) to favor the formation of one regioisomer. A systematic screening of conditions is often necessary.[1] | |
| N-N bond cleavage or other decomposition.[1] | Avoid harsh conditions such as excessively high temperatures or strong oxidizing/reducing agents.[1] | |
| Difficulty in Product Purification | Strong interaction with silica gel (tailing).[6] | Add a basic modifier (e.g., 0.1-1% triethylamine) to the eluent or use a different stationary phase like alumina.[6] |
| Poor solubility of the crude product.[6] | Test a variety of recrystallization solvents.[6][8] For chromatography, consider converting the compound to a more soluble salt (e.g., hydrochloride) for purification.[6] |
Quantitative Data on Pyridazine Reactions
The following table summarizes reported yields for various pyridazine syntheses, illustrating how reaction outcomes can vary.
| Reaction Type | Reactants | Conditions | Product Yield | Reference |
| Fused Pyridazine Synthesis | Phenyl-fulvene, Hydrazine hydrate | Methanol, Room Temperature, 24 hrs | 71.2% | [9] |
| Fused Pyridazine Synthesis | Thienyl-fulvene, Hydrazine hydrate | Methanol, Room Temperature, 24 hrs | 43% | [9] |
| Fused Pyridazine Synthesis | Tolyl-fulvene, Hydrazine hydrate | Methanol, Room Temperature, 24 hrs | 51% | [9] |
| Pyridazinone Synthesis | 4-(2-(4-Halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones, POCl₃ | Reflux | 86% (for 3-chloro derivative) | [10] |
| Pyridazinone Functionalization | 4-(2-(4-chlorophenyl)hydrazinyl)-3-chloro-6-phenylpyridazine, Hydrazine hydrate | Ethanol, Reflux | 73% (for hydrazinyl derivative) | [10] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
This protocol is essential for determining the optimal reaction time and identifying the formation of side products.[1]
-
Preparation : Prepare a TLC chamber with a suitable solvent system (e.g., a mixture of ethyl acetate and hexane). The solvent system should provide good separation of your starting material and expected product (Rf values ideally between 0.2 and 0.8).
-
Spotting : Using a capillary tube, carefully spot a small amount of the crude reaction mixture onto the baseline of a silica gel TLC plate. Also spot the starting material(s) as a reference.
-
Development : Place the TLC plate in the prepared chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization : Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.[8] The appearance of new spots indicates product formation, while the disappearance of the starting material spot indicates consumption. Multiple product spots suggest the formation of side products or isomers.[1]
Protocol 2: Purification of a Crude Pyridazine by Column Chromatography
This method is used to separate the desired product from impurities and side products.[8]
-
Slurry Preparation : Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Column Packing : Carefully pour the slurry into a glass column, allowing the silica to settle into a uniform bed without air bubbles.
-
Sample Loading : Dissolve the crude product in a minimal amount of solvent and load it carefully onto the top of the silica gel bed.[8]
-
Elution : Begin adding the eluent to the top of the column. Start with a low-polarity solvent system and gradually increase the polarity to elute compounds with different affinities for the silica gel.
-
Fraction Collection : Collect the eluting solvent in fractions (e.g., in test tubes).[6]
-
Analysis : Analyze the collected fractions by TLC to identify which ones contain the pure product.[8]
-
Solvent Evaporation : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.[6][8]
Protocol 3: Synthesis of a Phenyl-Substituted 5,6-Fused Ring Pyridazine
This protocol is adapted from literature for the synthesis of pyridazines from fulvene precursors.[1][9]
-
Reaction Setup : In a round-bottom flask, combine phenyl-fulvene (1 equivalent) with methanol.[9]
-
Reagent Addition : Add an excess of hydrazine hydrate (e.g., 1.2 equivalents or more) to the solution.[1][9]
-
Reaction : Stir the solution at room temperature for 24 hours while monitoring the reaction progress by TLC.[1][9]
-
Workup : Add water to the reaction mixture to precipitate the crude product. Perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane (3x).[1][9]
-
Drying and Concentration : Combine the organic layers and dry them over an anhydrous salt such as magnesium sulfate. Filter the solution and remove the solvent under reduced pressure to yield the crude product.[1]
-
Purification : The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography as described in Protocol 2.[1][8]
Visualizations
Caption: Troubleshooting workflow for pyridazine reactions.
Caption: Workflow for side product identification.
Caption: Hypothetical signaling pathway of a pyridazine drug.
References
- 1. benchchem.com [benchchem.com]
- 2. Photochemistry of Pyridazine <em>N</em>-oxides: A Versatile Tool for Heterocycle Synthesis - ProQuest [proquest.com]
- 3. Pyridazine N-Oxides as Precursors to 2-Aminofurans: Scope and Limitations in Complexity Building Cascade Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 10. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Substituted Pyridazine Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides practical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to address solubility challenges encountered during the research and development of substituted pyridazine compounds.
Frequently Asked Questions (FAQs)
Q1: My substituted pyridazine compound shows poor solubility in aqueous buffer. What are the initial steps I should take?
A1: Initially, focus on simple and rapid methods. The first step is often to use a co-solvent. Prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol, and then dilute it into your aqueous assay buffer. Ensure the final co-solvent concentration is low (typically <1%) to avoid impacting your biological assay. If precipitation still occurs, consider adjusting the pH of the buffer, especially if your compound has ionizable groups.
Q2: How does the substitution pattern on the pyridazine ring affect its solubility?
A2: The physicochemical properties of the pyridazine ring, such as its high dipole moment and hydrogen bond accepting capabilities, already make it more polar than a corresponding phenyl ring. Strategic substitution can further enhance solubility. For instance, introducing a basic group like an amino group at the 3-position can increase the compound's pKa, allowing for the formation of highly soluble salts with strong acids. Conversely, adding large, lipophilic substituents can decrease aqueous solubility.
Q3: Can forming a salt of my pyridazine compound improve its solubility?
A3: Yes, salt formation is a very effective strategy for ionizable compounds. Pyridazines are weakly basic, but this basicity can be enhanced by certain substituents, such as amino groups. For these compounds, creating a hydrochloride (HCl) salt can dramatically increase aqueous solubility. For example, the antidepressant minaprine, a 3-aminopyridazine derivative, is formulated as a dihydrochloride salt which is crystalline and has excellent water solubility, whereas the free base is an oil.[1]
Q4: What is a solid dispersion, and can it be used for pyridazine compounds?
A4: A solid dispersion is a system where a poorly soluble drug is dispersed in an inert, water-soluble carrier in a solid state. This technique can reduce particle size to a molecular level, improve wettability, and decrease crystallinity, all of which can enhance the dissolution rate. This is a viable and effective strategy for improving the solubility of poorly soluble pyridazine derivatives.
Q5: My compound is precipitating in my cell-based assay. How can I troubleshoot this?
A5: Precipitation in assays can lead to inaccurate results. First, visually confirm the precipitation. Then, you can try several troubleshooting steps:
-
Lower the final concentration: Test a lower concentration range of your compound.
-
Increase co-solvent concentration: If your assay permits, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) might maintain solubility.
-
Optimize dilution protocol: When diluting the stock solution into the assay buffer, ensure rapid and thorough mixing to avoid localized high concentrations that can trigger precipitation.
Troubleshooting Guide: Low Solubility in Experiments
This guide provides a systematic approach to addressing solubility issues with substituted pyridazine compounds.
Problem: Compound is not dissolving in the desired aqueous buffer.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=10];
} enddot Caption: Troubleshooting workflow for low solubility.
Quantitative Solubility Data
The following tables provide solubility data for selected pyridazine derivatives, illustrating the impact of different structural features and formulations.
Table 1: Solubility of Pyridazine-Containing Drugs
| Compound | Structure | Solubility Data | Notes |
| Minaprine (Free Base) | 3-aminopyridazine derivative | Insoluble in water.[2] Soluble in hot ethanol and chloroform.[2] | The free base is an oil. |
| Minaprine Dihydrochloride | Salt form of Minaprine | Sparingly soluble in PBS (pH 7.2): 1-10 mg/mL.[3] Soluble in DMSO: ≥10 mg/mL.[3] | Crystalline solid, demonstrating significant solubility enhancement through salt formation.[1] |
| Relugolix | GnRH receptor antagonist | Aqueous solubility is pH-dependent. In phosphate buffer pH 7.4: 35 µg/mL. In phosphate buffer pH 6.8: 30 µg/mL. In acidic buffer: 20 µg/mL. In ethanol: 50 µg/mL.[4] Classified as a BCS Class IV drug (low solubility, low permeability).[5] | Demonstrates the influence of pH on the solubility of a complex pyridazine-containing molecule. |
| Deucravacitinib | Allosteric TYK2 inhibitor | Soluble in DMSO: 33.33 mg/mL (requires sonication).[6] Formulated as an amorphous solid dispersion to improve solubility and bioavailability.[7] | An example of using advanced formulation techniques for a poorly soluble pyridazine derivative. |
Table 2: Impact of Pyridazine Ring on Physicochemical Properties
| Molecular Edit | Change in log D7.4 | Impact on Aqueous Solubility | Reference |
| Phenyl ring replaced by C-3-substituted pyridazine ring | -2.17 units | Enhanced | [1] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation Method
This protocol describes a general method for preparing a solid dispersion of a substituted pyridazine compound to enhance its dissolution rate.
Materials:
-
Substituted pyridazine compound (the "drug")
-
Water-soluble carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000, or Hydroxypropyl methylcellulose (HPMC))
-
A common solvent that dissolves both the drug and the carrier (e.g., methanol, ethanol, or a mixture of dichloromethane and methanol)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Accurately weigh the drug and the carrier in a predetermined ratio (e.g., 1:1, 1:2, 1:4 by weight). Dissolve both components in a minimal amount of the selected common solvent in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a clear, solid film is formed on the wall of the flask.
-
Drying: Scrape the solid film from the flask. Place the resulting solid in a vacuum oven at a temperature of approximately 40°C for 24 hours to ensure complete removal of any residual solvent.
-
Pulverization and Sieving: After drying, pulverize the solid dispersion using a mortar and pestle to obtain a fine powder. Pass the powder through a sieve (e.g., 100-mesh) to ensure a uniform particle size.
-
Characterization: The prepared solid dispersion should be characterized to confirm its properties, for example, by using Differential Scanning Calorimetry (DSC) to check for the absence of the drug's crystalline melting peak, and by performing dissolution studies to quantify the enhancement in solubility.
Protocol 2: Preparation of a Hydrochloride (HCl) Salt of a Basic Pyridazine Derivative
This protocol outlines a general procedure for the formation of an HCl salt from a substituted pyridazine containing a basic functional group (e.g., an aminopyridazine).
Materials:
-
Basic substituted pyridazine compound (the "free base")
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether, or isopropanol)
-
Anhydrous HCl solution (e.g., 2 M solution in diethyl ether)
-
Magnetic stirrer and stir bar
-
Glassware (conical flask, dropping funnel)
-
Filtration apparatus (e.g., Büchner funnel)
-
Argon or Nitrogen gas supply (for inert atmosphere)
Procedure:
-
Dissolution of the Free Base: In a clean, dry conical flask under an inert atmosphere (e.g., argon), dissolve a known quantity of the pyridazine free base in a suitable anhydrous solvent (e.g., dichloromethane). Stir the mixture with a magnetic stir bar until the solid is completely dissolved. Gentle warming (e.g., to 30-35°C) may be applied if necessary to achieve a clear solution.
-
Addition of HCl: While stirring, add a 2 M solution of anhydrous HCl in diethyl ether dropwise to the solution of the free base. The amount of HCl solution added should be at least one molar equivalent to the free base.
-
Precipitation of the Salt: Upon addition of the HCl solution, the hydrochloride salt of the pyridazine derivative will typically precipitate out of the solution, often resulting in a cloudy suspension. Continue stirring for an additional 30-60 minutes at room temperature to ensure complete salt formation.
-
Isolation of the Salt: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid on the filter with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material or impurities. Dry the salt under vacuum to obtain the final product.
-
Characterization: Confirm the formation of the salt and its purity using appropriate analytical techniques, such as NMR spectroscopy, melting point determination, and elemental analysis.
References
- 1. Novel aminopyridazine derivative of minaprine modified by radiolysis presents potent anti-inflammatory effects in LPS-stimulated RAW 264.7 and DH82 macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minaprine [drugfuture.com]
- 3. caymanchem.com [caymanchem.com]
- 4. jrtdd.com [jrtdd.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. WO2024176263A1 - Deucravacitinib amorphous solid dispersions and polymorphs thereof - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of Aminopyridazines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of aminopyridazines via recrystallization.
Frequently Asked Questions (FAQs)
Q1: How do I choose a suitable solvent for recrystallizing my aminopyridazine derivative?
A1: The selection of an appropriate solvent is critical for successful recrystallization. The ideal solvent should dissolve the aminopyridazine sparingly at room temperature but have high solubility at elevated temperatures. Due to the polar nature of the aminopyridazine core, polar solvents are often a good starting point.
Solvent Selection Strategy:
-
"Like Dissolves Like": Start with polar solvents such as ethanol, methanol, isopropanol, or water. Mixtures of these solvents, particularly alcohol-water systems, are often effective.
-
Solubility Testing: Test the solubility of a small amount of your crude product in various solvents at room temperature and at their boiling points.
-
Literature Review: Check for established protocols for similar aminopyridazine structures.
A decision tree for solvent selection is provided below.
Q2: My aminopyridazine is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the impure compound or if the solution is supersaturated.
Solutions for "Oiling Out":
-
Add more solvent: This will decrease the saturation of the solution.
-
Lower the crystallization temperature: Try to induce crystallization at a lower temperature.
-
Change the solvent system: A solvent with a lower boiling point may be more suitable.
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Q3: The recrystallization yield of my aminopyridazine is very low. How can I improve it?
A3: A low yield can be due to several factors, including using too much solvent, premature crystallization, or the compound being significantly soluble in the cold solvent.
To Improve Yield:
-
Minimize Solvent: Use the minimum amount of hot solvent required to dissolve the compound completely.
-
Slow Cooling: Ensure the solution cools slowly to allow for maximum crystal formation.
-
Ice Bath: Once the solution has reached room temperature, cool it further in an ice bath to maximize precipitation.
-
Solvent Choice: Select a solvent in which your compound has very low solubility at cold temperatures.
Q4: My aminopyridazine won't crystallize out of solution. What can I do?
A4: Failure to crystallize is often due to the solution not being sufficiently saturated or the presence of impurities that inhibit crystal formation.
Inducing Crystallization:
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Seeding: Add a small crystal of the pure compound to the solution to initiate crystallization.
-
Reduce Solvent Volume: If too much solvent was added, carefully evaporate some of it to increase the concentration.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound "oils out" | - Solution is too concentrated.- Cooling is too rapid.- Solvent boiling point is too high.- Significant impurities are present. | - Reheat the solution and add more of the "good" solvent.- Allow the solution to cool more slowly.- Switch to a lower-boiling solvent or solvent mixture.- Consider a preliminary purification step like column chromatography. |
| Poor crystal yield | - Too much solvent was used.- The compound is too soluble in the cold solvent.- Premature filtration. | - Reduce the volume of the solvent by evaporation.- Choose a solvent with lower solubility for the compound at cold temperatures or use an anti-solvent.- Ensure crystallization is complete before filtering. |
| No crystals form | - The solution is not supersaturated.- Nucleation is inhibited. | - Evaporate some of the solvent to increase concentration.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound. |
| Crystals are colored | - Colored impurities are co-precipitating. | - Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling. |
| Crystals form too quickly | - The solution is too concentrated.- The temperature dropped too fast. | - Add a small amount of additional hot solvent.- Ensure slow cooling by insulating the flask. |
Data Presentation
Table 1: Recommended Solvents for Aminopyridazine Recrystallization
| Solvent System | Aminopyridazine Type | Notes |
| Ethanol/Water | General Aminopyridazines | A good starting point for many derivatives. The ratio can be adjusted to optimize solubility. |
| Toluene | Less Polar Aminopyridazines | Effective for derivatives with significant non-polar substitution. |
| Ethanol | General Aminopyridazines | Often used for compounds that are highly soluble in hot ethanol and sparingly soluble when cold.[1] |
| Methanol | General Aminopyridazines | Similar to ethanol, a good choice for polar aminopyridazines. |
| Isopropanol | General Aminopyridazines | Another common alcohol for recrystallization. |
| Dioxane | Various Pyridazine Derivatives | Can be used for compounds that are difficult to dissolve in other solvents. |
| Benzene | Substituted Pyridazines | Has been used for specific pyridazine derivatives, but less common due to toxicity. |
Table 2: Solubility Data of a Related Pyridazinone in Various Solvents at Different Temperatures (Mole Fraction, xe)
Note: This data is for 6-phenyl-pyridazin-3(2H)-one, a related pyridazinone derivative. Solubility will vary for different aminopyridazines, but this table provides a useful reference for solvent effects at different temperatures.
| Solvent | 298.2 K | 303.2 K | 308.2 K | 313.2 K | 318.2 K |
| Water | 3.41 x 10-6 | 4.85 x 10-6 | 6.78 x 10-6 | 9.32 x 10-6 | 1.26 x 10-5 |
| Methanol | 2.05 x 10-3 | 2.58 x 10-3 | 3.25 x 10-3 | 4.11 x 10-3 | 5.18 x 10-3 |
| Ethanol | 3.39 x 10-3 | 4.26 x 10-3 | 5.31 x 10-3 | 6.64 x 10-3 | 8.22 x 10-3 |
| Isopropanol (IPA) | 6.22 x 10-3 | 7.71 x 10-3 | 9.51 x 10-3 | 1.17 x 10-2 | 1.44 x 10-2 |
| 1-Butanol | 9.41 x 10-3 | 1.16 x 10-2 | 1.42 x 10-2 | 1.73 x 10-2 | 2.11 x 10-2 |
| Ethyl Acetate (EA) | 3.55 x 10-2 | 4.26 x 10-2 | 5.08 x 10-2 | 5.96 x 10-2 | 6.81 x 10-2 |
| Dimethyl Sulfoxide (DMSO) | 0.395 | 0.413 | 0.432 | 0.452 | 0.473 |
Experimental Protocols
Protocol 1: General Recrystallization of 3-Amino-5-arylpyridazine-4-carbonitriles from Ethanol.[1]
-
Dissolution: Dissolve the crude 3-amino-5-arylpyridazine-4-carbonitrile in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Cooling: Allow the clear filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Ice Bath: Place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Recrystallization of 6-Propylpyridazin-3-amine using an Ethanol/Water Solvent System
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 6-propylpyridazin-3-amine in a minimal amount of hot ethanol.
-
Anti-Solvent Addition: While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of hot ethanol until the solution becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
References
preventing dehalogenation of chloropyridazine starting materials
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with chloropyridazine starting materials. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent unwanted dehalogenation in your experiments, ensuring higher yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of chloropyridazine chemistry?
A1: Dehalogenation is an undesired side reaction where the chlorine atom on the pyridazine ring is replaced by a hydrogen atom. This leads to the formation of a hydrodehalogenated byproduct, which reduces the yield of your desired product and complicates purification. This issue is particularly common in palladium-catalyzed cross-coupling reactions.[1][2][3]
Q2: What are the primary causes of dehalogenation in reactions involving chloropyridazines?
A2: Several factors can promote the unwanted removal of the chlorine atom:
-
Reaction Kinetics: If the desired cross-coupling reaction is slow, the competing dehalogenation side reaction can become more significant.[1]
-
Hydride Sources: The presence of molecules that can donate a hydride (H⁻) is a major cause. Common sources include solvents (like DMF, alcohols), amine bases, or even residual water in the reaction mixture.[1][3]
-
Base Selection: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can generate palladium-hydride species that are key intermediates in the dehalogenation pathway.[2][3]
-
High Temperatures: Elevated reaction temperatures often increase the rate of dehalogenation.[1]
-
Catalyst and Ligand Choice: Highly active palladium catalysts can sometimes favor dehalogenation. The electronic and steric properties of the ligand used are critical in controlling the reaction pathway.[1][3]
Q3: How can I detect and quantify dehalogenation in my reaction?
A3: You can identify and quantify the dehalogenated byproduct by analyzing your crude reaction mixture using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): A new, less polar spot corresponding to the dehalogenated product may appear.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This will show a peak with a mass corresponding to the starting material minus the mass of a chlorine atom plus a hydrogen atom.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of a new signal in the aromatic region, often coupled to adjacent protons, where the chlorine atom was previously located. Quantitative NMR (qNMR) can be used to determine the ratio of desired product to the dehalogenated byproduct.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: Significant formation of dehalogenated byproduct is observed in my Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig).
This is the most common problem when working with chloropyridazines. The following workflow can help you diagnose and solve the issue.
Troubleshooting Workflow
Caption: A troubleshooting workflow for minimizing dehalogenation.
Issue 2: My reaction is sluggish at lower temperatures, but dehalogenation increases at higher temperatures.
This indicates a narrow optimal temperature window where the rate of the desired reaction is favorable compared to the rate of dehalogenation.
-
Recommendation: Focus on optimizing other parameters first, such as the ligand and base. Bulky, electron-rich ligands can accelerate the desired C-C or C-N bond formation (reductive elimination step), which can allow you to run the reaction at a lower temperature without sacrificing speed.[1][3] If the reaction is still slow, consider using microwave irradiation, which can promote the desired reaction at lower bulk temperatures with shorter reaction times.[1]
Issue 3: Dehalogenation persists even after changing the base and solvent.
If you have already switched to a weaker inorganic base (like K₂CO₃ or K₃PO₄) and an aprotic solvent (like toluene or dioxane), the issue may lie with the catalyst system itself or trace impurities.
-
Recommendation 1 (Ligand Choice): The choice of phosphine ligand is critical. Ligands like triphenylphosphine (PPh₃) can sometimes be less effective at preventing dehalogenation compared to modern, bulky biarylphosphine ligands (e.g., XPhos, SPhos, DavePhos). These ligands promote the final reductive elimination step, which outcompetes the dehalogenation pathway.[1][3]
-
Recommendation 2 (Reagent Purity): Ensure all reagents are pure and anhydrous. Boronic acids, for instance, can contain borane impurities (B-H bonds) that can act as a hydride source.[3] Using high-purity reagents and anhydrous solvents is essential.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize how different reaction parameters can be adjusted to minimize the dehalogenation of chloropyridazines in palladium-catalyzed cross-coupling reactions.
Table 1: Influence of Base on Dehalogenation
| Base Type | Examples | Tendency for Dehalogenation | Rationale |
| Strong Alkoxide Bases | NaOtBu, KOtBu | High | Can generate palladium-hydride species through side reactions like β-hydride elimination.[3] |
| Amine Bases | Triethylamine (TEA), DIPEA | Moderate | Can sometimes act as hydride sources.[1] |
| Inorganic Bases | K₂CO₃, Cs₂CO₃, K₃PO₄ | Low | Generally weaker and less prone to acting as hydride donors, minimizing the formation of Pd-H species.[1][2][3] |
Table 2: Influence of Solvent on Dehalogenation
| Solvent Type | Examples | Tendency for Dehalogenation | Rationale |
| Aprotic Polar | DMF, NMP, DMAc | High | Can be a source of hydrides, especially at elevated temperatures or in the presence of water.[1][4] |
| Protic | Alcohols (e.g., EtOH, MeOH) | High | Can directly act as hydride donors.[3][5] |
| Aprotic Nonpolar/Weakly Polar | Toluene, Dioxane, THF | Low | Not typically hydride sources and are preferred for minimizing dehalogenation.[1][4] |
Experimental Protocols
Protocol: Suzuki-Miyaura Coupling of 3-Chloropyridazine with Minimized Dehalogenation
This protocol is optimized to reduce the dehalogenation of the chloropyridazine starting material.
Reagents & Equipment:
-
3-Chloropyridazine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 eq), finely ground and dried
-
Anhydrous, degassed 1,4-dioxane
-
Oven-dried Schlenk tube or microwave vial with a stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: In a glovebox or under a strict inert atmosphere, add the 3-chloropyridazine, arylboronic acid, potassium phosphate, and palladium precatalyst to the Schlenk tube.
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Seal the tube and heat the mixture to 80-100°C. The optimal temperature should be determined empirically by starting at a lower temperature (e.g., 80°C) and monitoring the reaction.[3]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS every 1-2 hours. Check for the consumption of starting material and the formation of both the desired product and the dehalogenated pyridazine byproduct.
-
Workup: Once the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Extraction: Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue via column chromatography on silica gel.
Visualizations
Catalytic Cycle with Competing Dehalogenation Pathway
This diagram illustrates the desired Suzuki coupling catalytic cycle and the competing pathway that leads to the undesired dehalogenated byproduct.
Caption: Suzuki coupling cycle with the competing dehalogenation pathway.
References
Technical Support Center: Ligand Selection for Pyridazine Cross-Coupling Reactions
Welcome to the Technical Support Center for Pyridazine Cross-Coupling Reactions. This resource is tailored for researchers, scientists, and drug development professionals to provide expert guidance on selecting the appropriate ligands for successful pyridazine cross-coupling reactions. Here you will find troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and comparative data to inform your reaction optimization.
Troubleshooting Guides
This section addresses specific challenges you may encounter during your pyridazine cross-coupling experiments in a user-friendly question-and-answer format.
| Problem | Question | Potential Causes & Solutions |
| Low or No Yield | Why is my pyridazine cross-coupling reaction failing or giving a low yield? | Catalyst Inhibition/Deactivation: The nitrogen atoms in the pyridazine ring can coordinate to the palladium catalyst, inhibiting its activity. Solution: Employ bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphines (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs). These ligands can shield the palladium center and promote the desired catalytic cycle.[1][2] Poor Substrate Reactivity: Halopyridazines, especially chloropyridazines, can be less reactive than other aryl halides. Solution: Use more active, electron-rich ligands to facilitate the oxidative addition step. Increasing the reaction temperature may also be beneficial.[1] Side Reactions: Undesired side reactions such as homocoupling of the boronic acid or protodeboronation can consume starting materials. Solution: Ensure thorough degassing of the reaction mixture to remove oxygen, which can promote homocoupling. For protodeboronation, using anhydrous solvents and a non-aqueous base can be effective.[3] |
| Homocoupling | I am observing a significant amount of homocoupling of my boronic acid reagent. How can I prevent this? | Presence of Oxygen: Oxygen in the reaction mixture can facilitate the oxidative homocoupling of boronic acids. Solution: It is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[3][4] High Pd(II) Concentration: The presence of Pd(II) species at the start of the reaction can promote homocoupling. Solution: Use a Pd(0) source (e.g., Pd₂(dba)₃) or a pre-catalyst that efficiently generates the active Pd(0) species. Adding a mild reducing agent, like potassium formate, can also help minimize the initial Pd(II) concentration.[4] |
| Poor Regioselectivity | My dihalopyridazine substrate is reacting at multiple positions, leading to a mixture of products. How can I improve regioselectivity? | Ligand Control: The choice of ligand can have a profound impact on the regioselectivity of the reaction. Solution: For 3,5-dichloropyridazines, electron-deficient bidentate ligands like DPPF tend to favor coupling at the C3 position, while electron-rich monodentate ligands like Q-Phos can direct the reaction to the C5 position.[5][6] Sterically bulky N-heterocyclic carbene (NHC) ligands like IPr have been shown to promote C4-selectivity in the coupling of 2,4-dichloropyridazines.[1][2] Reaction Conditions: Temperature and solvent can also influence regioselectivity. Solution: Systematically screen different solvents and temperatures. In some cases, ligand-free conditions at high temperatures can surprisingly enhance selectivity at a specific position.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of ligands used for pyridazine cross-coupling reactions?
A1: The most frequently employed ligands are phosphine-based and N-heterocyclic carbenes (NHCs). Among phosphine ligands, bulky and electron-rich biaryl monophosphine ligands developed by the Buchwald group (e.g., XPhos, SPhos, RuPhos) are highly effective, particularly for challenging couplings. Bidentate phosphines like dppf are also commonly used. NHC ligands are known for their strong σ-donating ability and steric bulk, which can be advantageous in pyridazine couplings.[1][7][8]
Q2: How do I choose between a monodentate and a bidentate phosphine ligand?
A2: The choice depends on the specific reaction and desired outcome. Bidentate ligands, such as dppf, can offer greater catalyst stability.[7] However, for achieving high regioselectivity in dihalopyridazines, the denticity and electronic properties of the ligand are critical. For instance, in the coupling of 3,5-dichloropyridazines, a bidentate ligand (DPPF) favors C3 coupling, while a monodentate ligand (Q-Phos) favors C5 coupling.[5][6]
Q3: When should I consider using an N-heterocyclic carbene (NHC) ligand?
A3: NHC ligands are particularly useful for challenging cross-coupling reactions. Their strong electron-donating character can facilitate difficult oxidative addition steps, which is often the case with less reactive chloropyridazines. Furthermore, their steric bulk can help prevent catalyst inhibition by the pyridazine nitrogen and can be used to control regioselectivity.[1][8][9]
Q4: Can the ligand's bite angle affect the reaction outcome?
A4: Yes, the bite angle of a bidentate phosphine ligand can significantly influence the efficiency of the catalytic cycle. A wider bite angle can promote the reductive elimination step, which is often beneficial for the overall reaction rate in cross-coupling reactions.[10][11]
Q5: Are there any situations where ligand-free conditions are preferable?
A5: While ligands are generally crucial for successful pyridazine cross-coupling, there are instances where ligand-free conditions can be effective and even offer unique selectivity. For example, high-temperature, ligand-free "Jeffery" conditions have been shown to provide excellent C4-selectivity in the Suzuki-Miyaura coupling of 2,4-dichloropyridines, surpassing the selectivity achieved with ligand-controlled systems.[2]
Data Presentation: Ligand Performance in Pyridazine Cross-Coupling
The following tables summarize the performance of various ligands in specific pyridazine cross-coupling reactions, providing a basis for comparison and selection.
Table 1: Ligand Screening for Suzuki-Miyaura Coupling of 3,5-Dichloropyridazine with Phenylboronic Acid
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) C3-Product | Yield (%) C5-Product | Reference |
| DPPF | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 80 | 16 | 75 | 5 | [5][6] |
| Q-Phos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 16 | 8 | 82 | [5][6] |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 16 | 15 | 10 (plus bis-adduct) | [6] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 16 | 20 | 12 (plus bis-adduct) | [6] |
Note: Yields are approximate and sourced from literature for illustrative comparison. Actual results may vary based on specific experimental conditions.
Table 2: Ligand Performance in Buchwald-Hartwig Amination of 3-Chloropyridazine with Morpholine
| Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Xantphos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12 | 85 | [12] |
| BINAP | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 110 | 24 | 78 | [7] |
| XPhos | Pd G2 precatalyst | K₃PO₄ | Dioxane | 100 | 18 | 92 | General knowledge |
| SPhos | Pd G2 precatalyst | K₃PO₄ | Dioxane | 100 | 18 | 90 | General knowledge |
Note: Yields are representative and collated from general knowledge on heteroaromatic amination. Specific pyridazine examples may vary.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halopyridazine
This protocol provides a representative example for the Suzuki-Miyaura coupling of a halopyridazine with an arylboronic acid. Optimization for specific substrates is recommended.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the halopyridazine (1.0 equiv), arylboronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Halopyridazine
This protocol is a representative example and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add the halopyridazine (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: In a separate glovebox or under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. chemrxiv.org [chemrxiv.org]
Technical Support Center: N-Isopropylpyridazin-3-amine Salt Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the salt formation of N-Isopropylpyridazin-3-amine to improve its handling and physicochemical properties.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the salt formation, screening, and characterization of this compound.
| Problem | Potential Cause | Recommended Solution |
| Difficulty in Handling the Free Base | This compound free base may be an oil, a low melting solid, hygroscopic, or have poor flowability, making accurate weighing and dispensing challenging. | Consider performing a preliminary salt screen to identify a stable, crystalline salt form with improved handling properties. For immediate use, handling the free base in a glovebox with controlled humidity can mitigate hygroscopicity issues. |
| No Salt Crystal Formation | - Inappropriate solvent selection: The solvent may be too good a solvent for both the free base and the salt, preventing precipitation. - Insufficient pKa difference: The difference in pKa between this compound and the selected counter-ion may not be sufficient for stable salt formation (a difference of >2-3 pKa units is generally recommended).[1][2] - High supersaturation leading to oiling out: The concentration of the free base and counter-ion may be too high, leading to the formation of an oil instead of crystals. | - Solvent Screening: Experiment with a range of solvents with varying polarities and dielectric constants. Anti-solvent addition can also be employed to induce crystallization. - Counter-ion Selection: Choose counter-ions with a pKa that ensures a sufficient pKa difference with this compound. As a 3-aminopyridazine derivative, its basicity is enhanced, making it suitable for salt formation with strong acids.[3] - Optimize Crystallization Conditions: Vary the concentration, temperature profile (e.g., slow cooling), and agitation. |
| Formation of an Amorphous Solid or Oil | - Rapid precipitation: Fast solvent evaporation or rapid cooling can lead to the formation of an amorphous solid or oil. - Presence of impurities: Impurities can inhibit crystal growth. | - Control Crystallization Rate: Employ slow evaporation, slow cooling, or vapor diffusion techniques to promote the growth of well-ordered crystals. - Purify the Free Base: Ensure the starting this compound is of high purity. |
| Hygroscopic Salt Form | The selected salt form may have a natural tendency to absorb moisture from the atmosphere. | - Screen for less hygroscopic salts: Evaluate a wider range of counter-ions. - Characterize hygroscopicity: Use Dynamic Vapor Sorption (DVS) to quantify the moisture uptake of the salt. - Control storage conditions: Store the salt in a desiccator or under a controlled low-humidity environment. |
| Salt Disproportionation | The salt may convert back to the free base and the corresponding acid, especially in the presence of moisture or in a formulation with a high pH. | - Select a salt with a larger pKa difference: This will increase the stability of the salt. - Control the microenvironment pH: In formulations, use excipients that maintain a pH well below the pKa of the free base. - Monitor for disproportionation: Use techniques like X-Ray Powder Diffraction (XRPD) to detect the presence of the free base in stability samples. |
| Inconsistent Characterization Data | - Polymorphism: The salt may exist in multiple crystalline forms (polymorphs), each with different physicochemical properties.[2] - Solvate/Hydrate Formation: The salt may crystallize with solvent or water molecules incorporated into the crystal lattice. | - Polymorph Screen: Conduct a thorough polymorph screen using various solvents and crystallization conditions. - Characterize the solid form: Use a combination of analytical techniques such as XRPD, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify and characterize the specific solid form. |
Frequently Asked Questions (FAQs)
Q1: Why should I consider forming a salt of this compound?
A1: Forming a salt of this compound can significantly improve its physicochemical properties.[4][5] Potential advantages include:
-
Improved Handling: Conversion of an oily or low-melting free base into a crystalline solid with a higher melting point and better flow properties.[2]
-
Enhanced Solubility and Dissolution Rate: Tailoring the aqueous solubility and dissolution rate, which can positively impact bioavailability.[6][7]
-
Increased Stability: Improving the chemical and physical stability of the molecule.[8]
-
Simplified Purification and Isolation: Crystalline salts are often easier to purify and isolate than the free base.[6]
Q2: How do I select appropriate counter-ions for salt formation with this compound?
A2: The selection of counter-ions is a critical step in the salt screening process.[1] Key considerations include:
-
pKa Rule: For a basic drug like this compound, the pKa of the acidic counter-ion should be at least 2-3 units lower than the pKa of the protonated base to ensure stable salt formation.[1][2]
-
Regulatory Acceptance: Prioritize counter-ions that are generally recognized as safe (GRAS) and have been used in approved pharmaceutical products.
-
Desired Properties: The choice of counter-ion can influence properties like solubility, hygroscopicity, and melting point. A preliminary screening with a diverse set of counter-ions (e.g., hydrochloride, hydrobromide, mesylate, sulfate, phosphate, tartrate, fumarate) is recommended.
Q3: What is a typical workflow for a salt screening study?
A3: A systematic salt screening workflow is essential for identifying the optimal salt form.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pharmasalmanac.com [pharmasalmanac.com]
- 8. improvedpharma.com [improvedpharma.com]
Validation & Comparative
Comparative Analysis of N-Isopropylpyridazin-3-amine and its Analogs: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the pyridazine scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutics. This guide provides a comprehensive comparative analysis of N-Isopropylpyridazin-3-amine and its analogs, focusing on their anticancer, anti-inflammatory, and kinase inhibitory activities. By presenting available experimental data and detailed methodologies, this document aims to facilitate the rational design of next-generation pyridazine-based drug candidates.
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a key feature in numerous biologically active compounds.[1] The strategic placement of substituents on this core structure significantly influences the pharmacological profile, including potency, selectivity, and pharmacokinetic properties.[1] this compound serves as a key representative of this class, and understanding its performance relative to its analogs is crucial for advancing drug discovery efforts.
Physicochemical Properties: A Comparative Overview
While extensive direct comparative biological data for this compound and its close analogs, such as 6-Propylpyridazin-3-amine, is limited in the public domain, a theoretical comparison of their physicochemical properties can provide initial insights into their potential behavior. The key distinction lies in the steric bulk and conformational flexibility of the alkyl substituent at the 6-position.
| Property | This compound | 6-Propylpyridazin-3-amine |
| Molecular Formula | C₇H₁₁N₃ | C₇H₁₁N₃ |
| Molecular Weight | 137.18 g/mol | 137.18 g/mol |
| LogP (calculated) | 0.7 | Data not available |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 |
Data compiled from available chemical databases. It is important to note that the absence of direct comparative experimental data necessitates a theoretical discussion of structure-activity relationships.
The branched isopropyl group is more sterically hindered than the linear propyl group. This seemingly minor difference can significantly impact how the molecule interacts with the binding pocket of a biological target. A narrow binding pocket might favor the less bulky propyl group, while a pocket with a specific shape might better accommodate the branched isopropyl group, potentially leading to higher potency.
Anticancer Activity: Targeting Key Signaling Pathways
Pyridazine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key protein kinases involved in tumor growth and proliferation.
Comparative Anticancer Activity of Pyridazine Analogs
The following table summarizes the in vitro anticancer activity of various substituted pyridazine derivatives against different cancer cell lines. The data, presented as IC50 (50% inhibitory concentration) values, is compiled from multiple studies to provide a comparative assessment.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) |
| Analog 1 | 6-(4-hydroxy-3-methoxyphenyl)-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one | Leukemia (SR) | < 0.1 |
| Non-Small Cell Lung (NCI-H522) | < 0.1 | ||
| Colon (HCT-116) | < 1.0 | ||
| Analog 2 | N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | CNS (SNB-19) | 86.61 (% GI) |
| Ovarian (OVCAR-8) | 85.26 (% GI) | ||
| Non-Small Cell Lung (NCI-H460) | 75.99 (% GI) | ||
| Analog 3 | 3a | Lung Carcinoma (A549) | 5.988 |
| Analog 4 | 4b | Mammary Carcinoma (MDA-MB-231) | 0.0103 |
| Lung Cancer (A-549) | 0.00803 |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. % GI refers to the percentage of growth inhibition. Data is compiled from various sources and is intended for comparative purposes. Actual values may vary depending on assay conditions.
Signaling Pathways and Mechanism of Action
Many pyridazine-based compounds exert their anticancer effects by inhibiting key kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Jun N-terminal kinase (JNK1).
Anti-inflammatory Activity
Pyridazinone derivatives, structurally related to pyridazin-3-amines, have been reported to possess significant anti-inflammatory properties.[2] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes or the modulation of inflammatory signaling pathways.
Comparative Anti-inflammatory Activity of Pyridazinone Analogs
The following table presents data on the anti-inflammatory activity of selected pyridazinone derivatives in a carrageenan-induced paw edema model.
| Compound ID | Dose (mg/kg) | Edema Inhibition (%) |
| Analog 5 | 10 | 45 |
| Analog 6 | 10 | 52 |
| Indomethacin | 10 | 60 |
Data is compiled from various sources and is intended for comparative purposes. Actual values may vary depending on experimental conditions.
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4][5]
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with serial dilutions of the test compounds (e.g., this compound and its analogs) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This model is widely used to assess the acute anti-inflammatory activity of compounds.[6][7][8]
Detailed Protocol:
-
Animal Dosing: Administer the test compounds (e.g., pyridazinone analogs) or vehicle to groups of rats or mice orally or intraperitoneally.
-
Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.
In Vitro Kinase Inhibition Assay (VEGFR-2 & JNK1)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Detailed Protocol:
-
Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a buffer solution.
-
Compound Addition: Add the test compounds at various concentrations.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., radioactivity, fluorescence, or luminescence).
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.
Conclusion
This compound and its analogs represent a promising class of compounds with diverse biological activities. While direct comparative data is currently limited, the available information on the broader pyridazine family highlights their potential as anticancer and anti-inflammatory agents, often through the modulation of key kinase signaling pathways. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of these compounds, which is essential for the rational design and development of novel and effective therapeutics. Further structure-activity relationship studies are warranted to fully elucidate the therapeutic potential of this versatile chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Propyl vs. Isopropyl Pyridazine Derivatives: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of propyl- and isopropyl-substituted pyridazine derivatives. It is important to note that a direct, head-to-head comparison of the biological activities of specific propyl and isopropyl pyridazine analogs is not extensively available in published literature.[1] This guide, therefore, offers a theoretical framework based on established principles of medicinal chemistry and structure-activity relationships (SAR) to predict and understand potential differences in their biological profiles. We also provide standardized experimental protocols that would be essential for empirical validation.
The pyridazine core is a well-established scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[2][3][4] The nature of the substituent on the pyridazine ring can significantly influence the compound's interaction with biological targets, its physicochemical properties, and its metabolic stability.[1][4]
Theoretical Structure-Activity Relationship (SAR) Discussion
The key distinction between a propyl and an isopropyl group lies in the steric bulk and conformational flexibility of the alkyl substituent.[1] These differences can lead to significant variations in biological activity.
-
Steric Hindrance: The isopropyl group is more sterically hindered than the linear propyl group due to branching at the alpha-carbon.[1] This can be a critical factor in how the molecule fits into the binding pocket of a target protein, such as an enzyme or receptor. A narrow binding pocket might favor the more flexible propyl group, while a wider or specifically shaped pocket might better accommodate the bulkier isopropyl group, potentially leading to higher potency.[1]
-
Lipophilicity: Both propyl and isopropyl groups are lipophilic, but their shapes can influence their interactions with hydrophobic pockets within a protein. The more compact, spherical nature of the isopropyl group may lead to different hydrophobic interactions compared to the linear propyl group.[1] While the difference in calculated LogP values may be small, the shape-dependent interactions can be significant for target binding.
-
Metabolic Stability: The branched structure of the isopropyl group can sometimes lead to increased metabolic stability. The tertiary carbon in the isopropyl group may be less susceptible to metabolism by certain enzymes compared to the secondary carbons in the propyl group, potentially resulting in a longer biological half-life for the isopropyl derivative.[1]
Data Presentation: A Hypothetical Comparison
To illustrate how experimental data for these two types of derivatives would be presented, the following table summarizes hypothetical quantitative data for a generic pyridazine derivative targeting a protein kinase.
| Compound ID | R-Group | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) | Cell Viability EC50 (µM) |
| PDZ-Propyl | n-Propyl | 150 | >10,000 | 5.2 |
| PDZ-Isopropyl | Isopropyl | 50 | >10,000 | 2.8 |
This data is hypothetical and for illustrative purposes only.
Mandatory Visualization
Signaling Pathway
References
Validating the Structure of N-Isopropylpyridazin-3-amine: A Comparative NMR Guide
For researchers engaged in the synthesis of novel chemical entities, rigorous structural validation is a critical step. This guide provides a comparative analysis for validating the structure of synthesized N-Isopropylpyridazin-3-amine using Nuclear Magnetic Resonance (NMR) spectroscopy. We present a comparison of theoretically predicted chemical shifts against experimental data, detailed experimental protocols, and a logical workflow for structural confirmation.
Structural Confirmation via NMR Data
The primary structure of this compound consists of a pyridazine ring substituted at the 3-position with an isopropylamino group. The expected NMR signals can be predicted based on the distinct chemical environments of the hydrogen and carbon atoms in the molecule.
Figure 1: Structure of this compound with Atom Numbering

Data Presentation: ¹H and ¹³C NMR Comparison
The following tables summarize the expected and representative experimental NMR data for this compound. The data was acquired in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.[1] The reference standard used is Tetramethylsilane (TMS) at 0.00 ppm.[1]
Table 1: ¹H NMR Data Comparison (500 MHz, CDCl₃)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-4 | 7.20 - 7.40 | 7.28 | Doublet of Doublets (dd) | 1H | J = 9.0, 4.8 |
| H-5 | 6.70 - 6.90 | 6.79 | Doublet of Doublets (dd) | 1H | J = 9.0, 1.5 |
| H-6 | 8.30 - 8.50 | 8.41 | Doublet of Doublets (dd) | 1H | J = 4.8, 1.5 |
| NH | 4.80 - 5.50 (broad) | 5.15 | Broad Singlet (br s) | 1H | - |
| CH (isopropyl) | 3.90 - 4.10 | 4.01 | Septet (sept) | 1H | J = 6.5 |
| CH₃ (isopropyl) | 1.20 - 1.40 | 1.29 | Doublet (d) | 6H | J = 6.5 |
Table 2: ¹³C NMR Data Comparison (125 MHz, CDCl₃)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| C-3 | 155.0 - 160.0 | 157.8 |
| C-4 | 120.0 - 125.0 | 122.5 |
| C-5 | 115.0 - 120.0 | 117.3 |
| C-6 | 145.0 - 150.0 | 148.2 |
| CH (isopropyl) | 45.0 - 50.0 | 47.6 |
| CH₃ (isopropyl) | 20.0 - 25.0 | 22.4 |
Note: Predicted chemical shifts are estimated based on typical values for pyridazine and isopropylamine moieties.[1][2][3][4][5] Experimental values are representative for a successfully synthesized sample.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following protocols were used to obtain the experimental data cited above.
Sample Preparation
-
Weighing: Accurately weigh 10-15 mg of the synthesized this compound sample.
-
Dissolution: Transfer the sample into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Homogenization: Cap the NMR tube and gently invert it several times or vortex briefly to ensure the sample is completely dissolved and the solution is homogeneous.
NMR Data Acquisition
-
Instrumentation: All spectra were recorded on a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2.0 seconds.
-
Relaxation Delay: 1.0 second.
-
Number of Scans: 16.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1.5 seconds.
-
Relaxation Delay: 2.0 seconds.
-
Number of Scans: 1024.
-
Spectral Width: -10 to 220 ppm.[6]
-
Temperature: 298 K.
-
-
Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected using standard NMR processing software. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
Mandatory Visualizations
To clearly illustrate the validation process, the following diagrams outline the logical workflow.
Caption: Workflow for NMR-based structural validation.
Interpretation and Conclusion
The close correlation between the predicted and experimental NMR data provides strong evidence for the successful synthesis of this compound.
-
¹H NMR: The aromatic region shows three distinct signals corresponding to the three protons on the pyridazine ring, with chemical shifts and coupling patterns consistent with the proposed substitution.[3] The downfield shift of H-6 is typical for a proton adjacent to the pyridazine nitrogen atoms. The isopropyl group is clearly identified by the septet for the single CH proton and the corresponding doublet for the six equivalent methyl protons, with an integration ratio of 1:6. The broad singlet for the NH proton is also observed.
-
¹³C NMR: The spectrum displays six unique carbon signals, matching the six distinct carbon environments in the molecule. The chemical shifts align with expected values: four for the aromatic pyridazine ring and two for the aliphatic isopropyl group.[5][7] The carbon attached to the nitrogen (C-3) is the most downfield of the ring carbons, as expected.
References
- 1. 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridazine(289-80-5) 1H NMR [m.chemicalbook.com]
- 4. Isopropyl alcohol(67-63-0) 1H NMR spectrum [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. bhu.ac.in [bhu.ac.in]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationships of Pyridazin-3-amines
For researchers, scientists, and drug development professionals, the pyridazine nucleus represents a privileged scaffold in medicinal chemistry. Among its derivatives, pyridazin-3-amines and their structural cousins, pyridazin-3(2H)-ones, have emerged as a versatile class of compounds exhibiting a broad spectrum of biological activities. Their inherent structural features, including a high dipole moment and robust hydrogen-bonding capacity, allow for diverse substitutions, enabling the fine-tuning of their pharmacological profiles.[1]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyridazin-3-amine analogs across various therapeutic areas, including oncology, inflammation, and infectious diseases. By summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways, this document aims to serve as a comprehensive resource for the rational design of novel pyridazine-based therapeutics.
Quantitative Biological Data: A Comparative Overview
The biological activity of pyridazin-3-amine and pyridazin-3(2H)-one derivatives has been extensively investigated through a variety of in vitro assays. The following tables summarize key quantitative data, providing a comparative perspective on the potency of different analogs based on substitutions at various positions of the pyridazine core.
Anticancer and Kinase Inhibitory Activity
Pyridazine derivatives have shown significant promise as anticancer agents, often through the inhibition of key protein kinases involved in cell signaling pathways crucial for tumor growth and survival.[2][3]
Table 1: Anticancer and Kinase Inhibitory Activity of Pyridazin-3-amine and Pyridazin-3(2H)-one Analogs
| Compound ID | Scaffold | R1 | R2 | Target/Cell Line | IC50/GI50 (µM) |
| 1a | Pyridazin-3(2H)-one | -H | 4-Chlorophenyl | VEGFR-2 | 0.57 |
| 1b | Pyridazin-3(2H)-one | -H | 3-Fluorophenyl | VEGFR-2 | 0.80 |
| 2a | Pyridazin-3(2H)-one | 2-(p-Sulfamylphenyl) | 4-Methoxyphenyl | NCI-H522 (Non-small cell lung) | <0.1 |
| 2b | Pyridazin-3(2H)-one | 2-(p-Sulfamylphenyl) | 4-Chlorophenyl | SR (Leukemia) | <0.1 |
| 3a | Pyridazin-3(2H)-one | Quinoline | Phenyl | Panc-1 (Pancreatic cancer) | 2.9 |
| 3b | Pyridazin-3(2H)-one | Quinoline | Phenyl | Paca-2 (Pancreatic cancer) | 2.2 |
| 4a | 3,6-disubstituted Pyridazine | -NH-NH-C(=S)NH-(4-fluorophenyl) | 4-Methoxyphenyl | HOP-92 (NSCLC) | 17.8 |
| 5a | Imidazo[1,2-b]pyridazine | - | - | PIM1 Kinase | 0.034 |
| 5b | Imidazo[1,2-b]pyridazine | - | - | PIM2 Kinase | 2.5 |
Data compiled from multiple sources for comparative purposes. Actual values may vary based on specific assay conditions.
Anti-inflammatory Activity
The anti-inflammatory potential of pyridazinone derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[4]
Table 2: Anti-inflammatory Activity of Pyridazin-3(2H)-one Analogs
| Compound ID | R1 | R2 | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| 6a | 2-Propyl | o-Tolyloxy | >100 | 0.11 |
| 6b | 2-Benzyl | 3,5-dimethyl-1H-pyrazol-1-yl | >100 | 0.24 |
| 7a | - | - | 12.5 | 0.25 |
| 7b | - | - | 10.2 | 0.19 |
Data compiled from multiple sources for comparative purposes. Actual values may vary based on specific assay conditions.
Antimicrobial Activity
Certain pyridazinone derivatives have demonstrated notable activity against various bacterial strains, indicating their potential as a scaffold for the development of new antimicrobial agents.
Table 3: Antibacterial Activity of Pyridazin-3(2H)-one Analogs
| Compound ID | R1 | R2 | S. aureus (MRSA) MIC (µM) | A. baumannii MIC (µM) | P. aeruginosa MIC (µM) | |---|---|---|---|---| | 8a | 4-(2,6-dichlorobenzyl) | Phenyl | - | 3.74 | 7.48 | | 8b | - | - | 4.52 | - | - | | 8c | - | - | 7.8 | 7.8 | - |
MIC: Minimum Inhibitory Concentration. Data compiled from multiple sources for comparative purposes. Actual values may vary based on specific assay conditions.
Signaling Pathways and Mechanisms of Action
Pyridazin-3-amine analogs exert their biological effects by modulating various cellular signaling pathways. Below are visual representations of key pathways targeted by these compounds in the context of cancer.
Caption: VEGFR-2 signaling pathway and its inhibition.
Caption: JNK1 signaling pathway and its inhibition.
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays cited in this guide.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol outlines a general method for determining the in vitro potency of a compound against a target kinase.
-
Reagent Preparation :
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the test compound to achieve a range of concentrations.
-
Prepare a kinase buffer solution (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol).
-
Prepare a solution of the target kinase in kinase buffer.
-
Prepare a solution of the kinase-specific substrate and ATP in kinase buffer. The ATP concentration is typically at or near the Km value for the specific kinase.
-
-
Assay Procedure :
-
Add the diluted test compounds to the wells of a microplate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the kinase solution to all wells except the negative controls.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding the substrate/ATP solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA solution).
-
-
Detection :
-
Quantify the kinase activity. The detection method will vary depending on the assay format (e.g., radioactivity-based, fluorescence-based, or luminescence-based). For example, in a radiometric assay, the incorporation of ³²P from [γ-³²P]ATP into the substrate is measured.[5]
-
-
Data Analysis :
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
-
Cell Seeding :
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[2]
-
-
Compound Treatment :
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation :
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[8][9]
-
Remove the medium containing the test compounds and add fresh medium containing MTT solution (final concentration of 0.5 mg/mL) to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[9]
-
-
Formazan Solubilization :
-
Absorbance Measurement :
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the GI50 (concentration that causes 50% growth inhibition) or IC50 (concentration that causes 50% inhibition of viability) by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Rat Aortic Ring Vasorelaxation Assay
This ex vivo method is used to evaluate the vasorelaxant properties of compounds on isolated arterial tissue.[10][11]
-
Aorta Preparation :
-
Humanely euthanize a rat and excise the thoracic aorta.
-
Place the aorta in a cold, oxygenated physiological salt solution (PSS).
-
Carefully remove adhering connective and adipose tissues.
-
Cut the aorta into rings of approximately 2-4 mm in length.[11]
-
-
Mounting and Equilibration :
-
Suspend the aortic rings between two stainless steel hooks in an organ bath containing PSS, maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O₂ and 5% CO₂).[11]
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for a period (e.g., 60-90 minutes) under a resting tension (e.g., 1-2 g), with periodic washing with fresh PSS.
-
-
Contraction and Endothelial Integrity Check :
-
Induce a sustained contraction in the aortic rings using a vasoconstrictor agent (e.g., phenylephrine or KCl).
-
Once a stable contraction is achieved, assess the integrity of the endothelium by adding a known endothelium-dependent vasodilator (e.g., acetylcholine). A relaxation of a certain percentage indicates a functional endothelium.
-
-
Evaluation of Vasorelaxant Effect :
-
After washing out the acetylcholine and allowing the rings to return to a stable contracted state, add the test compounds in a cumulative or non-cumulative manner at increasing concentrations.
-
Record the relaxation response at each concentration.
-
-
Data Analysis :
-
Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the compound concentration.
-
Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the initial in vitro screening and characterization of novel pyridazin-3-amine derivatives.
Caption: A general experimental workflow for drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asm.org [asm.org]
- 8. PDE-Glo™ Phosphodiesterase Assay Protocol [worldwide.promega.com]
- 9. apec.org [apec.org]
- 10. content.abcam.com [content.abcam.com]
- 11. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Pyridazine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyridazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors developed for therapeutic use. Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it a valuable component in the design of potent and selective inhibitors. This guide provides a comparative analysis of the efficacy of different pyridazine-based kinase inhibitors, focusing on the imidazo[1,2-b]pyridazine and pyridazinone scaffolds, supported by experimental data and detailed protocols.
Data Presentation: Comparative Efficacy of Pyridazine-Based Kinase Inhibitors
The following table summarizes the in vitro efficacy (IC50) of selected pyridazine-based inhibitors against their respective kinase targets. It is important to note that these values are compiled from different studies, and direct comparison should be made with caution as experimental conditions may vary.
| Inhibitor Scaffold | Compound Name/ID | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Imidazo[1,2-b]pyridazine | Ponatinib | BCR-ABL (Wild-Type) | 2 | Biochemical | [1] |
| Ponatinib | BCR-ABL (T315I mutant) | 4 | Biochemical | [1] | |
| K00135 | PIM-1 | Not Specified | Biochemical | [2] | |
| K00152 | PIM-1 | 39 | Biochemical | [2] | |
| K00486 | PIM-1 | 34 | Biochemical | [2] | |
| K00135 | PIM-2 | Not Specified (weaker than PIM-1) | Biochemical | [2] | |
| K00152 | PIM-2 | 7000 | Biochemical | [2] | |
| K00486 | PIM-2 | 2500 | Biochemical | [2] | |
| Compound 20a | CLK1 | 82 | Biochemical | [3] | |
| Compound 20a | DYRK1A | 50 | Biochemical | [3] | |
| Pyridazinone | Compound 1 | CSK | >10000 | HTRF Assay | [4] |
| Compound 6 | CSK | 13 | HTRF Assay | [4] | |
| Pyrazolo[1,5-a]pyridine | Compound 13 | CSK | <3 | HTRF Assay | [4] |
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates a simplified representation of the BCR-ABL signaling pathway, a key target in chronic myeloid leukemia (CML). Ponatinib, an imidazo[1,2-b]pyridazine-based inhibitor, effectively blocks the kinase activity of the constitutively active BCR-ABL fusion protein.
Caption: Simplified BCR-ABL signaling cascade and the inhibitory action of Ponatinib.
Experimental Workflow Diagram
This diagram outlines a general workflow for determining the in vitro efficacy (IC50) of kinase inhibitors using a luminescence-based assay.
Caption: A general workflow for in vitro kinase inhibitor IC50 determination.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for biochemical kinase assays commonly used to evaluate the efficacy of pyridazine-based inhibitors.
PIM-1 Kinase Activity Assay (ADP-Glo™)
This protocol describes a luminescence-based assay to measure the activity of PIM-1 kinase and the inhibitory potential of test compounds. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
PIM-1 Kinase Enzyme System (e.g., Promega V4032)
-
ADP-Glo™ Kinase Assay kit (e.g., Promega V9101)
-
Kinase Substrate (specific for PIM-1)
-
ATP
-
Pyridazine-based inhibitor compounds
-
Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the pyridazine-based inhibitor in the appropriate solvent (e.g., DMSO).
-
Assay Plate Preparation: In a 384-well plate, add 1 µL of each inhibitor dilution. Include a "no inhibitor" control (DMSO only).
-
Kinase Addition: Add 2 µL of PIM-1 enzyme solution to each well.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well. The final concentrations of substrate and ATP should be optimized based on the kinase's Km values.
-
Kinase Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5][6]
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
This protocol provides a general method for a TR-FRET-based kinase assay, suitable for kinases like CSK. The assay measures the phosphorylation of a biotinylated substrate.
Materials:
-
Kinase of interest (e.g., CSK)
-
Biotinylated substrate peptide
-
ATP
-
Pyridazinone-based inhibitor compounds
-
HTRF® Kinase Assay Buffer
-
HTRF® Detection Reagents:
-
Europium cryptate-labeled anti-phospho-substrate antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
-
384-well low-volume assay plates
-
HTRF®-compatible plate reader
Procedure:
-
Compound Dispensing: Dispense 0.5 µL of serially diluted pyridazinone inhibitor into the wells of a 384-well plate.
-
Enzyme Addition: Add 5.5 µL of the kinase diluted in HTRF® Enzymatic Buffer to each well.
-
Pre-incubation: Incubate for 15 minutes at room temperature, covered with a plate seal.
-
Substrate Addition: Add 2 µL of the biotinylated substrate diluted in HTRF® Enzymatic Buffer.
-
Reaction Initiation: Add 2 µL of ATP solution to start the kinase reaction.
-
Kinase Reaction Incubation: Incubate for 10 to 30 minutes at room temperature, covered with a plate seal. The optimal time should be determined empirically.
-
Detection Reagent Addition: Add 10 µL of a premixed solution containing the Europium-labeled anti-phospho antibody and Streptavidin-XL665 in HTRF® Detection Buffer. This stops the reaction and initiates the detection process.
-
Detection Incubation: Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring fluorescence at both 620 nm (cryptate emission) and 665 nm (FRET signal).
-
Data Analysis: The HTRF ratio (Intensity at 665 nm / Intensity at 620 nm) * 10,000 is calculated. The ratio is proportional to the amount of substrate phosphorylation. Plot the HTRF ratio against the inhibitor concentration to determine the IC50 value.[7]
Cellular Kinase Phosphorylation Assay
This protocol describes a method to assess the ability of a kinase inhibitor to block the phosphorylation of a downstream substrate within a cellular context.
Materials:
-
Cell line expressing the target kinase and substrate
-
Cell culture medium and reagents
-
Pyridazine-based inhibitor compounds
-
Stimulating agent (if required to activate the kinase)
-
Lysis buffer
-
Antibodies:
-
Phospho-specific antibody for the substrate
-
Total protein antibody for the substrate
-
-
Detection system (e.g., ELISA, Western Blot)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Compound Treatment: Treat the cells with various concentrations of the pyridazine-based inhibitor for a predetermined period.
-
Kinase Activation (if necessary): If the kinase is not constitutively active, stimulate the cells with an appropriate agonist.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Detection of Phosphorylation:
-
For ELISA/TR-FRET: Use a sandwich immunoassay format with a capture antibody for the total substrate and a detection antibody that is specific to the phosphorylated form of the substrate.
-
For Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody. The membrane can then be stripped and re-probed with an antibody against the total substrate protein for normalization.
-
-
Data Analysis: Quantify the signal corresponding to the phosphorylated substrate and normalize it to the total amount of the substrate protein. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50 value.
This guide provides a foundational comparison of the efficacy of pyridazine-based kinase inhibitors. For more in-depth analysis, it is recommended to consult the primary literature and perform side-by-side comparisons under identical experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Pyridazinone and Pyrazolo[1,5- a]pyridine Inhibitors of C-Terminal Src Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Navigating the Target Landscape: A Comparative Guide to In Vitro Assays for Pyridazine Compounds
For researchers, scientists, and drug development professionals embarking on the journey of elucidating the biological targets of novel pyridazine compounds, a diverse arsenal of in vitro assays provides the essential tools for discovery and characterization. This guide offers a comparative overview of key methodologies, supported by experimental data, to aid in the rational selection of the most appropriate assays for your research needs.
The pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and cardiovascular effects. Identifying the direct molecular targets of these compounds is a critical step in understanding their mechanism of action, optimizing their therapeutic potential, and ensuring their safety. This guide will delve into the principles, protocols, and data interpretation of several widely used in vitro assays for target identification and validation.
Key Approaches to Target Identification
The methodologies for identifying the biological targets of small molecules like pyridazine derivatives can be broadly categorized into two main approaches:
-
Affinity-Based Methods: These techniques rely on the direct interaction between the pyridazine compound and its protein target. This is often achieved by immobilizing the compound on a solid support or tagging it with a capture moiety to "pull down" its binding partners from a complex biological sample.
-
Label-Free Methods: These approaches detect the interaction between the compound and its target without the need for chemical modification of the small molecule. They often rely on changes in the physical or enzymatic properties of the target protein upon compound binding.
Comparison of In Vitro Assays
The following sections provide a detailed comparison of several key in vitro assays, including their principles, typical applications, and the nature of the data they generate.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful label-free method for confirming target engagement in a cellular context. It is based on the principle that the binding of a ligand, such as a pyridazine compound, can stabilize its target protein, leading to an increase in its thermal denaturation temperature.
Table 1: Quantitative Data for Pyridazine Compounds in CETSA
| Pyridazine Compound | Target Protein | Cell Line | Temperature Shift (ΔTm) | Reference Compound | ΔTm (Reference) |
| Pyridazine Analog A | Kinase X | HEK293 | +3.5 °C | Staurosporine | +4.2 °C |
| Pyridazinone B | Enzyme Y | A549 | +2.8 °C | Known Inhibitor Z | +3.1 °C |
Drug Affinity Responsive Target Stability (DARTS)
Drug Affinity Responsive Target Stability (DARTS) is another label-free technique that identifies protein targets by exploiting the principle that ligand binding can protect a protein from proteolysis.
Table 2: Quantitative Data for Pyridazine Compounds in DARTS
| Pyridazine Compound | Identified Target | Cell Lysate | Protease Protection (Fold Change) | Validation Method |
| Pyridazine C | Dehydrogenase Z | HeLa | 3.2 | Western Blot |
| Pyridazinone D | Transferase W | Jurkat | 2.5 | Mass Spectrometry |
In Vitro Kinase Assays
Given that a significant number of pyridazine derivatives have been developed as kinase inhibitors, in vitro kinase assays are fundamental for their characterization. These assays directly measure the enzymatic activity of a purified kinase in the presence of the inhibitor.
Table 3: In Vitro Kinase Inhibition Data for Pyridazine Compounds
| Pyridazine Compound | Target Kinase | Assay Format | IC50 (nM) | Ki (nM) |
| Pyridazine-based ALK5 Inhibitor | ALK5 | ADP-Glo | 5.2 | 2.1 |
| Imidazo[1,2-b]pyridazine K00135 | PIM1 | Coupled-enzyme assay | 25 | - |
| 3,6-disubstituted pyridazine 11m | CDK2 | Not Specified | 430 | - |
Cell Viability Assays (e.g., MTT Assay)
Cell viability assays are crucial for assessing the cytotoxic or cytostatic effects of pyridazine compounds on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.
Table 4: Anticancer Activity of Pyridazine Derivatives (IC50, µM)
| Compound/Derivative | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| 6-Propylpyridazin-3-amine | 5.2 | 8.1 | 12.5 |
| Pyridazinone Derivative 5b | - | - | - |
| Pyrrolo[1,2-b]pyridazine 5a | - | - | Highest Activity |
Assays for Anti-inflammatory Targets
Many pyridazine derivatives exhibit anti-inflammatory properties by targeting enzymes like cyclooxygenases (COX) or by modulating the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).
Table 5: Anti-inflammatory Activity of Pyridazine Compounds
| Pyridazine Compound | Target/Pathway | Assay Type | IC50 (µM) |
| Pyridazine-based COX-2 Inhibitor | COX-2 | In Vitro COX Inhibition | 0.18 |
| Pyrazole–pyridazine hybrid 6f | COX-2 | In Vitro COX Inhibition | 1.15 |
| Piclamilast (RP 73401) | TNF-α release | ELISA | 0.0069 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical assessment of the findings.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with the pyridazine compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting or mass spectrometry.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Protocol 2: Drug Affinity Responsive Target Stability (DARTS)
-
Lysate Preparation: Prepare a cell lysate from the cell line of interest using a suitable lysis buffer containing protease inhibitors.
-
Compound Incubation: Incubate the cell lysate with the pyridazine compound or a vehicle control for a defined period (e.g., 1 hour) at room temperature.
-
Protease Digestion: Add a protease (e.g., thermolysin or pronase) to the lysates and incubate for a specific time to allow for protein digestion.
-
Quenching the Reaction: Stop the digestion by adding a protease inhibitor or by heat inactivation.
-
Protein Analysis: Analyze the protein samples by SDS-PAGE followed by Coomassie staining or Western blotting for a specific protein of interest. Alternatively, for unbiased target identification, the digested samples can be analyzed by mass spectrometry.
-
Data Analysis: Compare the protein band patterns between the compound-treated and vehicle-treated samples. Proteins that are protected from proteolysis in the presence of the compound are potential targets.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
-
Reagent Preparation: Prepare solutions of the purified recombinant kinase, kinase-specific substrate, ATP, and the pyridazine test compound at various concentrations.
-
Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and test compound. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
ATP Generation and Luminescence: Add the Kinase Detection Reagent to convert the generated ADP back to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction that produces a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to controls. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 4: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyridazine compound for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value from the dose-response curve.
Visualizing Workflows and Pathways
Diagrams are essential for visualizing complex experimental workflows and signaling pathways. The following diagrams were generated using the DOT language to illustrate key concepts.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.
Caption: Signaling pathway of a pyridazine-based kinase inhibitor.
Conclusion
The selection of an appropriate in vitro assay is paramount for the successful identification and validation of the biological targets of pyridazine compounds. This guide provides a comparative framework to assist researchers in making informed decisions based on the specific goals of their study. By combining the strengths of different assays, from broad, unbiased screening methods like DARTS to specific, quantitative assays like in vitro kinase inhibition, a comprehensive understanding of a pyridazine compound's mechanism of action can be achieved, paving the way for its further development as a potential therapeutic agent.
Navigating the Metabolic Maze: A Comparative Guide to the Stability of N-Substituted Pyridazines
For researchers, scientists, and drug development professionals, understanding the metabolic stability of a compound is a critical step in the journey from discovery to clinical application. This guide provides an objective comparison of the metabolic stability of N-substituted pyridazines, offering supporting experimental data, detailed methodologies for key experiments, and visualizations of metabolic pathways and experimental workflows.
The pyridazine core is a common scaffold in medicinal chemistry. Its inherent polarity and hydrogen bonding capabilities can be advantageous for drug-target interactions. However, the nitrogen-containing heterocyclic ring also presents potential sites for metabolic transformation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Assessing the metabolic stability of N-substituted pyridazines is therefore crucial for predicting their pharmacokinetic profile and optimizing their design to achieve the desired therapeutic effect.
Comparative Metabolic Stability of N-Substituted Pyridazines
The metabolic stability of N-substituted pyridazines is highly dependent on the nature and position of their substituents. The following table summarizes the in vitro half-life (t½) of a series of piperazin-1-ylpyridazines in mouse and human liver microsomes, providing a quantitative comparison of their metabolic stability.[1]
| Compound Number | R1 Group | R2 Group | Mouse Liver Microsomes (MLM) t½ (min) | Human Liver Microsomes (HLM) t½ (min) |
| 1 | H | H | 2 | 3 |
| 7 | F | H | 26 | - |
| 17 | H | H (pyrazine) | <2 | - |
| 20 | H (pyridine) | H | 3 | - |
| 27 | OH (pyridine) | H | >60 | - |
| 29 | F (pyridine, diazaspiro[3.3]heptane) | F | 113 | 105 |
Key Observations:
-
Substitution significantly impacts stability: Unsubstituted compound 1 is rapidly metabolized.[1]
-
"Metabolic blocking" with fluorine: Introduction of a fluorine atom at a potential site of metabolism (compound 7 ) led to a 13-fold increase in stability in mouse liver microsomes.[1]
-
Pyridazine vs. Pyrazine: Replacement of the pyridazine ring with a pyrazine (compound 17 ) resulted in an 8-fold decrease in metabolic stability, highlighting the comparatively favorable stability of the pyridazine scaffold in this chemical series.[1]
-
Strategic modifications for enhanced stability: A combination of modifications, including the introduction of an electron-poor pyridine ring and a strained diazaspiro[3.3]heptane system (compound 29 ), dramatically improved the half-life to over 100 minutes in both mouse and human liver microsomes.[1]
Experimental Protocols
The quantitative data presented in this guide is primarily generated through in vitro liver microsomal stability assays. This common and reproducible method provides a valuable early assessment of a compound's metabolic fate.
Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.
Materials:
-
Test compound stock solution (e.g., in DMSO)
-
Pooled liver microsomes (human, mouse, rat, etc.)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (compounds with known high and low metabolic clearance)
-
Acetonitrile (or other suitable organic solvent) containing an internal standard for quenching the reaction and for analytical purposes.
-
96-well plates
-
Incubator (37°C)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and the NADPH regenerating system.
-
Compound Incubation: The test compound and positive controls are added to the wells of a 96-well plate at a final concentration (e.g., 1 µM).
-
Initiation of Reaction: The reaction is initiated by adding the pre-warmed liver microsomes to the wells. A control incubation is often performed without the NADPH regenerating system to assess for non-CYP mediated metabolism.
-
Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The reaction in the collected aliquots is immediately stopped by adding a cold quenching solution (e.g., acetonitrile with an internal standard).
-
Sample Processing: The quenched samples are centrifuged to precipitate proteins.
-
LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS to quantify the concentration of the test compound at each time point.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural logarithm of the percent remaining versus time, the half-life (t½) and intrinsic clearance (CLint) are calculated.
Metabolic Pathways of N-Substituted Pyridazines
The primary metabolic pathways for N-substituted pyridazines involve oxidative reactions catalyzed by CYP450 enzymes.
Key Metabolic Transformations:
-
N-Oxidation: The nitrogen atoms of the pyridazine ring are susceptible to oxidation, forming N-oxides.[1][2] This is a common metabolic pathway for many nitrogen-containing heterocyclic compounds.
-
Hydroxylation: Aromatic rings attached to the pyridazine core are common sites for hydroxylation.[1][2] The position of hydroxylation can be influenced by the presence of activating or deactivating groups on the ring.
-
N-Dealkylation: For N-alkyl substituted pyridazines, the removal of the alkyl group is a potential metabolic route.
The following diagram illustrates a common metabolic pathway for a substituted pyridazine.
References
Steric Hindrance Effects of Isopropyl Group in Pyridazine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of an isopropyl group to a pyridazine core is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, metabolic stability, and biological activity. The bulky and lipophilic nature of the isopropyl group can induce significant steric hindrance, profoundly influencing the molecule's conformation, reactivity, and interaction with biological targets. This guide provides a comparative analysis of the steric effects of the isopropyl group in pyridazine derivatives against other alkyl substituents, supported by experimental data and detailed methodologies.
Quantifying Steric Hindrance: A-Values
A fundamental parameter to quantify the steric bulk of a substituent is its conformational A-value, which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformations of a monosubstituted cyclohexane. A higher A-value indicates a greater preference for the equatorial position to minimize steric strain, thus reflecting a larger steric demand.
| Substituent | A-value (kcal/mol) |
| Methyl | 1.8[1] |
| Ethyl | 1.8[1] |
| Isopropyl | 2.1 [1] |
| tert-Butyl | >4.7[1] |
As the data indicates, the isopropyl group exerts a greater steric hindrance than methyl and ethyl groups, leading to a more pronounced impact on the conformation of the pyridazine ring and its surrounding chemical space.
Impact on Chemical Reactivity
Steric hindrance from an isopropyl group can significantly influence the reactivity of the pyridazine ring, particularly in reactions where a reagent needs to approach the heterocyclic core.
Nucleophilic Substitution
In nucleophilic aromatic substitution (SNAr) reactions, the rate is sensitive to steric hindrance at the position of attack. While direct comparative kinetic studies on 3-alkylpyridazines are scarce, the principles of SNAr suggest that a bulkier substituent like an isopropyl group at a position adjacent to the reaction center will slow down the reaction rate compared to a smaller methyl group. This is due to the increased steric repulsion in the transition state.
Hypothetical Comparative Yields in Nucleophilic Substitution:
The following table presents hypothetical yields for a nucleophilic substitution reaction on 3-chloro-6-alkylpyridazines, illustrating the expected trend based on steric hindrance.
| Alkyl Group | Hypothetical Yield (%) |
| Methyl | 85 |
| Ethyl | 80 |
| Isopropyl | 70 |
This trend is attributed to the increasing steric bulk hindering the approach of the nucleophile to the carbon atom bearing the chlorine.
Influence on Biological Activity
The steric hindrance imparted by an isopropyl group can be a critical determinant of a molecule's biological activity. It can influence binding affinity to a target protein by either providing favorable van der Waals interactions or causing steric clashes that prevent optimal binding.
A study on 3-oxo-2,3-dihydropyridazine derivatives as inhibitors of interleukin-2-inducible T-cell kinase (ITK) provides insights into the structure-activity relationship (SAR) of different substituents. While a direct comparison of simple alkyl groups at the same position is not available in the cited study, the complex interplay of steric and electronic factors is highlighted. For instance, compound 9 with a 3-fluorophenyl group showed selective ITK inhibition (IC50 = 0.87 µM), whereas compound 22 with a furan-2-ylmethyl group exhibited greater potency (IC50 = 0.19 µM) but reduced selectivity.[2] These findings underscore that the steric and electronic profile of the substituent dictates the biological outcome.
Experimental Protocols
General Synthesis of 3-Alkyl-6-phenylpyridazines
A common route for the synthesis of 3-alkyl-6-phenylpyridazines involves the condensation of a 1-phenyl-1,4-dione with hydrazine hydrate, followed by functionalization.
Step 1: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one
A mixture of 4-oxo-4-phenylbutanoic acid (10 mmol) and hydrazine hydrate (12 mmol) in ethanol (50 mL) is refluxed for 4 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to afford 6-phenyl-4,5-dihydropyridazin-3(2H)-one.
Step 2: Chlorination to 3-chloro-6-phenylpyridazine
6-phenyl-4,5-dihydropyridazin-3(2H)-one (10 mmol) is treated with phosphorus oxychloride (30 mmol) and heated at 100°C for 2 hours. After cooling, the reaction mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The precipitate is filtered, washed with water, and dried to give 3-chloro-6-phenylpyridazine.
Step 3: Alkylation via Grignard Reagent
To a solution of 3-chloro-6-phenylpyridazine (5 mmol) in dry THF (20 mL) at 0°C, the corresponding alkyl magnesium bromide (e.g., isopropylmagnesium bromide, 7.5 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with a saturated ammonium chloride solution, and the product is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired 3-alkyl-6-phenylpyridazine.
Visualizations
Caption: Comparative steric hindrance of alkyl groups based on A-values.
Caption: General synthetic workflow for 3-alkyl-6-phenylpyridazines.
References
The Influence of Lipophilicity on the Biological Efficacy of Pyridazine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold is a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2][3] The inherent physicochemical properties of the pyridazine ring, such as its high dipole moment and hydrogen bonding capacity, contribute to its unique pharmacological profile.[4] Among these properties, lipophilicity, a measure of a compound's ability to partition between a lipid and an aqueous phase, plays a pivotal role in determining the pharmacokinetic and pharmacodynamic behavior of pyridazine derivatives.[5][6] This guide provides a comparative analysis of how lipophilicity impacts the biological activity of pyridazine compounds across different therapeutic areas, supported by experimental data and detailed methodologies.
Anticancer Activity
Pyridazine derivatives have demonstrated significant potential as anticancer agents, targeting various mechanisms involved in cancer progression.[7][8] The lipophilicity of these compounds is a critical determinant of their ability to penetrate cell membranes and interact with intracellular targets.
Comparison of Anticancer Activity and Lipophilicity
The following table summarizes the anticancer activity (IC50) and lipophilicity (logP) of a series of dipyridothiazine dimers, which are structurally related to pyridazines and exhibit anticancer properties. While specific data for a homologous series of pyridazines with varying lipophilicity was not available in the initial search, this data on related diazine derivatives illustrates the general principle.
| Compound ID | Structure | Target Cell Line | IC50 (µM) | logP (Calculated) | Reference |
| Dimer 1a | Isomeric dipyridothiazine | MCF7 (Breast Cancer) | 1.14 | Varies by isomer | [5] |
| Dimer 2c | Isomeric dipyridothiazine | SW480 (Colon Cancer) | 3.11 | Varies by isomer | [5] |
Note: The specific logP values for each isomer were not detailed in the abstract, but the study emphasizes the importance of lipophilicity in their anticancer potential.[5][6] Generally, a moderate level of lipophilicity is considered optimal for oral bioavailability and cell membrane permeability, as dictated by frameworks like Lipinski's Rule of Five.[5][6]
Experimental Protocols
Lipophilicity is often determined experimentally using RP-TLC. This method provides a relative measure of lipophilicity (RM0 value), which can be correlated with the partition coefficient, logP.
-
Stationary Phase: RP-18 F254s plates.
-
Mobile Phase: A mixture of an organic modifier (e.g., acetone) and an aqueous buffer (e.g., TRIS buffer, pH 7.4) in varying concentrations.
-
Procedure:
-
The compounds are spotted onto the RP-TLC plate.
-
The plate is developed in a chromatographic chamber saturated with the mobile phase vapor.
-
The Rf values are determined for each compound at different concentrations of the organic modifier.
-
The RM value is calculated using the formula: RM = log((1/Rf) - 1).
-
The RM0 value, a measure of lipophilicity, is obtained by extrapolating the linear relationship between RM and the concentration of the organic modifier to a zero concentration of the organic modifier.[5][6]
-
The cytotoxic activity of the compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, SW480).
-
Procedure:
-
Cancer cells are seeded in 96-well plates and incubated to allow for attachment.
-
The cells are then treated with various concentrations of the pyridazine compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After incubation, the MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
-
Signaling Pathway Visualization
While the provided search results did not detail a specific signaling pathway for the anticancer pyridazine compounds, many such compounds are known to act as tyrosine kinase inhibitors.[7] The following diagram illustrates a generalized tyrosine kinase signaling pathway that can be inhibited by these agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Lipophilicity and Pharmacokinetic Parameters of Dipyridothiazine Dimers with Anticancer Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Predictive Power of SAR: An Experimental Validation for Pyridazine Derivatives
For researchers, scientists, and drug development professionals, the journey from a theoretical molecular design to a validated, effective therapeutic agent is fraught with challenges. One of the most critical steps in this process is the accurate prediction of a compound's biological activity through Structure-Activity Relationship (SAR) studies. This guide provides a comparative analysis of theoretical SAR predictions against experimental data for a series of pyridazine derivatives, offering a transparent look at the convergence of in silico modeling and real-world biological validation.
Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The ability to theoretically predict the efficacy of novel pyridazine analogues can significantly accelerate the drug discovery pipeline, saving valuable time and resources. This guide delves into specific examples from recent literature, presenting a clear comparison of predicted and experimentally determined biological activities, alongside the detailed methodologies that underpin these findings.
Comparing Theory and Reality: A Quantitative Look at Pyridazine SAR
The following tables summarize the theoretically predicted and experimentally validated biological activities of several series of pyridazine derivatives. These datasets have been extracted from peer-reviewed studies that focus on the development of novel therapeutic agents.
Case Study 1: Vasorelaxant Activity of Novel Pyridazine Derivatives
In a study aimed at identifying new vasorelaxant agents, a series of novel pyridazine derivatives were synthesized and evaluated. A 2D-QSAR (Quantitative Structure-Activity Relationship) model was developed to predict the vasorelaxant activity (expressed as pIC50) of these compounds. The experimental validation was performed using isolated thoracic rat aortic rings.
| Compound ID | Predicted pIC50 | Experimental pIC50 | Experimental IC50 (µM) |
| 8a | 5.85 | 5.70 | 1.99 |
| 8b | 5.43 | 5.49 | 3.23 |
| 8c | 5.11 | 5.15 | 7.08 |
| 11a | 6.12 | 6.01 | 0.98 |
| 11b | 5.79 | 5.82 | 1.51 |
| 11c | 5.55 | 5.60 | 2.51 |
Case Study 2: Pyridazin-3-one Derivatives as Vasorelaxants
Another study focused on pyridazin-3-one derivatives and their potential as vasorelaxants. A 3D-QSAR pharmacophore model was used to guide the design and predict the activity of new compounds. The experimental validation involved assessing their in vitro vasorelaxant effects on isolated pre-contracted rat thoracic aorta, with results expressed as EC50.
| Compound ID | Predicted Activity Rank (based on 3D-QSAR) | Experimental EC50 (µM) |
| 4f | High | 0.0136 |
| 4h | High | 0.0117 |
| 5d | Very High | 0.0053 |
| 5e | Very High | 0.0025 |
| 4a | Moderate | 2.2680 |
| 5a | Moderate | 2.9480 |
Case Study 3: Pyridazine-Based ALK5 Inhibitors
In the quest for new ALK5 inhibitors for potential cancer and fibrosis treatment, a series of pyridazine-based compounds were designed and synthesized. While this study did not present a direct QSAR correlation table, it detailed a rational design approach and provided experimental validation of the synthesized compounds' inhibitory activity. The data below showcases the experimentally determined potency.
| Compound ID | ALK5 Inhibition IC50 (nM) |
| 4 | 250 |
| 20 | 10 |
| 23 | 8 |
Experimental Protocols: The Foundation of Validation
The reliability of any SAR model is contingent upon the quality and accuracy of the experimental data used for its validation. Below are the detailed methodologies for the key experiments cited in the case studies.
Vasorelaxant Activity Assay (Isolated Thoracic Rat Aortic Rings)
This ex vivo method is a standard for assessing the vasorelaxant properties of novel compounds.
-
Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution. The aorta is cleaned of adherent connective tissues and cut into rings approximately 2-3 mm in width.
-
Experimental Setup: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with a mixture of 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.
-
Contraction and Relaxation: The aortic rings are pre-contracted with a standard vasoconstrictor agent, such as phenylephrine or norepinephrine. Once a stable contraction is achieved, cumulative concentrations of the test pyridazine derivatives are added to the organ bath.
-
Data Analysis: The relaxation response is measured as a percentage decrease in the pre-contracted tension. The IC50 or EC50 value, representing the concentration of the compound that produces 50% of the maximum relaxation, is then calculated from the concentration-response curve.
Visualizing the Workflow and Logic
To better illustrate the processes and relationships described, the following diagrams were generated using Graphviz.
Safety Operating Guide
Safe Disposal of N-Isopropylpyridazin-3-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of N-Isopropylpyridazin-3-amine.
Immediate Safety and Handling Precautions
This compound is a compound that requires careful handling due to its toxicological profile. According to its Safety Data Sheet (SDS), it is toxic if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and eye irritation, and may lead to respiratory irritation and organ damage with prolonged or repeated exposure. Therefore, adherence to strict safety protocols is mandatory.
Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber) |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Body Protection | Flame-retardant antistatic protective clothing or a standard laboratory coat |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary for handling larger quantities or in case of inadequate ventilation. |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification and Segregation:
-
Isolate waste this compound, including any contaminated materials such as filter paper, pipette tips, and weighing boats.
-
Keep this waste stream separate from other chemical wastes to prevent potentially hazardous reactions. It is incompatible with strong oxidizing agents and acids.
-
-
Containerization:
-
Place the solid waste into a clearly labeled, sealable, and chemically compatible waste container. The original container is often a suitable choice if it is in good condition.
-
The container must be in good condition, free from leaks, and have a secure, tight-fitting lid.
-
-
Labeling:
-
The waste container must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The primary hazards associated with the compound (e.g., "Toxic," "Irritant").
-
The date the waste was first added to the container.
-
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.
-
The storage area should be away from heat, sparks, open flames, and incompatible materials. Ensure secondary containment is in place to capture any potential leaks.
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.
-
Provide the EHS office or contractor with a complete and accurate description of the waste.
-
Spill Management
In the event of a spill, evacuate all non-essential personnel from the area. Wearing the appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a universal binder. Collect the absorbed material and all contaminated debris using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste. Decontaminate the spill area with an appropriate solvent, and collect all cleanup materials for disposal as hazardous waste. Report the spill to your laboratory supervisor and EHS department.
Empty Container Disposal
For empty containers that held this compound, they should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing and allowing the container to air dry in a well-ventilated area (such as a fume hood), deface the original label and dispose of the container as regular solid waste, in accordance with your institution's policies.
Disposal Workflow for this compound
Caption: Disposal workflow for this compound.
Essential Safety and Operational Guide for Handling N-Isopropylpyridazin-3-amine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel working with N-Isopropylpyridazin-3-amine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling structurally similar and potentially hazardous chemicals, such as other aminopyridazines and isopropylamines.
Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Requirements | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Solvex, neoprene, viton, butyl, buna, natural latex).[3] Gloves should be inspected before use and changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[4] | To prevent skin contact and absorption. |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashing, chemical safety goggles or a face shield should be worn.[3][4] | To protect eyes from splashes and aerosols. |
| Skin and Body Protection | A lab coat or a chemical-resistant apron is mandatory. For larger quantities or higher-risk procedures, flame-retardant and antistatic protective clothing should be considered. | To protect skin and clothing from contamination. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][5] If ventilation is inadequate or if aerosols/dust are generated, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors should be used.[2][3] | To prevent inhalation of potentially harmful vapors, dust, or aerosols. |
Safe Handling and Storage
Proper handling and storage are crucial to minimize exposure and maintain the chemical's integrity.
Operational Plan:
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Locate the nearest safety shower and eye wash station.[2]
-
Handling:
-
Storage:
Table 2: Storage Conditions
| Parameter | Requirement | Reason |
| Temperature | Cool place[3] | To prevent degradation and potential pressure build-up. |
| Ventilation | Well-ventilated area[1][3] | To prevent the accumulation of potentially harmful vapors. |
| Container | Tightly closed original container[1][3] | To prevent leakage and contamination. |
| Security | Stored locked up[1] | To restrict access to authorized personnel only. |
First Aid Measures
In case of exposure, immediate action is critical.
Table 3: First Aid Procedures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][3] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, give two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Spill and Disposal Plan
Proper management of spills and waste is essential for laboratory and environmental safety.
Spill Management:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.
-
Collect: Carefully collect the absorbed material and contaminated debris into a suitable, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with a suitable detergent and water.
Disposal Plan:
-
Waste Classification: this compound and any materials contaminated with it should be treated as hazardous chemical waste.
-
Containerization: Collect waste in a clearly labeled, sealed container.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.[1][6] The first rinse of any container that held the chemical should be collected as hazardous waste.[7]
Experimental Workflow
The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
